molecular formula C12H12O4 B1417231 Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate CAS No. 1037130-77-0

Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Cat. No.: B1417231
CAS No.: 1037130-77-0
M. Wt: 220.22 g/mol
InChI Key: FLJGCEWUYSDKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-(2-methylphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-8-5-3-4-6-9(8)10(13)7-11(14)12(15)16-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJGCEWUYSDKHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC(=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20655430
Record name Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037130-77-0
Record name Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20655430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(2-methylphenyl)-2,4-dioxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate, a valuable α,γ-diketoester with potential applications in pharmaceutical and fine chemical synthesis. The primary focus of this document is the elucidation of a robust and efficient synthesis protocol, grounded in the principles of the mixed Claisen condensation. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental workflow, and discuss the necessary techniques for the purification and characterization of the target compound. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the synthesis of this and related molecules.

Introduction and Strategic Overview

This compound is a member of the 1,3-dicarbonyl family, a class of compounds renowned for their versatility as synthetic intermediates. The presence of two electrophilic carbonyl groups and an acidic methylene group makes them ideal precursors for a wide array of heterocyclic and carbocyclic systems.

The most logical and efficient synthetic approach to this target molecule is a mixed (or crossed) Claisen condensation . This strategy involves the reaction of a ketone with an ester that lacks α-hydrogens, thereby preventing self-condensation of the ester and leading to a single major product. In this case, the synthesis is achieved by the reaction of 2-methylacetophenone with dimethyl oxalate in the presence of a strong base, such as sodium methoxide .

The causality behind this strategic choice is rooted in the fundamental principles of carbonyl chemistry. Dimethyl oxalate, lacking α-hydrogens, cannot form an enolate and thus serves exclusively as the electrophilic partner in the condensation. 2-methylacetophenone, possessing acidic α-hydrogens, is readily deprotonated by a strong base to form the nucleophilic enolate, which then attacks one of the carbonyl carbons of dimethyl oxalate.

The Synthetic Pathway: A Mechanistic Perspective

The synthesis of this compound via the Claisen condensation proceeds through a series of well-defined steps:

  • Enolate Formation: The reaction is initiated by the deprotonation of 2-methylacetophenone at the α-carbon by sodium methoxide. This results in the formation of a resonance-stabilized enolate ion. The choice of sodium methoxide is critical; using a base with a different alkoxide (e.g., sodium ethoxide) could lead to transesterification of the dimethyl oxalate, resulting in a mixture of products.

  • Nucleophilic Attack: The enolate anion, a potent nucleophile, attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. This addition reaction forms a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating a methoxide ion as a leaving group. This step is characteristic of a nucleophilic acyl substitution reaction.

  • Deprotonation of the Product (Driving Force): The resulting β-keto ester, this compound, has highly acidic protons on the methylene group situated between the two carbonyls. The methoxide ion generated in the previous step readily deprotonates this position, forming a resonance-stabilized enolate of the product. This final deprotonation step is thermodynamically favorable and serves to drive the reaction to completion.

  • Acidic Workup: A final workup with a dilute acid (e.g., HCl or H₂SO₄) is necessary to protonate the enolate of the product and any remaining base, yielding the neutral this compound.

Visualization of the Synthesis Pathway

Synthesis_Pathway Synthesis of this compound cluster_reactants Starting Materials cluster_reagents Reagents & Conditions 2-methylacetophenone 2-Methylacetophenone enolate Enolate of 2-Methylacetophenone 2-methylacetophenone->enolate Deprotonation dimethyl_oxalate Dimethyl Oxalate condensation Claisen Condensation dimethyl_oxalate->condensation base Sodium Methoxide (NaOMe) in Methanol (MeOH) workup Aqueous Acidic Workup (e.g., dil. HCl) final_product This compound enolate->condensation Nucleophilic Attack product_enolate Enolate of Target Molecule condensation->product_enolate Formation of Product Enolate product_enolate->final_product Protonation

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Experimental Protocol

This protocol is a self-validating system, designed to ensure a high yield and purity of the final product. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
2-Methylacetophenone134.1813.42 g0.10≥98%
Dimethyl oxalate118.0914.17 g0.12≥99%
Sodium Methoxide54.026.48 g0.12≥97%
Anhydrous Methanol32.04150 mL-≥99.8%
Diethyl Ether74.12As needed-Anhydrous
1 M Hydrochloric Acid36.46As needed--
Saturated Sodium Bicarbonate84.01As needed--
Saturated Sodium Chloride58.44As needed--
Anhydrous Magnesium Sulfate120.37As needed--
Step-by-Step Methodology
  • Preparation of the Reaction Apparatus: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

  • Reaction Setup: The flask is charged with sodium methoxide (6.48 g, 0.12 mol) and anhydrous methanol (50 mL). The mixture is stirred to dissolve the sodium methoxide. A solution of 2-methylacetophenone (13.42 g, 0.10 mol) and dimethyl oxalate (14.17 g, 0.12 mol) in anhydrous methanol (100 mL) is prepared and transferred to the dropping funnel.

  • Initiation of the Condensation: The solution of 2-methylacetophenone and dimethyl oxalate is added dropwise to the stirred solution of sodium methoxide over a period of 30-45 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction Progression: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexane:ethyl acetate).

  • Workup and Isolation:

    • The reaction mixture is cooled to room temperature and then poured into a beaker containing crushed ice (approximately 200 g).

    • The aqueous mixture is acidified to a pH of ~2-3 with 1 M hydrochloric acid. This will protonate the enolate of the product, causing it to precipitate or separate as an oil.

    • The product is extracted with diethyl ether (3 x 100 mL).

    • The combined organic layers are washed successively with saturated sodium bicarbonate solution (2 x 50 mL) and saturated sodium chloride solution (1 x 50 mL).

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed.

Experimental Workflow Visualization

Experimental_Workflow Experimental Workflow for Synthesis start Start setup Assemble and Flame-Dry Apparatus start->setup reagents Charge Flask with NaOMe and Anhydrous MeOH setup->reagents addition Dropwise Addition of 2-Methylacetophenone and Dimethyl Oxalate Solution reagents->addition reflux Reflux for 2-3 hours (Monitor by TLC) addition->reflux workup Cool and Quench with Ice/Acid reflux->workup extraction Extract with Diethyl Ether workup->extraction washing Wash Organic Layer extraction->washing drying Dry with MgSO4 and Evaporate Solvent washing->drying purification Purify by Column Chromatography or Recrystallization drying->purification characterization Characterize Final Product (NMR, IR, MS) purification->characterization end End characterization->end

Caption: A step-by-step visualization of the experimental procedure for the synthesis of the target compound.

Characterization and Data Interpretation

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic techniques.

Expected Physical Properties
PropertyValueSource
Molecular FormulaC₁₂H₁₂O₄-
Molecular Weight220.22 g/mol -
AppearanceExpected to be a pale yellow solid or oilGeneral observation for similar compounds
Spectroscopic Data Interpretation
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-methylphenyl group, a singlet for the methyl group on the aromatic ring, a singlet for the methyl ester, and a singlet for the methylene protons between the two carbonyl groups. The aromatic protons will likely appear as a multiplet in the range of δ 7.2-7.8 ppm. The methyl group on the ring should be a singlet around δ 2.4-2.5 ppm. The methyl ester protons will be a sharp singlet around δ 3.8-3.9 ppm. The methylene protons are expected to be a singlet around δ 4.0-4.2 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals for all 12 carbons. Key resonances to look for include the two carbonyl carbons of the keto groups (typically in the range of δ 180-200 ppm), the carbonyl carbon of the ester (around δ 160-170 ppm), the aromatic carbons (δ 125-140 ppm), the methylene carbon (around δ 45-55 ppm), the methyl ester carbon (around δ 52-53 ppm), and the methyl carbon on the aromatic ring (around δ 20-22 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ketone and ester functional groups. These are expected in the region of 1680-1750 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule will be observed around 2850-3100 cm⁻¹.

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 220.22). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage at the carbonyl groups.

Conclusion

The synthesis of this compound can be reliably achieved through a mixed Claisen condensation of 2-methylacetophenone and dimethyl oxalate. This technical guide has provided a comprehensive framework for this synthesis, including a detailed mechanistic explanation, a robust experimental protocol, and a guide to the characterization of the final product. The principles and procedures outlined herein are not only applicable to the specific target molecule but can also be adapted for the synthesis of a variety of other α,γ-diketoesters, highlighting the broad utility of this synthetic strategy in modern organic chemistry.

References

  • PubChem Compound Summary for CID 510658, 4-(2-Methylphenyl)-2,4-dioxobutanoic acid. National Center for Biotechnology Information. [Link]

  • Claisen Condensation. In Organic Chemistry Portal. [Link]

  • Mixed Claisen Condensations. In Chemistry LibreTexts. [Link]

  • Ethyl Acetopyruvate. In Organic Syntheses. [Link] (This reference provides a detailed procedure for a similar Claisen condensation between acetone and diethyl oxalate, which serves as a foundational protocol for the synthesis described in this guide).

  • Improved Preparation and Structural Investigation of 4-Aryl-4-oxo-2-hydroxy-2-butenoic Acids and Methyl Esters. Bioorganic & Medicinal Chemistry Letters, 2010, 20(15), 4563-4566. [Link] (This paper describes a similar oxalylation of aryl methyl ketones).

Navigating the Synthesis and Application of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate is a β-keto ester of significant interest in synthetic and medicinal chemistry. While a specific CAS number for this compound is not readily found in major chemical databases, this guide provides a comprehensive overview of its probable synthetic routes, predicted physicochemical properties, and potential applications based on established chemical principles and data from structurally analogous compounds. This document serves as a valuable resource for researchers in drug discovery and organic synthesis, offering detailed experimental protocols and theoretical insights into the chemistry of 4-aryl-2,4-dioxobutanoate derivatives.

Introduction and Structural Elucidation

This compound belongs to the class of 4-aryl-2,4-dioxobutanoic acid esters, which are recognized as important scaffolds in medicinal chemistry.[1] The core structure features a butanoate backbone with keto groups at the 2- and 4-positions, and a 2-methylphenyl (o-tolyl) substituent at the 4-position. The presence of the β-dicarbonyl moiety imparts unique reactivity and the potential for these compounds to act as chelating agents and enzyme inhibitors.[2]

An initial search for a specific CAS (Chemical Abstracts Service) number for "this compound" did not yield a direct entry, suggesting it may be a novel or less-common research chemical. However, the synthesis and properties can be reliably inferred from established synthetic methodologies and the known characteristics of similar compounds.

Proposed Synthetic Pathways and Mechanistic Insights

The synthesis of this compound can be approached through several established methods for forming β-keto esters and aryl ketones. The two most probable and efficient routes are the Claisen condensation and the Friedel-Crafts acylation.

Synthesis via Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base.[3][4] For the synthesis of the target molecule, a mixed Claisen condensation would be employed.

Reaction Scheme:

G A Methyl 2-methylbenzoate C Sodium methoxide (NaOMe) in Methanol A->C B Methyl pyruvate B->C D This compound C->D

Caption: General workflow for Claisen condensation synthesis.

Mechanistic Considerations: The reaction is initiated by the deprotonation of the α-carbon of methyl pyruvate by a strong base, typically sodium methoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 2-methylbenzoate. Subsequent elimination of a methoxide ion yields the β-keto ester.[5][6] The choice of base is critical; using the sodium salt of the alcohol corresponding to the ester's alkoxy group prevents transesterification side reactions.[5]

Synthesis via Friedel-Crafts Acylation

An alternative and often high-yielding approach is the Friedel-Crafts acylation, a classic method for attaching an acyl group to an aromatic ring.[7] This would involve the acylation of toluene with a suitable derivative of methyl 2,4-dioxobutanoate.

Reaction Scheme:

G A Toluene C Lewis Acid (e.g., AlCl3) A->C B Methyl 4-chloro-2,4-dioxobutanoate B->C D This compound C->D

Caption: General workflow for Friedel-Crafts acylation synthesis.

Mechanistic Considerations: A Lewis acid, such as aluminum chloride, is used to generate a highly electrophilic acylium ion from an acyl halide (e.g., methyl 4-chloro-2,4-dioxobutanoate).[8][9] The aromatic ring of toluene then acts as a nucleophile, attacking the acylium ion to form a ketone. The Friedel-Crafts acylation is known for its high efficiency and regioselectivity, although the choice of solvent and reaction conditions can influence the outcome.[10]

Physicochemical Properties of Analogous Compounds

While specific experimental data for this compound is not available, the properties of structurally similar compounds provide a reasonable estimation.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoateC12H12O4220.2384[11]
Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoateC11H8Cl2O4275.09133-138Chem-Impex
4-(2-Methylphenyl)-2,4-dioxobutanoic acidC11H10O4206.19Not availablePubChem

Detailed Experimental Protocols

The following are generalized protocols based on the synthetic methods described above. Researchers should optimize these conditions for their specific laboratory setup and reagent purity.

Protocol for Claisen Condensation

Materials:

  • Methyl 2-methylbenzoate

  • Methyl pyruvate

  • Sodium methoxide

  • Anhydrous methanol

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add methyl pyruvate (1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, add methyl 2-methylbenzoate (1.0 equivalent) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice-cold 1 M hydrochloric acid until the pH is acidic.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Friedel-Crafts Acylation

Materials:

  • Toluene

  • Methyl 4-chloro-2,4-dioxobutanoate

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of methyl 4-chloro-2,4-dioxobutanoate (1.0 equivalent) in anhydrous DCM dropwise to the stirred suspension.

  • After the addition is complete, add toluene (1.1 equivalents) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[12]

  • Stir vigorously until the aluminum salts are dissolved.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine, and dry over anhydrous sodium sulfate.[12]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Potential Applications in Drug Discovery and Organic Synthesis

Derivatives of 4-aryl-2,4-dioxobutanoic acid are known for their biological activities, particularly as enzyme inhibitors.[13] The β-keto ester moiety is a key structural feature in many biologically active compounds.[1]

  • Enzyme Inhibition: These compounds have been investigated as potent inhibitors of various enzymes. For instance, certain 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and their esters are potent inhibitors of kynurenine-3-hydroxylase, an enzyme implicated in neurodegenerative diseases.[13]

  • Antibacterial Agents: The structural similarity of β-keto esters to autoinducers of bacterial quorum sensing suggests their potential as antibacterial compounds.[14]

  • Synthetic Intermediates: The dioxobutanoate scaffold is a versatile building block in organic synthesis. It can be used to construct more complex molecules, such as pyrazolones, which have a wide range of pharmaceutical applications including analgesic, anti-inflammatory, and antipyretic properties.[15]

Safety and Handling

While a specific safety data sheet for this compound is not available, general precautions for handling β-keto esters and the reagents used in its synthesis should be followed.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[16]

  • Reagent-Specific Hazards:

    • Sodium methoxide: Corrosive and flammable. Reacts violently with water.

    • Aluminum chloride: Causes severe skin burns and eye damage. Reacts violently with water.

    • Dichloromethane: Suspected of causing cancer.

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[11]

Conclusion

This compound represents a promising, albeit not extensively documented, chemical entity with significant potential in medicinal chemistry and organic synthesis. This guide provides a foundational understanding of its synthesis, predicted properties, and likely applications by drawing parallels with well-characterized structural analogs. The detailed protocols for Claisen condensation and Friedel-Crafts acylation offer a practical starting point for researchers aiming to synthesize and explore the utility of this and related compounds. As with any chemical research, adherence to strict safety protocols is paramount.

References

  • Proprep. (n.d.). What is the mechanism for the synthesis of beta keto esters and how does the choice of reactants and.... Retrieved from [Link]

  • ACS Publications. (n.d.). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology | Organic Letters. Retrieved from [Link]

  • NIH. (n.d.). Friedel-Crafts Acylation with Amides - PMC. Retrieved from [Link]

  • RSC Publishing. (n.d.). Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • ResearchGate. (2025, August 9). 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Retrieved from [Link]

  • Ovid. (n.d.). 4-Aryl-2,4-dioxobutanoic Acids and Their... : Russian Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). ChemInform Abstract: 4Aryl2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Retrieved from [Link]

  • NIH. (n.d.). Palladium Catalyzed β-Arylation of α-Keto Esters - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of 4-substituted 2,4-dioxobutanoic acid derivatives as PA inhibitors. Retrieved from [Link]

  • PubMed Central. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]

  • NIH. (2013, July 19). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed β-Arylation of α-Keto Esters. Retrieved from [Link]

  • ResearchGate. (2025, August 26). (PDF) Synthesis and Applications of α, β-Unsaturated Aryl Ketones: Review Article. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Synthesis of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate, a β-ketoester of significant interest in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural elucidation, and potential applications.

Introduction to this compound

This compound is an organic compound featuring a β-dicarbonyl moiety, specifically a β-ketoester. This structural motif is a cornerstone in synthetic chemistry, offering a versatile platform for the construction of more complex molecular architectures. The presence of the 2-methylphenyl (o-tolyl) group introduces specific steric and electronic properties that influence its reactivity and potential biological activity.

The core structure consists of a butanoate chain with keto groups at the 2- and 4-positions, and a methyl ester at the 1-position. The phenyl ring substituted with a methyl group at the ortho position is attached to the C4 carbonyl carbon.

Molecular Properties
PropertyValueSource
Molecular FormulaC12H12O4-
Molecular Weight220.22 g/mol [1]
IUPAC NameThis compound-

Below is a diagram illustrating the molecular structure of this compound.

G cluster_0 Crossed Claisen Condensation Start 1-(2-methylphenyl)ethanone + Dimethyl Oxalate Base Strong Base (e.g., NaOMe) Start->Base Deprotonation Enolate Enolate Formation Base->Enolate Nucleophilic_Attack Nucleophilic Attack on Dimethyl Oxalate Enolate->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Methoxide Tetrahedral_Intermediate->Elimination Product This compound Elimination->Product G Keto Keto Form Enol Enol Form Keto->Enol

Sources

"Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Synthetic Intermediate

Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate, a member of the β-keto ester family, represents a class of compounds with significant potential in synthetic organic chemistry and drug discovery. Its bifunctional nature, possessing both ketone and ester moieties, allows for a diverse range of chemical transformations, making it a valuable building block for more complex molecular architectures. This guide aims to provide a comprehensive overview of its physical and chemical properties, a plausible synthetic route, its expected spectral characteristics, and its potential applications, particularly within the realm of medicinal chemistry. It is important to note that while this compound is commercially available, detailed experimental data in the public domain is scarce. Therefore, this guide synthesizes information from analogous compounds and general chemical principles to provide a robust and scientifically grounded resource.

Section 1: Molecular Identity and Physicochemical Properties

This compound, also known by its synonym Methyl 2,4-dioxo-4-(o-tolyl)butanoate, is identified by the CAS Number 1037130-77-0 .

Structural and Basic Properties

The fundamental properties of this molecule are summarized in the table below. The data for the parent carboxylic acid, 4-(2-Methylphenyl)-2,4-dioxobutanoic acid, is included for comparative purposes as many of the physicochemical characteristics will be similar, with the primary difference being the esterification of the carboxylic acid group.

PropertyValue (for Methyl Ester)Value (for Carboxylic Acid)[1]
Molecular Formula C₁₂H₁₂O₄C₁₁H₁₀O₄
Molecular Weight 220.22 g/mol 206.19 g/mol
IUPAC Name This compound4-(2-methylphenyl)-2,4-dioxobutanoic acid
Synonyms Methyl 2,4-dioxo-4-(o-tolyl)butanoate2,4-Dioxo-4-o-tolyl-butyric acid
CAS Number 1037130-77-065914-75-2
Inferred Physicochemical Properties

Based on its structure as a β-keto ester, several key properties can be inferred:

  • Solubility : Expected to be soluble in a range of common organic solvents such as dichloromethane, ethyl acetate, acetone, and tetrahydrofuran. Its solubility in non-polar solvents like hexanes is likely to be lower. Solubility in water is expected to be low.

  • Appearance : Likely to be a solid or a high-boiling point oil at room temperature.

  • Keto-Enol Tautomerism : A key characteristic of β-dicarbonyl compounds is the existence of keto-enol tautomerism. This equilibrium is influenced by the solvent and temperature. The presence of the enol form is crucial for its reactivity.

Keto_Enol_Tautomerism cluster_keto cluster_enol Keto Keto form Enol Enol form Keto->Enol Equilibrium keto_structure O || C-CH2-C=O | Ar  O-CH3 enol_structure OH | C=CH-C=O | Ar  O-CH3

Caption: Keto-enol tautomerism in β-keto esters.

Section 2: Synthesis and Reactivity

Proposed Synthesis: Fischer Esterification

A robust and common method for the synthesis of methyl esters from their corresponding carboxylic acids is the Fischer esterification.[2][3] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol.

Reaction Scheme:

4-(2-methylphenyl)-2,4-dioxobutanoic acid + CH₃OH --[H⁺]--> this compound + H₂O

Detailed Protocol:

  • Reaction Setup : To a round-bottom flask containing 4-(2-methylphenyl)-2,4-dioxobutanoic acid, add a significant excess of methanol (e.g., 10-20 equivalents), which serves as both a reactant and the solvent.

  • Catalyst Addition : Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reflux : Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).

  • Work-up : Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Fischer_Esterification_Workflow start Start: 4-(2-methylphenyl)-2,4-dioxobutanoic acid reagents Add excess Methanol and a catalytic amount of strong acid start->reagents reflux Heat to reflux and monitor reaction reagents->reflux workup Cool, remove excess methanol, dissolve in organic solvent, and wash reflux->workup purification Dry, filter, concentrate, and purify (chromatography/recrystallization) workup->purification product Product: this compound purification->product

Caption: Workflow for Fischer Esterification.

Chemical Reactivity

The reactivity of this compound is dominated by the presence of the β-keto ester functionality.

  • Enolate Formation : The methylene protons situated between the two carbonyl groups are acidic and can be readily deprotonated by a base to form a nucleophilic enolate. This enolate can then participate in various carbon-carbon bond-forming reactions.

  • Alkylation and Acylation : The enolate can be alkylated or acylated at the α-carbon.

  • Condensation Reactions : It can undergo condensation reactions such as the Knoevenagel and Claisen condensations.

  • Decarboxylation : Under certain conditions, β-keto esters can be hydrolyzed and subsequently decarboxylated to yield a ketone.

  • Cyclization Reactions : The bifunctional nature of this molecule makes it a precursor for the synthesis of various heterocyclic compounds.

Section 3: Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following key signals:

  • Aromatic Protons : A multiplet in the range of 7.2-7.8 ppm corresponding to the four protons on the 2-methylphenyl group.

  • Methylene Protons : A singlet for the two protons of the CH₂ group between the carbonyls, likely in the range of 3.5-4.5 ppm. The exact chemical shift will depend on the extent of enolization.

  • Methyl Ester Protons : A singlet for the three protons of the OCH₃ group, typically around 3.7-3.9 ppm.

  • Aromatic Methyl Protons : A singlet for the three protons of the CH₃ group on the phenyl ring, expected around 2.3-2.5 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display distinct signals for each carbon environment:

  • Carbonyl Carbons : Two signals in the downfield region (160-200 ppm) corresponding to the ester and ketone carbonyl carbons.

  • Aromatic Carbons : Multiple signals in the 125-140 ppm range for the carbons of the phenyl ring.

  • Methylene Carbon : A signal for the CH₂ carbon.

  • Methyl Ester Carbon : A signal for the OCH₃ carbon, typically around 50-55 ppm.

  • Aromatic Methyl Carbon : A signal for the CH₃ carbon on the phenyl ring, around 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions from the carbonyl groups.[4][5][6]

  • C=O Stretching : Strong, distinct peaks in the region of 1680-1750 cm⁻¹. The ketone carbonyl will likely absorb at a lower wavenumber (around 1680-1700 cm⁻¹) compared to the ester carbonyl (around 1735-1750 cm⁻¹).[4] The presence of conjugation and potential keto-enol tautomerism can lead to a broadening or splitting of these peaks.[4]

  • C-O Stretching : A strong band in the 1000-1300 cm⁻¹ region, characteristic of the ester C-O bond.

  • C-H Stretching : Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 220.22.[7][8] Common fragmentation patterns for esters would likely be observed, including the loss of the methoxy group (-OCH₃) or the methoxycarbonyl group (-COOCH₃).[7][8][9] Fragmentation of the aryl ketone moiety would also contribute to the spectrum.

Section 4: Applications in Drug Development and Research

β-Keto esters are valuable intermediates in the synthesis of a wide array of biologically active molecules.[10] While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas of drug discovery.

  • Synthesis of Heterocycles : The 1,3-dicarbonyl system is a classic precursor for the synthesis of various heterocycles like pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in medicinal chemistry.

  • Precursor for Bioactive Molecules : The reactivity of the α-carbon allows for the introduction of various substituents, enabling the generation of a library of derivatives for biological screening.

  • Metal Chelating Agents : The β-dicarbonyl moiety can act as a chelating agent for metal ions, a property that is exploited in the design of certain enzyme inhibitors.

Section 5: Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.[11][12][13][14]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal : Dispose of in accordance with local, state, and federal regulations.

References

  • Bruker. (n.d.). 1H and 13C NMR spectra. AWS.
  • Organic Spectroscopy International. (2015, January 12). Ester infrared spectra.
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). PubMed Central.
  • Cayman Chemical. (2023, April 24).
  • Breslow, D. S., Baumgarten, E., & Hauser, C. R. (n.d.). A New Synthesis of β-Keto Esters of the Type RCOCH2COOC2H51,2.
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS BEXAROTENE KETO ESTER IMPURITY.
  • Sigma-Aldrich. (2024, November 27).
  • Formation of γ-‐Keto Esters
  • Fisher Scientific. (2021, December 24).
  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal.
  • Methods for the preparation of β-keto esters. (n.d.).
  • Fisher Scientific. (n.d.).
  • The Royal Society of Chemistry. (n.d.). 4.
  • Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum.
  • Mass spectrometric study of gamma-aryl-alpha,-gamma-diethoxy-alpha, beta-butenolides. (n.d.). PubMed.
  • Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Arab American University.
  • Fischer Esterific
  • Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum.
  • Butanoic acid, butyl ester. (n.d.). NIST WebBook.
  • IR_lectureNotes.pdf. (n.d.).
  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra.
  • 4-(2-Methylphenyl)-2,4-dioxobutanoic acid. (n.d.). PubChem.
  • 12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.
  • Activity and Synthesis of Methyl 4-oxobutano
  • Altalhi, F., Algalbati, H., & Magrahi, A. (2024). Synthesis of Esters with Different Flavors using Fisher Esterification.
  • Mass Spectra of β-Keto Esters. (n.d.). Canadian Science Publishing.
  • Recent advances in the transesterification of β-keto esters. (2021). RSC Publishing.
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. (n.d.). Wikipedia.
  • The Royal Society of Chemistry. (n.d.).
  • Organic Chemistry with Victor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube.
  • 1 H-NMR spectrum of four carbons alkyl chain analog of methyl ester of terminally oxidized carboxylic acid metabolite of CRA13 (CDCl 3 , 400 MHz). (n.d.).
  • Methyl oleate: synthesis and its applic
  • Synthesis of Methyl Benzoate Lab. (2020, March 21). [Video]. YouTube.
  • Process for producing methyl acetate from methanol and carbon monoxide using a novel catalyst system. (1984).

Sources

"Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Introduction: Elucidating the Molecular Architecture

This compound is a β-keto ester derivative featuring a substituted aromatic ring. Its structure, containing multiple carbonyl functionalities and an aromatic system, presents a rich landscape for spectroscopic analysis. Understanding the precise molecular architecture is paramount for its application in research and development, particularly in fields like synthetic organic chemistry and drug discovery where it may serve as a critical building block or intermediate.[1][2]

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, leveraging foundational principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation herein is grounded in established spectroscopic theory and data from analogous structures, offering a predictive yet robust framework for characterization. A key structural feature of β-dicarbonyl compounds like this is the potential for keto-enol tautomerism, an equilibrium that can significantly influence the observed spectroscopic data, particularly in NMR.[3][4] This guide will address the distinct spectral signatures of both the keto and enol forms.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Framework

The ¹H NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms within the molecule. The analysis must consider the dominant keto form and the potential presence of the enol tautomer.

Predicted ¹H NMR Data (Keto Tautomer) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Causality
a~ 7.8-7.9Doublet (d)1HAr-H (ortho to C=O)Deshielded by the anisotropic effect of the adjacent carbonyl group.
b~ 7.2-7.6Multiplet (m)3HOther Ar-H Represents the remaining protons on the substituted phenyl ring.
c~ 4.1-4.3Singlet (s)2H-CO-CH₂ -CO-Protons are positioned between two electron-withdrawing carbonyl groups, causing a significant downfield shift.
d~ 3.90Singlet (s)3H-O-CH₃ Typical chemical shift for protons of a methyl ester.[5]
e~ 2.50Singlet (s)3HAr-CH₃ Protons on a methyl group attached to an aromatic ring.

Insight into Keto-Enol Tautomerism: In solution, a dynamic equilibrium may exist between the keto and enol forms.[3] The presence of the enol tautomer would introduce a new set of signals, most notably:

  • A very downfield, broad singlet for the enolic hydroxyl proton (-OH ), typically > 10 ppm.

  • A singlet for the vinylic proton (=CH -), replacing the methylene signal (c), typically in the 5.5-6.5 ppm region. The relative integration of the keto methylene protons versus the enol vinylic proton can be used to determine the equilibrium constant (K) in a given solvent.[3]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Ensure complete dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient for a high signal-to-noise ratio.

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or internal standard (TMS).

Workflow for ¹H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of Sample B Dissolve in ~0.7 mL CDCl₃ A->B C Transfer to NMR Tube B->C D Insert into Spectrometer (≥400 MHz) C->D E Acquire FID (16 Scans) D->E F Fourier Transform (FID -> Spectrum) E->F G Phase & Baseline Correction F->G H Integrate & Reference (TMS at 0 ppm) G->H I Assign Peaks & Analyze Tautomerism H->I

Caption: Workflow for ¹H NMR sample preparation and analysis.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals each unique carbon environment in the molecule. It is particularly powerful for identifying carbonyl groups and quaternary carbons.

Predicted ¹³C NMR Data Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ, ppm)AssignmentRationale & Causality
~ 195-200Ar-C =O (Ketone)Ketone carbonyl carbons are typically found in this downfield region.[6]
~ 180-185O=C -C=O (α-Keto)The α-keto carbonyl carbon, deshielded by two adjacent oxygens.
~ 160-165O=C -O-CH₃ (Ester)Ester carbonyl carbons are characteristic in this range.[6]
~ 125-140Aromatic C A set of 6 signals corresponding to the carbons of the 2-methylphenyl ring.
~ 52-54-O-C H₃Typical chemical shift for a methyl ester carbon.
~ 45-50-CO-C H₂-CO-Methylene carbon positioned between two carbonyl groups.
~ 20-22Ar-C H₃Aliphatic methyl carbon attached to an aromatic ring.
Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is identical to that for ¹H NMR, with the primary difference being the acquisition parameters.

  • Setup: Use the same sample prepared for ¹H NMR.

  • Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

  • Processing: Process the data similarly to the ¹H spectrum, referencing the central peak of the CDCl₃ triplet to 77.16 ppm.

Workflow for ¹³C NMR Analysis

G A Use Same Sample from ¹H NMR B Acquire Proton-Decoupled Spectrum (≥1024 Scans) A->B C Process FID (FT, Phase, Baseline) B->C D Reference to CDCl₃ (77.16 ppm) C->D E Assign Carbon Signals (esp. Carbonyls) D->E

Caption: Workflow for ¹³C NMR data acquisition and processing.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups. The "fingerprint" region provides a unique pattern for the molecule, but the most diagnostic information comes from the functional group region.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale & Causality
~ 3100-3000Medium-WeakAromatic C-H StretchCharacteristic of sp² C-H bonds in the phenyl ring.[7]
~ 2960-2850Medium-WeakAliphatic C-H StretchCharacteristic of sp³ C-H bonds in the methyl groups.[7]
~ 1740-1720StrongEster C=O StretchThe α-keto group makes this ester C=O slightly higher in frequency than a typical saturated ester.[8][9]
~ 1690-1670StrongAryl Ketone C=O StretchConjugation with the aromatic ring lowers the stretching frequency compared to a simple aliphatic ketone.[8][10]
~ 1600, 1475Medium-WeakAromatic C=C StretchSkeletal vibrations of the phenyl ring.
~ 1300-1100StrongC-O StretchStrong, characteristic stretches for the ester C-O bonds.[9]

Trustworthiness through Self-Validation: The presence of two distinct, strong carbonyl absorption bands is a critical self-validating feature. One band in the higher frequency region confirms the ester, while the second, at a slightly lower frequency, validates the conjugated aryl ketone.[8][9]

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR accessory. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: Place a small amount (a single drop if liquid, or a few milligrams of solid) of the sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-adding 16 or 32 scans is standard practice to improve the signal-to-noise ratio.

  • Cleaning: After analysis, clean the crystal thoroughly to prevent cross-contamination.

Workflow for ATR-IR Analysis

G A Clean ATR Crystal B Acquire Background Spectrum A->B C Apply Small Amount of Sample B->C D Engage Pressure Arm C->D E Acquire Sample Spectrum (32 Scans) D->E F Clean Crystal E->F G Analyze Spectrum (Identify C=O bands) E->G

Caption: Workflow for acquiring an ATR-IR spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

The molecular formula is C₁₂H₁₂O₄, giving a molecular weight of 220.22 g/mol .

m/z ValueProposed FragmentRationale & Causality
220[M]⁺Molecular ion peak.
189[M - OCH₃]⁺Loss of the methoxy radical from the ester group (α-cleavage).
161[M - COOCH₃]⁺Loss of the carbomethoxy radical.
119[CH₃C₆H₄CO]⁺Base Peak . A very stable acylium ion formed by α-cleavage between the two carbonyl groups. This is a highly diagnostic peak for the 2-methylbenzoyl (o-tolyl) moiety.[11][12]
91[C₇H₇]⁺Tropylium ion, a common fragment from tolyl groups, formed by loss of CO from the m/z 119 fragment.
59[COOCH₃]⁺Carbomethoxy cation.

Fragmentation Logic: The most probable fragmentation pathway in EI-MS is α-cleavage adjacent to the carbonyl groups, which leads to the formation of stable acylium ions.[11][13][14] The bond between the two internal carbonyls is particularly susceptible to cleavage, yielding the highly resonance-stabilized 2-methylbenzoyl cation (m/z 119), which is predicted to be the base peak.

Experimental Protocol: Mass Spectrometry (Direct Insertion Probe, EI)
  • Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a volatile solvent (e.g., methanol or dichloromethane).

  • Loading: Dip the tip of the direct insertion probe into the solution or place a small crystal into the capillary tube at the probe's tip. Allow the solvent to evaporate.

  • Instrument Setup: Set the ion source to Electron Ionization (EI) mode, typically at 70 eV.

  • Sample Introduction: Insert the probe into the mass spectrometer's vacuum system through the vacuum interlock.

  • Data Acquisition: Gradually heat the probe to volatilize the sample into the ion source. The mass analyzer (e.g., a quadrupole) scans a range of m/z values (e.g., 40-400 amu) to detect the molecular ion and its fragments.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for EI-MS Analysis

G cluster_prep Sample Introduction cluster_acq Data Acquisition (EI @ 70 eV) cluster_proc Data Analysis A Dissolve Sample in Volatile Solvent B Load onto Direct Insertion Probe A->B C Insert Probe into MS Vacuum System B->C D Heat Probe to Volatilize Sample C->D E Ionize & Fragment Sample Molecules D->E F Detect Ions (m/z 40-400) E->F G Identify Molecular Ion Peak [M]⁺ F->G H Analyze Fragmentation Pattern (e.g., m/z 119) G->H I Confirm Structure H->I

Caption: Workflow for EI-Mass Spectrometry analysis.

Conclusion: A Self-Validating Spectroscopic Profile

The collective spectroscopic data provides a robust and self-validating confirmation of the structure of this compound.

  • MS confirms the molecular weight (m/z 220) and the presence of the 2-methylbenzoyl moiety (m/z 119).

  • IR validates the presence of two distinct carbonyl functional groups, an ester (~1730 cm⁻¹) and a conjugated ketone (~1680 cm⁻¹).

  • ¹³C NMR corroborates the IR data by showing three distinct carbonyl carbon signals and provides a complete carbon count.

  • ¹H NMR maps the proton environment, confirming the aromatic substitution pattern and the presence of the key methylene and methyl groups, while also offering a window into the compound's tautomeric equilibrium in solution.

This integrated approach, where each technique corroborates the findings of the others, exemplifies the core principles of modern structural elucidation and provides the necessary analytical confidence for researchers, scientists, and drug development professionals.

References

  • Bowie, J. H., et al. (n.d.). Studies in Mass Spectrometry. IX.1 Mass Spectra of β-Diketones. The Journal of Organic Chemistry - ACS Publications. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Esters. [Link]

  • Unknown. (n.d.). Carbonyl compounds - IR - spectroscopy. [Link]

  • DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]

  • TSI Journals. (2009). Synthesis and spectral studies of diketone metal complexes. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (n.d.). NMR Chemical Shifts. [Link]

  • University of Massachusetts. (n.d.). IR handout. [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • Unknown. (n.d.). IR_lectureNotes.pdf. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • ACS Publications. (n.d.). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Zercher, C. K., et al. (2007). Formation of β-Substituted γ-Keto Esters via Zinc Carbenoid Mediated Chain Extension. Synthesis. [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate. [Link]

  • Tsuji, J. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH. [Link]

Sources

An In-depth Technical Guide to Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This technical guide provides a comprehensive overview of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate, a β,γ-diketo ester with significant potential in synthetic chemistry and drug discovery. While specific literature on this exact molecule is emerging, this document leverages established chemical principles and data from closely related analogues to offer a robust resource for researchers, scientists, and professionals in drug development.

Nomenclature and Structure

The compound "this compound" is systematically named according to IUPAC nomenclature. Its structure features a butanoate backbone with keto groups at the 2- and 4-positions, a methyl ester, and a 2-methylphenyl (o-tolyl) substituent at the 4-position.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Synonyms Methyl 2,4-dioxo-4-(o-tolyl)butanoate
CAS Number 1037130-77-0
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol
Canonical SMILES COC(=O)C(=O)CC(=O)C1=CC=CC=C1C

Synthesis of this compound

The primary synthetic route to this compound and its analogues is the Claisen condensation . This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base.[1][2] For the synthesis of the target molecule, a crossed Claisen condensation between 2'-methylacetophenone and a suitable oxalate ester, such as dimethyl oxalate or diethyl oxalate, is the most logical approach.[3]

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of similar aryl-2,4-dioxobutanoates.[3]

Objective: To synthesize this compound via Claisen condensation.

Materials:

  • 2'-Methylacetophenone

  • Dimethyl oxalate

  • Sodium methoxide (or sodium ethoxide if using diethyl oxalate)

  • Anhydrous methanol (or ethanol)

  • Anhydrous diethyl ether

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).

  • Base Suspension: Anhydrous methanol is added to the flask, followed by the portion-wise addition of sodium methoxide with stirring to create a suspension.

  • Addition of Reactants: A solution of 2'-methylacetophenone and dimethyl oxalate in anhydrous methanol is prepared and added dropwise to the stirred sodium methoxide suspension over 30 minutes.

  • Reaction: The reaction mixture is stirred at room temperature for 2-4 hours and then gently refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: After cooling to room temperature, the reaction mixture is poured into a mixture of ice and 1 M hydrochloric acid to neutralize the base and quench the reaction. The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Final Product: The crude product is purified by column chromatography on silica gel or by recrystallization to yield this compound.

Mechanism of the Claisen Condensation

The reaction proceeds through the formation of an enolate from 2'-methylacetophenone, which then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate. Subsequent elimination of a methoxide ion yields the final β,γ-diketo ester.

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_intermediates Intermediates cluster_product Product 2_methylacetophenone 2'-Methylacetophenone enolate Enolate of 2'-Methylacetophenone 2_methylacetophenone->enolate Deprotonation by Base dimethyl_oxalate Dimethyl Oxalate base Sodium Methoxide (Base) tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate Nucleophilic Attack on Dimethyl Oxalate product This compound tetrahedral_intermediate->product Elimination of Methoxide

Caption: Proposed Claisen condensation for the synthesis of the target compound.

Physicochemical Properties and Reactivity

While extensive experimental data for this compound is not publicly available, its properties can be inferred from its structure and the behavior of analogous β,γ-diketo esters.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Physical State Likely a solid at room temperatureSimilar aryl-dioxobutanoates are often crystalline solids.[4]
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in nonpolar solvents and water.Presence of both polar keto and ester groups and a nonpolar aryl group.
Tautomerism Exists in equilibrium between the diketo and various enol forms. The enol form is stabilized by intramolecular hydrogen bonding.A characteristic feature of β-dicarbonyl compounds.
Reactivity The molecule possesses multiple reactive sites: the two carbonyl groups, the active methylene group, and the ester functionality.The diketo functionality allows for a wide range of chemical transformations.

The reactivity of β,γ-diketo esters is rich and versatile. The presence of two carbonyl groups and an active methylene group makes them valuable intermediates in organic synthesis. They can undergo reactions at both carbonyl carbons, and the enolizable protons of the methylene group can be abstracted to form a nucleophilic enolate.[5]

Potential Applications in Drug Discovery and Medicinal Chemistry

Aryl-2,4-dioxobutanoic acid derivatives and their esters are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities.[6]

Enzyme Inhibition

The 1,3-dicarbonyl motif is a key structural feature in many enzyme inhibitors. For instance, various ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated as Src kinase inhibitors, which are targets in cancer therapy.[3] The structural similarity of this compound suggests it could be explored for similar activities.

Intermediate for Heterocyclic Synthesis

The diketone functionality serves as an excellent precursor for the synthesis of various heterocyclic compounds, which are prevalent in many pharmaceuticals. Reactions with dinucleophiles like hydrazines, hydroxylamine, and amidines can lead to the formation of pyrazoles, isoxazoles, and pyrimidines, respectively.

Heterocycle_Synthesis start This compound pyrazole Pyrazole Derivative start->pyrazole Reaction with isoxazole Isoxazole Derivative start->isoxazole Reaction with pyrimidine Pyrimidine Derivative start->pyrimidine Reaction with hydrazine Hydrazine hydrazine->pyrazole hydroxylamine Hydroxylamine hydroxylamine->isoxazole amidine Amidine amidine->pyrimidine

Caption: Synthesis of heterocycles from the target compound.

Agrochemicals

Structurally related compounds, such as Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, have been investigated for their potential as herbicides.[7] This suggests that the aryl-dioxobutanoate scaffold could be a promising starting point for the development of new agrochemicals.

Safety and Handling

Specific toxicity data for this compound is not available. However, as with all laboratory chemicals, it should be handled with appropriate care. Standard safety precautions should be followed:

  • Work in a well-ventilated fume hood.

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Consult the Safety Data Sheet (SDS) from the supplier for detailed information.

Conclusion

This compound is a versatile building block with significant potential for applications in medicinal chemistry and organic synthesis. While specific research on this compound is limited, its synthesis via Claisen condensation is well-precedented, and its reactivity can be reliably predicted based on the chemistry of β,γ-diketo esters. This technical guide provides a solid foundation for researchers looking to explore the chemistry and potential applications of this promising molecule. Further investigation into its biological activity and synthetic utility is highly encouraged.

References

  • Organic Chemistry II - Fiveable. (n.d.). 3.5 Claisen condensation. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Claisen condensation. Retrieved from [Link]

  • Allen. (n.d.). Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from [Link]

  • Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]

  • Farmer, S. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Syntheses. (2014, June 8). Formation of γ-‐Keto Esters from β. Retrieved from [Link]

  • Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(7), 235–249.
  • Štefane, B., & Polanc, S. (2009). 4-Aryl-2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. Current Organic Chemistry, 13(12), 1205–1220.
  • Sheverdov, V. P., et al. (2015). Reaction of methyl 2,4-dioxobutanoates with tetracyanoethylene. Russian Chemical Bulletin, 64(1), 163-167.
  • Organic Chemistry II / CHEM 252 Chapter 19 – Synthesis and Reactions of β-Dicarbonyl Compounds. (n.d.). Retrieved from [Link]

  • Valdés-García, G., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6681.
  • Abd-alhamed, H., et al. (2022). The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. Results in Chemistry, 4, 100318.
  • Akbarzadeh, T., et al. (2013). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 24(3), 229-234.
  • El-Guesmi, N., et al. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molecules, 27(19), 6617.
  • Postnikov, S. V., & Zhdankin, V. V. (2020).
  • El-Guesmi, N., et al. (2022). (PDF) A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. ResearchGate. Retrieved from [Link]

  • Zhukovsky, D. D., et al. (2022). Employing α‐Diazocarbonyl Compound Chemistry in the Assembly of Medicinally Important Aryl(alkyl)thiolactam Scaffold. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Potential Biological Activities of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate belongs to the class of 4-aryl-2,4-dioxobutanoic acid derivatives, a chemical scaffold of significant interest in medicinal chemistry.[1] While direct biological data on this specific methyl ester is limited, the broader class of related compounds has demonstrated potent and varied biological activities. This guide synthesizes the existing knowledge on analogous compounds to postulate and provide a comprehensive framework for the investigation of this compound's potential as a therapeutic agent. We will delve into its potential as an antiviral, specifically anti-influenza, agent and as an enzyme inhibitor, with a focus on providing detailed, actionable experimental protocols for validation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising molecule.

Introduction: The Promise of the 4-Aryl-2,4-dioxobutanoate Scaffold

The 2,4-dioxobutanoic acid moiety is recognized as a "privileged scaffold" in the field of medicinal chemistry, frequently appearing in a variety of biologically active natural and synthetic compounds.[1] This structural motif's inherent chemical reactivity and conformational flexibility allow for diverse interactions with biological targets. The introduction of an aryl group at the 4-position, as seen in this compound, provides a key point for structural modification to modulate potency, selectivity, and pharmacokinetic properties.

Our focus, this compound, is a specific derivative whose biological profile remains largely uncharacterized in publicly available literature. However, extensive research on the broader class of 4-substituted 2,4-dioxobutanoic acids provides a strong foundation for predicting its potential therapeutic applications.[2][3]

Postulated Biological Activity I: Antiviral Properties - A Focus on Influenza Virus

A compelling body of evidence points to the potent anti-influenza virus activity of 4-substituted 2,4-dioxobutanoic acids.[2][3] These compounds have been identified as specific inhibitors of the influenza virus cap-dependent endonuclease, a critical enzyme in the viral transcription process.[2][3]

Mechanism of Action: Targeting the Influenza Endonuclease

The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex (PA, PB1, and PB2 subunits) responsible for both transcription and replication of the viral genome. The PA subunit contains the endonuclease domain, which cleaves host pre-mRNAs to generate capped primers for viral mRNA synthesis, a process known as "cap-snatching." By inhibiting this endonuclease, 4-substituted 2,4-dioxobutanoic acids effectively halt viral transcription and subsequent replication.[2][3]

G cluster_virus Influenza Virus Replication Cycle cluster_inhibition Mechanism of Inhibition Virus_Entry Virus Entry Viral_RNPs Viral Ribonucleoproteins (RNPs) in Nucleus Virus_Entry->Viral_RNPs Transcription Viral Transcription (PB1, PB2, PA) Viral_RNPs->Transcription Replication Viral Replication Viral_RNPs->Replication Assembly Virion Assembly & Budding Transcription->Assembly Replication->Assembly Host_pre_mRNA Host pre-mRNA Cap_Snatching Cap-Snatching (PA Endonuclease) Host_pre_mRNA->Cap_Snatching Priming Priming of Viral mRNA Synthesis Cap_Snatching->Priming Generates capped primers Compound Methyl 4-(2-methylphenyl) -2,4-dioxobutanoate Compound->Cap_Snatching Inhibits G cluster_workflow Enzyme Inhibition Assay Workflow Start Start: Prepare Reagents Serial_Dilution Serially Dilute Compound Start->Serial_Dilution Pre_incubation Pre-incubate Compound with Enzyme Serial_Dilution->Pre_incubation Reaction_Initiation Initiate Reaction with Substrate Pre_incubation->Reaction_Initiation Data_Acquisition Monitor Reaction Progress (e.g., Spectrophotometry) Reaction_Initiation->Data_Acquisition Data_Analysis Calculate IC50 Value Data_Acquisition->Data_Analysis

Caption: General workflow for in vitro enzyme inhibition assays.

Other Potential Biological Activities

Based on the broader chemical class, other potential activities for this compound could include:

  • Anti-inflammatory and Analgesic Effects: The structural similarity to compounds with known anti-inflammatory properties suggests this as a plausible area of investigation. [4]In vivo models such as the carrageenan-induced paw edema test in rodents could be employed. [5][6][7][8]* Antibacterial Activity: While a more distant possibility, screening against a panel of Gram-positive and Gram-negative bacteria would be a worthwhile initial step. [9][10]Standard methods like determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) would be appropriate. [10][11]

Data Presentation and Interpretation

All quantitative data from the proposed assays should be summarized in clear, well-structured tables for easy comparison and interpretation.

Table 1: Hypothetical Antiviral and Cytotoxicity Data

CompoundInfluenza Endonuclease IC50 (µM)Plaque Reduction EC50 (µM)MDCK Cell Cytotoxicity CC50 (µM)Selectivity Index (SI)
This compoundTo be determinedTo be determinedTo be determinedTo be determined
Positive Control (e.g., Baloxavir marboxil)Known valueKnown valueKnown valueKnown value

Table 2: Hypothetical Glycolic Acid Oxidase Inhibition Data

CompoundGlycolic Acid Oxidase IC50 (µM)
This compoundTo be determined
Positive Control (e.g., a known inhibitor)Known value

Conclusion and Future Directions

This compound represents an intriguing, yet underexplored, molecule within a class of compounds with proven biological significance. The strong evidence for anti-influenza activity and enzyme inhibition within the 4-aryl-2,4-dioxobutanoate family provides a clear and rational starting point for a comprehensive investigation of this specific derivative. The detailed experimental workflows provided in this guide offer a robust framework for elucidating its biological activity profile. Successful validation of these postulated activities could position this compound as a lead compound for the development of novel antiviral or enzyme-modulating therapeutics.

References

  • Hastings, J. C., Selnick, H., Wolanski, B., & Tomassini, J. E. (n.d.). Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors. PMC - NIH. Retrieved from [Link]

  • (2025, August 9). 4-Aryl-2,4-dioxobutanoic Acids and Their Derivatives in Reactions with Diazoalkanes. ResearchGate. Retrieved from [Link]

  • (n.d.). The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation. PMC - NIH. Retrieved from [Link]

  • Hastings, J. C., Selnick, H., Wolanski, B., & Tomassini, J. E. (1996). Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors. Antimicrobial Agents and Chemotherapy, 40(5), 1304–1307. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Methylphenyl)-2,4-dioxobutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,4-dioxo-4-phenylbutanoate. Retrieved from [Link]

  • (2025, January 21). Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. bioRxiv. Retrieved from [Link]

  • Williams, H. W., Eichler, E., Randall, W. C., Rooney, C. S., Cragoe, E. J., Jr., Streeter, K. B., Schwam, H., Michelson, S. R., Patchett, A. A., & Taub, D. (1983). Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. Journal of Medicinal Chemistry, 26(8), 1196–1200. Retrieved from [Link]

  • (n.d.). Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. PMC - NIH. Retrieved from [Link]

  • (n.d.). Antibacterial and Antitubercular Activities of Cinnamylideneacetophenones. PMC. Retrieved from [Link]

  • (n.d.). Chemical Composition and Antibacterial and Cytotoxic Activities of Allium hirtifolium Boiss. Hindawi. Retrieved from [Link]

  • (n.d.). Antiviral Activity of Natural Compounds Immuno Formula Shiban2/5 against SARS-CoV-2. Cureus. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate. Retrieved from [Link]

  • (2025, August 6). (PDF) Synthesis and biological activity of substituted 4-aryl-2-methylenehydrazino-4-oxobut-2-enoic acids and their derivatives. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate. Retrieved from [Link]

  • (2020, October 26). Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Diethyl Esters. ResearchGate. Retrieved from [Link]

  • (n.d.). Biological Activity of Recently Discovered Halogenated Marine Natural Products. MDPI. Retrieved from [Link]

  • Muhammad, U., Ullah, R., Subhan, Z., Bahadar, H., Ahmad, S., & Rasheed, A. (2024). Evaluation of In-vivo anti-inflammatory activity of methyl 2-(5-butyl-6-thioxo-1, 3, 5-thiadiazinan-3yl), butanoate. Pakistan Journal of Health Sciences, 5(03). Retrieved from [Link]

  • (n.d.). Synthesis and Antiviral Activity of a Series of 2′-C-Methyl-4′-thionucleoside Monophosphate Prodrugs. MDPI. Retrieved from [Link]

  • (2016, August 24). Antibacterial activity of organotin(IV) methyl and ethyl cylohexyldithiocarbamate compounds. ResearchGate. Retrieved from [Link]

  • Viana, G. S. B., do Vale, J. P. A., Rao, V. S., & de Andrade, G. M. (2017). The anti-inflammatory effects of N-methyl-(2S,4R)-trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes. Phytomedicine, 24, 14–23. Retrieved from [Link]

  • (n.d.). Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl- 6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Dieth. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. Retrieved from [Link]

  • Wyles, D. L., & Lu, G. (2020). Synthesis and Antiviral Activity of a Series of 2'- C-Methyl-4'-thionucleoside Monophosphate Prodrugs. Molecules, 25(21), 5221. Retrieved from [Link]

  • (2025, August 18). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Amino-3-hydroxyphenyl)-2,4-dioxobutanoate. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). methyl 4-cyano-4-oxobutanoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The β-keto ester functional group is a cornerstone in synthetic organic chemistry, serving as a versatile intermediate in the construction of a wide array of complex molecules. These compounds are integral to the synthesis of many pharmaceuticals, natural products, and materials. This guide focuses on a specific β-keto ester, Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate, providing a comprehensive overview of its synthesis, chemical characteristics, and potential utility for researchers, scientists, and professionals in drug development. While the specific discovery and detailed history of this particular molecule are not extensively documented in publicly available literature, its synthesis and properties can be understood through the well-established principles of β-keto ester chemistry, primarily the Claisen condensation.

Part 1: The Chemistry of β-Keto Esters - A Historical Perspective

The journey into the world of β-keto esters began in the late 19th century with the pioneering work of German chemist Rainer Ludwig Claisen. In 1887, he discovered the base-catalyzed condensation reaction between two ester molecules to form a β-keto ester, a transformation now famously known as the Claisen condensation.[1] This reaction was a significant advancement in carbon-carbon bond formation and opened up new avenues for organic synthesis.

The fundamental requirements for a successful Claisen condensation are the presence of at least one ester with an α-hydrogen and the use of a strong, non-nucleophilic base.[1][2] The mechanism involves the deprotonation of the α-carbon of one ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent elimination of an alkoxide group yields the β-keto ester.[2][3]

Over the years, several variations of the Claisen condensation have been developed, including the Dieckmann condensation for intramolecular cyclization and the crossed Claisen condensation, which involves two different esters.[1][2][4] The crossed Claisen condensation is particularly useful when one of the esters lacks α-hydrogens, preventing self-condensation and leading to a single major product.[3][4] The development of β-keto ester chemistry has continued to evolve, with modern advancements including palladium-catalyzed reactions of their allylic esters.[5]

Part 2: Synthesis of this compound

The most logical and efficient method for the synthesis of this compound is the crossed Claisen condensation . This approach involves the reaction between methyl 2-methylbenzoate (which lacks α-hydrogens) and dimethyl oxalate in the presence of a strong base like sodium methoxide.

Proposed Synthetic Pathway

The reaction proceeds via the formation of a nucleophilic enolate from dimethyl oxalate, which then attacks the carbonyl carbon of methyl 2-methylbenzoate.

Crossed Claisen Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Methyl_2-methylbenzoate Methyl 2-methylbenzoate Reaction_Vessel Reaction_Vessel Methyl_2-methylbenzoate->Reaction_Vessel Nucleophilic_Attack Nucleophilic_Attack Methyl_2-methylbenzoate->Nucleophilic_Attack Dimethyl_oxalate Dimethyl oxalate Dimethyl_oxalate->Reaction_Vessel Sodium_methoxide Sodium methoxide (Base) Sodium_methoxide->Reaction_Vessel 1. Acid_workup Acid Workup (e.g., aq. HCl) Target_Molecule This compound Acid_workup->Target_Molecule Intermediate_Enolate Intermediate_Enolate Reaction_Vessel->Intermediate_Enolate Enolate formation Intermediate_Enolate->Nucleophilic_Attack Nucleophilic attack Tetrahedral_Intermediate Tetrahedral_Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination Tetrahedral_Intermediate->Elimination Elimination of methoxide Product_Anion Product_Anion Elimination->Product_Anion Product_Anion->Acid_workup 2.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • Methyl 2-methylbenzoate

  • Dimethyl oxalate

  • Sodium methoxide

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel is assembled.

  • Reagent Addition: The flask is charged with a suspension of sodium methoxide in anhydrous diethyl ether under a nitrogen atmosphere. A solution of methyl 2-methylbenzoate and dimethyl oxalate in anhydrous diethyl ether is added dropwise to the stirred suspension at room temperature.

  • Reaction: The reaction mixture is stirred at room temperature for several hours or gently refluxed to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, the mixture is cooled in an ice bath, and dilute hydrochloric acid is slowly added to neutralize the excess base and protonate the product.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Mechanism of the Crossed Claisen Condensation

The reaction proceeds through a well-established mechanism:

Claisen_Mechanism Start Dimethyl oxalate + Sodium methoxide Enolate_Formation Formation of methoxycarbonylformyl enolate Start->Enolate_Formation Nucleophilic_Attack Nucleophilic attack on Methyl 2-methylbenzoate Enolate_Formation->Nucleophilic_Attack Tetrahedral_Intermediate Formation of a tetrahedral intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of a methoxide ion Tetrahedral_Intermediate->Elimination Product_Anion Formation of the resonance-stabilized product anion Elimination->Product_Anion Protonation Protonation during acidic workup Product_Anion->Protonation Final_Product This compound Protonation->Final_Product

Caption: Mechanism of the crossed Claisen condensation for the target molecule.

Part 3: Physicochemical Properties and Characterization

PropertyPredicted Value/Characteristic
Molecular Formula C₁₂H₁₂O₄
Molecular Weight 220.22 g/mol [6]
Appearance Likely a colorless to pale yellow oil or a low-melting solid
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in water
Spectroscopic Data
¹H NMRExpected signals for aromatic protons, a methyl group on the phenyl ring, a methylene group, and a methyl ester group.
¹³C NMRExpected signals for aromatic carbons, carbonyl carbons of the ketone and ester, a methylene carbon, and methyl carbons.
IR SpectroscopyCharacteristic strong absorption bands for the C=O stretching of the ketone and ester groups.
Mass SpectrometryA molecular ion peak corresponding to its molecular weight.

Part 4: Potential Applications and Future Directions

Although the specific applications of this compound are not well-documented, its structural features suggest potential utility in several areas of chemical research and development. Structurally related compounds have shown promise in various fields. For example, Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is utilized as an intermediate in the synthesis of bioactive molecules for pharmaceuticals and as a component in agrochemical formulations.[7] Other similar compounds are used in biochemical research, the flavor and fragrance industry, and polymer chemistry.

Based on these precedents, potential applications for this compound could include:

  • Pharmaceutical Synthesis: As a building block for the synthesis of heterocyclic compounds and other complex molecules with potential biological activity.

  • Agrochemical Research: As a scaffold for the development of new herbicides or pesticides.

  • Materials Science: As a monomer or additive in the creation of specialty polymers.

Further research is necessary to explore the full potential of this compound. Investigating its biological activity and reactivity in various chemical transformations could unveil novel applications.

Part 5: Conclusion

This compound represents a classic example of a β-keto ester whose synthesis is readily achievable through the well-established crossed Claisen condensation. While its specific history and applications are yet to be fully explored, the foundational knowledge of β-keto ester chemistry provides a robust framework for its preparation, characterization, and potential future use. This guide serves as a technical resource for researchers and scientists, offering a practical approach to the synthesis of this compound and highlighting its potential as a valuable intermediate in various scientific disciplines.

References

  • Chemistry LibreTexts. (2014, August 29). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Allen. Claisen Condensation – Mechanism, Variations & FAQs. Retrieved from [Link]

  • Wikipedia. Claisen condensation. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]

  • Organic Chemistry Portal. Claisen Condensation. Retrieved from [Link]

  • PubChem. 4-(2-Methylphenyl)-2,4-dioxobutanoic acid. Retrieved from [Link]

  • PubChem. Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. Retrieved from [Link]

  • PubChem. Methyl 2,4-dioxo-4-phenylbutanoate. Retrieved from [Link]

  • Trost, B. M. (2004). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 233-247. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Singh, R., & Singh, P. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(40), 11049-11069*. Retrieved from [Link]

  • Google Patents. US6642035B2 - Synthesis of B-keto esters.
  • Royal Society of Chemistry. (2015). Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Advances, 5(10), 7421-7427*. Retrieved from [Link]

  • African Rock Art. Methyl 4-(4-methylphenyl)-4-oxobutanoate. Retrieved from [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

Sources

A Technical Guide to the Synthetic Utility of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical exploration of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate, a versatile yet under-documented reagent in the field of organic synthesis. While direct literature on this specific molecule is sparse, this guide synthesizes information from structurally analogous compounds and fundamental principles of reactivity to illuminate its potential as a key building block. We will delve into its structural features, predicted reactivity, and prospective applications in the synthesis of complex organic molecules, particularly heterocyclic systems of medicinal and industrial interest. This guide is intended to serve as a foundational resource for researchers seeking to unlock the synthetic potential of this promising intermediate.

Introduction: Unveiling a Versatile Synthetic Intermediate

This compound belongs to the class of β,γ-diketo esters, a family of compounds renowned for their utility as versatile synthons in organic chemistry. The inherent reactivity of the 1,3-dicarbonyl moiety, coupled with the steric and electronic influence of the 2-methylphenyl substituent, positions this molecule as a valuable precursor for a diverse array of chemical transformations. Its structural analogs have found applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] This guide will provide a predictive overview of its synthetic applications, grounded in the established chemistry of related compounds.

Table 1: Physicochemical Properties of this compound and Related Analogs

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compoundC12H12O4220.222-methylphenyl, 1,3-dicarbonyl
4-(2-Methylphenyl)-2,4-dioxobutanoic acid[4]C11H10O4206.192-methylphenyl, 1,3-dicarbonyl, carboxylic acid
Methyl 2,4-dioxo-4-phenylbutanoate[5]C11H10O4206.19Phenyl, 1,3-dicarbonyl
Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate[6]C12H12O5236.222-methoxyphenyl, 1,3-dicarbonyl

The Heart of Reactivity: The 1,3-Dicarbonyl System

The synthetic versatility of this compound is primarily derived from the 1,3-dicarbonyl functionality. This system allows for a range of chemical manipulations, making it a powerful tool for constructing complex molecular architectures.

Keto-Enol Tautomerism and Nucleophilicity

The methylene bridge flanked by two carbonyl groups exhibits significant acidity, facilitating deprotonation to form a stabilized enolate. This enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The equilibrium between the keto and enol forms is a key determinant of its reactivity profile.

Caption: Keto-enol tautomerism in the 1,3-dicarbonyl system.

Electrophilic Nature of the Carbonyl Carbons

The carbonyl carbons of the diketo and ester groups are electrophilic and susceptible to attack by a wide range of nucleophiles. This dual reactivity allows for sequential or selective transformations at different positions within the molecule.

Core Applications in Organic Synthesis: A Predictive Outlook

Based on the known reactivity of analogous β,γ-diketo esters, we can confidently predict several key applications for this compound in organic synthesis.

Synthesis of Heterocyclic Compounds

Heterocycles are fundamental structural motifs in a vast number of biologically active compounds, including pharmaceuticals and agrochemicals.[7][8][9] The 1,3-dicarbonyl system is an ideal precursor for the construction of various heterocyclic rings through condensation reactions with dinucleophiles.

3.1.1. Paal-Knorr Furan Synthesis

A classic application of 1,4-dicarbonyl compounds (which can be accessed from the title compound) is the Paal-Knorr synthesis of furans. While the title compound is a 1,3-dicarbonyl, it can be envisioned as a synthon for 1,4-dicarbonyl equivalents or undergo rearrangements to facilitate such cyclizations.

PaalKnorr cluster_workflow Paal-Knorr Furan Synthesis Workflow Start This compound Step1 [Transformation to 1,4-dicarbonyl equivalent] Start->Step1 Step2 Acid-catalyzed cyclization Step1->Step2 Product Substituted Furan Step2->Product

Caption: Conceptual workflow for furan synthesis.

3.1.2. Pyrazole and Isoxazole Synthesis

Condensation with hydrazine and hydroxylamine derivatives, respectively, is a well-established route to five-membered heterocycles containing two heteroatoms.

  • Pyrazoles: Reaction with hydrazine or substituted hydrazines would likely yield substituted pyrazoles, a scaffold present in numerous pharmaceuticals.

  • Isoxazoles: Similarly, treatment with hydroxylamine would be expected to produce isoxazole derivatives.

Experimental Protocol (Predictive): Synthesis of a Pyrazole Derivative

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Reagent Addition: Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.

Multicomponent Reactions

The reactivity of the 1,3-dicarbonyl system makes this compound an excellent candidate for multicomponent reactions (MCRs). MCRs are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials.

3.2.1. Hantzsch Dihydropyridine Synthesis

A plausible application is in a Hantzsch-type reaction. In a four-component variation, the diketoester could react with an aldehyde, ammonia, and another β-ketoester to generate unsymmetrically substituted dihydropyridines, which are precursors to important classes of calcium channel blockers.

Hantzsch cluster_reactants Reactants A This compound Product Substituted Dihydropyridine A->Product B Aldehyde B->Product C Ammonia C->Product D β-Ketoester D->Product

Caption: Reactants in a potential Hantzsch-type synthesis.

As a Building Block in Medicinal Chemistry

The utility of structurally similar compounds as intermediates in the synthesis of pharmaceuticals suggests a promising role for this compound in drug discovery and development.[1][3] The 2-methylphenyl group can provide beneficial steric and lipophilic properties to a target molecule, potentially influencing its pharmacokinetic and pharmacodynamic profile.

Conclusion and Future Directions

While direct experimental data for this compound is not yet widely available in the peer-reviewed literature, its chemical structure strongly suggests a high potential for utility in organic synthesis. As a versatile 1,3-dicarbonyl compound, it is poised to be a valuable building block for the construction of a wide range of complex molecules, most notably heterocycles of medicinal importance. The predictive protocols and synthetic pathways outlined in this guide are intended to provide a solid foundation for researchers to begin exploring the rich and varied chemistry of this promising intermediate. Further investigation into its reactivity and applications is highly encouraged and is expected to yield novel and efficient synthetic methodologies.

References

  • PubChem. 4-(2-Methylphenyl)-2,4-dioxobutanoic acid. (n.d.). Retrieved from [Link]

  • African Rock Art. Methyl 4-(4-methylphenyl)-4-oxobutanoate. (n.d.). Retrieved from [Link]

  • PubChem. Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. (n.d.). Retrieved from [Link]

  • PubChem. Methyl 2,4-dioxo-4-phenylbutanoate. (n.d.). Retrieved from [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Transition Metal-Mediated Synthesis of Monocyclic Aromatic Heterocycles. Molecules, 21(9), 1184. Retrieved from [Link]

  • MDPI. Molbank | Topical Collection : Heterocycle Reactions. (n.d.). Retrieved from [Link]

  • VDOC.PUB. Heterocycles In Natural Product Synthesis. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate, a valuable β-ketoester intermediate in organic synthesis and medicinal chemistry. The primary synthetic strategy detailed herein is the crossed Claisen condensation, a robust and efficient method for the formation of carbon-carbon bonds. This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental protocol, and discuss critical parameters for successful synthesis, purification, and characterization of the target compound.

Introduction and Significance

This compound belongs to the class of aryl-β-ketoesters, which are pivotal building blocks in the synthesis of a wide array of heterocyclic compounds and complex organic molecules. The presence of the dicarbonyl functionality allows for diverse chemical transformations, making it a versatile precursor for the development of novel pharmaceutical agents and other biologically active compounds. The ortho-methyl substituent on the phenyl ring introduces specific steric and electronic properties that can be exploited to fine-tune the characteristics of downstream products.

The synthesis of this class of molecules is of significant interest to researchers in drug discovery and process development. A reliable and well-characterized synthetic protocol is essential for ensuring the consistent production of high-purity material for further investigation.

Synthetic Strategy: The Crossed Claisen Condensation

The most effective and widely employed method for the synthesis of this compound is the crossed Claisen condensation . This reaction involves the condensation of a ketone with an ester that lacks α-hydrogens, thereby preventing self-condensation of the ester.[1][2]

In this specific synthesis, 2-methylacetophenone serves as the ketone component, providing the enolizable α-protons necessary for the reaction. Dimethyl oxalate is the ideal ester partner as it has no α-hydrogens and thus can only act as the electrophile.[3] The reaction is typically mediated by a strong base, such as sodium methoxide, which deprotonates the α-carbon of the ketone to form a reactive enolate.[4][5]

Mechanism of the Crossed Claisen Condensation:

  • Enolate Formation: The base (methoxide) removes an acidic α-proton from 2-methylacetophenone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of dimethyl oxalate.

  • Tetrahedral Intermediate: A tetrahedral intermediate is formed.

  • Reformation of Carbonyl: The intermediate collapses, expelling a methoxide leaving group and forming the β-ketoester product.

The choice of sodium methoxide as the base is crucial. Using a base with a different alkoxide group (e.g., sodium ethoxide) could lead to transesterification of the dimethyl oxalate, resulting in a mixture of products.[6]

Claisen_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_products Product 2-methylacetophenone 2-methylacetophenone Target_Molecule This compound 2-methylacetophenone->Target_Molecule Nucleophile (as enolate) Dimethyl_oxalate Dimethyl oxalate Dimethyl_oxalate->Target_Molecule Electrophile Base Sodium Methoxide (NaOMe) Base->2-methylacetophenone Deprotonation

Caption: General workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the efficient oxalylation of aryl methyl ketones.[7]

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles
2-Methylacetophenone134.1810.0 g0.0745
Dimethyl oxalate118.0913.2 g0.112
Sodium methoxide54.026.04 g0.112
Methanol (anhydrous)-100 mL-
Diethyl ether (anhydrous)-As needed-
1 M Hydrochloric acid-As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous sodium sulfate-As needed-

3.2. Equipment

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

3.3. Procedure

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a 500 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Reagent Addition: Add sodium methoxide (6.04 g, 0.112 mol) and anhydrous methanol (50 mL) to the flask. Stir the mixture until the sodium methoxide is fully dissolved.

  • Addition of Ketone: In a separate beaker, dissolve 2-methylacetophenone (10.0 g, 0.0745 mol) in anhydrous methanol (20 mL). Transfer this solution to the dropping funnel and add it dropwise to the stirred sodium methoxide solution over 30 minutes at room temperature.

  • Addition of Oxalate: After the addition of the ketone is complete, dissolve dimethyl oxalate (13.2 g, 0.112 mol) in anhydrous methanol (30 mL). Add this solution dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Slowly add 1 M hydrochloric acid to the mixture with stirring until the pH is acidic (pH ~2-3).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed.

protocol_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification node_setup 1. Assemble apparatus under inert atmosphere. node_reagents 2. Add NaOMe and Methanol. node_setup->node_reagents node_ketone 3. Add 2-methylacetophenone solution dropwise. node_reagents->node_ketone node_oxalate 4. Add dimethyl oxalate solution dropwise. node_ketone->node_oxalate node_reflux 5. Reflux for 3-4 hours. node_oxalate->node_reflux node_quench 6. Acidify with 1M HCl. node_reflux->node_quench node_extract 7. Extract with diethyl ether. node_quench->node_extract node_dry 8. Dry and concentrate. node_extract->node_dry node_purify 9. Purify by chromatography or recrystallization. node_dry->node_purify

Caption: Step-by-step experimental workflow for the synthesis.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

4.1. Physical Properties

  • Appearance: Expected to be a pale yellow oil or a low-melting solid.

  • Molecular Formula: C₁₂H₁₂O₄

  • Molecular Weight: 220.22 g/mol

4.2. Spectroscopic Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.8-7.2 (m, 4H, Ar-H)

    • δ 6.8 (s, 1H, -CO-CH=C(OH)-) - Note: The compound exists in tautomeric equilibrium, and the enol proton is often observed.

    • δ 3.9 (s, 3H, -OCH₃)

    • δ 2.5 (s, 3H, Ar-CH₃)

    • δ 4.2 (s, 2H, -CO-CH₂-CO-) - This peak may have a low integral due to the enol form being predominant.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 195-200 (Ar-C=O)

    • δ 180-185 (-CH-C=O)

    • δ 160-165 (Ester C=O)

    • δ 125-140 (Aromatic carbons)

    • δ 90-100 (=CH-, enol form)

    • δ 52-54 (-OCH₃)

    • δ 45-50 (-CH₂-)

    • δ 20-22 (Ar-CH₃)

  • Infrared (IR, KBr):

    • ~3400 cm⁻¹ (O-H stretch, enol form)

    • ~3000 cm⁻¹ (Ar C-H stretch)

    • ~1740 cm⁻¹ (Ester C=O stretch)

    • ~1680 cm⁻¹ (Ketone C=O stretch)

    • ~1600 cm⁻¹ (C=C stretch, enol form)

Troubleshooting and Optimization

Issue Potential Cause Solution
Low YieldIncomplete reactionIncrease reflux time; ensure anhydrous conditions.
Loss during work-upEnsure complete extraction; be careful during neutralization.
Side Product FormationTransesterificationUse sodium methoxide as the base, matching the ester.[6]
Self-condensation of ketoneAdd the ketone slowly to the base solution.
Difficulty in PurificationOily productTry different solvent systems for chromatography; attempt to induce crystallization by scratching or seeding.

Safety Precautions

  • Sodium methoxide is corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dimethyl oxalate is toxic and an irritant. Avoid inhalation and contact with skin.

  • 2-Methylacetophenone is a combustible liquid and an irritant.

  • Methanol is flammable and toxic.

  • Diethyl ether is extremely flammable.

  • All procedures should be carried out in a well-ventilated fume hood.

Conclusion

The crossed Claisen condensation provides a reliable and efficient route for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the choice of base and the exclusion of moisture, high yields of the desired product can be obtained. This application note provides a comprehensive protocol and the necessary theoretical background to enable researchers to successfully synthesize this valuable chemical intermediate for their research and development needs.

References

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Claisen condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 17). 23.8: Mixed Claisen Condensations. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,4-dioxo-4-phenylbutanoate. Retrieved from [Link]

  • MDPI. (n.d.). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Retrieved from [Link]

  • ResearchGate. (2010). Improved Preparation and Structural Investigation of 4-Aryl-4-oxo-2-hydroxy-2-butenoic Acids and Methyl Esters. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, December 13). Claisen Ester Condensation with Sodium Methoxide. Retrieved from [Link]

  • Google Patents. (n.d.). US2760986A - Process for preparing beta-ketoacetals.
  • Organic Syntheses. (n.d.). (Z)-Enol p-Tosylate Derived from Methyl Acetoacetate: A Useful Cross-coupling Partner for the Synthesis of Methyl (Z)-3-Phenyl (or Aryl)-2-butenoate. Retrieved from [Link]

  • Desklib. (2021, April 24). Claisen-Schmidt Reaction: Preparation of Benzalacetophenone. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 4-Aryl-4-oxo-2-{4-[(1,3-thiazol-2-yl)-sulfamoyl]phenylamino}but-2-enoates and Their Reactions with Ninhydrin. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, X-ray structure and high-resolution NMR spectroscopy of methyl 3-azido-2,3-dideoxy-alpha-D-arabino-hexopyranoside. Retrieved from [Link]

  • ChemBlink. (n.d.). Methyl 4-cyclopropyl-2,4-dioxobutanoate. Retrieved from [Link]

  • Google Patents. (n.d.). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.

Sources

Application Notes and Protocols: Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of β-Dicarbonyl Intermediates in Drug Discovery

In the landscape of modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Key to this endeavor is the use of versatile chemical building blocks, or intermediates, that can be strategically elaborated into active pharmaceutical ingredients (APIs). Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate belongs to the class of β-dicarbonyl compounds, a privileged scaffold in medicinal chemistry. Its intrinsic chemical reactivity, characterized by multiple electrophilic and nucleophilic sites, allows for its application in the synthesis of a wide array of heterocyclic and carbocyclic systems that form the core of many therapeutic agents. The presence of the ortho-tolyl group introduces specific steric and electronic properties that can be crucial for modulating the pharmacokinetic and pharmacodynamic profiles of a final drug molecule.[1] This document serves as a technical guide for researchers, providing in-depth protocols for the synthesis of this compound and illustrating its potential application as a key intermediate in the synthesis of complex pharmaceutical targets, such as tyrosine kinase inhibitors.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in multi-step synthesis. The table below summarizes the key properties of this compound and its corresponding carboxylic acid.

PropertyValue (for Methyl Ester)Value (for Carboxylic Acid)Reference
Molecular Formula C₁₂H₁₂O₄C₁₁H₁₀O₄
Molecular Weight 220.22 g/mol 206.19 g/mol [2]
IUPAC Name This compound4-(2-methylphenyl)-2,4-dioxobutanoic acid[2]
CAS Number 1037130-77-064090-34-8
Appearance Expected to be a solid or oilSolidN/A
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF)Soluble in polar organic solvents and aqueous baseN/A

Synthetic Protocol: Preparation of this compound

The synthesis of β-ketoesters such as this compound is classically achieved via the Claisen condensation reaction.[3] This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this proposed protocol, we will utilize a crossed Claisen condensation between methyl 2-methylbenzoate and dimethyl oxalate, a common and efficient method for generating the desired 2,4-dioxobutanoate scaffold.

Reaction Principle: The Crossed Claisen Condensation

The crossed Claisen condensation is a powerful carbon-carbon bond-forming reaction.[3] The mechanism, initiated by a strong base, involves the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester. A key consideration for a successful crossed Claisen condensation is the prevention of self-condensation of the enolizable ester. In this protocol, dimethyl oxalate is used as the non-enolizable electrophilic partner, thus directing the reaction towards the desired product. The choice of a strong, non-nucleophilic base such as sodium hydride or sodium methoxide is critical for efficient enolate formation.

Diagram of Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Work-up & Purification methyl_benzoate Methyl 2-methylbenzoate reaction_vessel Reaction Vessel (N2 atmosphere, 0°C to RT) methyl_benzoate->reaction_vessel dimethyl_oxalate Dimethyl oxalate dimethyl_oxalate->reaction_vessel base Sodium Methoxide (NaOMe) base->reaction_vessel solvent Anhydrous THF solvent->reaction_vessel quench Acidic Quench (e.g., aq. HCl) reaction_vessel->quench 1. Reaction 2. Quench extraction Extraction (e.g., Ethyl Acetate) quench->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

Materials and Equipment:

  • Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

  • Methyl 2-methylbenzoate (1.0 eq)

  • Dimethyl oxalate (1.2 eq)

  • Sodium methoxide (1.5 eq)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add sodium methoxide (1.5 eq) and anhydrous THF to a dry three-neck round-bottom flask. Cool the suspension to 0°C using an ice bath.

  • Addition of Reactants: In a separate flask, prepare a solution of methyl 2-methylbenzoate (1.0 eq) and dimethyl oxalate (1.2 eq) in anhydrous THF. Add this solution dropwise to the stirred suspension of sodium methoxide over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow, dropwise addition of 1 M HCl until the pH is acidic (pH ~ 2-3).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Application in Pharmaceutical Synthesis: A Gateway to Heterocyclic Scaffolds

The 1,3-dicarbonyl motif within this compound makes it an exceptionally useful precursor for the synthesis of various heterocyclic systems, which are prevalent in many classes of drugs.[5] A prime example of its potential application is in the construction of substituted pyrazole rings, a core structure in many kinase inhibitors.

Case Study: Synthesis of a Pyrazole Core for Kinase Inhibitors

Many kinase inhibitors, such as Axitinib, feature a substituted indazole or pyrazole core.[6][7][8] While the precise synthesis of Axitinib may follow different patented routes, the following protocol illustrates a general and reliable method (the Knorr pyrazole synthesis) by which our target intermediate could be used to construct a similar and valuable pyrazole scaffold.

Diagram of Application in Synthesis

G intermediate This compound reaction Condensation Reaction (e.g., in Ethanol, reflux) intermediate->reaction hydrazine Hydrazine hydrate or Substituted Hydrazine hydrazine->reaction pyrazole Substituted Pyrazole Derivative (Pharmaceutical Core Structure) reaction->pyrazole Cyclization api Further Elaboration to API (e.g., Kinase Inhibitor) pyrazole->api

Caption: Application of the intermediate in pyrazole synthesis.

Protocol: Synthesis of a Substituted Pyrazole

Principle: The reaction of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine is a classic and robust method for the synthesis of pyrazoles. The reaction proceeds via a condensation mechanism, followed by cyclization and dehydration to form the aromatic pyrazole ring. The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine.

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography to yield the desired substituted pyrazole. This pyrazole can then undergo further functionalization (e.g., halogenation, cross-coupling reactions) to be incorporated into a final API.[9]

Conclusion and Future Perspectives

This compound is a valuable and versatile intermediate for pharmaceutical synthesis. The protocols detailed herein provide a reliable method for its preparation via a crossed Claisen condensation and demonstrate its utility in the construction of medicinally relevant heterocyclic cores, such as pyrazoles. The strategic placement of the ortho-methyl group on the phenyl ring offers a handle for fine-tuning the properties of the final drug substance, making this intermediate a valuable tool in the arsenal of the medicinal chemist. Further exploration of its reactivity will undoubtedly open new avenues for the efficient synthesis of novel therapeutic agents.

References

  • Claisen Condensation. (n.d.). ResearchGate. Retrieved from [Link]

  • Ashida, Y., Kajimoto, S., Nakatsuji, H., & Tanabe, Y. (n.d.). Synthesis of Methyl 1-Formylcyclopropanecarboxylate utilizing Ti-Claisen Condensation. Organic Syntheses. Retrieved from [Link]

  • Revill, P., Mealy, N., Bayés, M., Bozzo, J., Serradell, N., Rosa, E., & Bolós, J. (2007). Axitinib. Drugs of the Future, 32(5), 389.
  • Google Patents. (n.d.). CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib.
  • Google Patents. (n.d.). US9580406B2 - Processes for the preparation of axitinib.
  • African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate. Retrieved from [Link]

  • Hu, Y., et al. (2018).
  • PubChem. (n.d.). Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. Retrieved from [Link]

  • A practical procedure for the synthesis of esonarimod... (n.d.). SciSpace. Retrieved from [Link]

  • Lian, J., et al. (2023). Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance. RSC Advances, 13(43), 30730–30734.
  • PubChem. (n.d.). 4-(2-Methylphenyl)-2,4-dioxobutanoic acid. Retrieved from [Link]

Sources

Application Notes and Protocols: Investigating Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 4-Aryl-2,4-dioxobutanoate Scaffold

In the landscape of modern medicinal chemistry, certain molecular frameworks are recognized for their recurrent appearance in a multitude of biologically active compounds. These "privileged scaffolds" serve as versatile starting points for the design of novel therapeutics. The 4-aryl-2,4-dioxobutanoate core, the foundational structure of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate, is one such scaffold that has garnered significant interest for its potential in drug discovery.[1] Derivatives of this class have been explored for a range of therapeutic applications, including as inhibitors of enzymes implicated in cancer and inflammatory diseases.

While specific biological data for this compound is emerging, its structural features strongly suggest its potential as a modulator of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immune checkpoint protein that plays a pivotal role in tumor immune evasion, making it a high-priority target in cancer immunotherapy.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound and its analogs in the context of IDO1 inhibition. We will delve into the mechanistic rationale, provide detailed experimental protocols for assessing its activity, and discuss its potential in the development of new medications.

The Scientific Rationale: Targeting IDO1 for Cancer Immunotherapy

Indoleamine 2,3-dioxygenase 1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4][5] In the tumor microenvironment, the upregulation of IDO1 by cancer cells or antigen-presenting cells leads to two key immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan starves proliferative effector T cells, which are highly sensitive to its availability, leading to their anergy and apoptosis.

  • Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation and function of regulatory T cells (Tregs), further dampening the anti-tumor immune response.[6]

This dual mechanism of immune suppression allows tumors to escape detection and elimination by the host's immune system.[3] Therefore, inhibiting IDO1 activity is a promising strategy to restore anti-tumor immunity and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors. Several small-molecule IDO1 inhibitors have been investigated in clinical trials, underscoring the therapeutic relevance of this target.[5][7]

The 4-aryl-2,4-dioxobutanoate scaffold is of particular interest as it can be synthetically modified to interact with the active site of IDO1. The aryl group can be tailored to occupy a hydrophobic pocket, while the diketo acid moiety has the potential to coordinate with the heme iron or interact with key amino acid residues within the catalytic site.

Visualizing the Mechanism: The IDO1 Pathway and Inhibition

To comprehend the significance of inhibiting IDO1, it is crucial to visualize its role in the tryptophan catabolism pathway and the subsequent impact on the immune system.

IDO1_Pathway Figure 1: The IDO1-Mediated Immunosuppressive Pathway cluster_tumor_microenvironment Tumor Microenvironment cluster_immune_response Immune Response Tryptophan Tryptophan IDO1_Enzyme IDO1 Enzyme (Upregulated in Cancer) Tryptophan->IDO1_Enzyme Catabolized by Kynurenine Kynurenine IDO1_Enzyme->Kynurenine Produces T_Cell_Suppression T-Cell Anergy and Apoptosis IDO1_Enzyme->T_Cell_Suppression Depletes Tryptophan for T-Cells Treg_Activation Regulatory T-Cell (Treg) Activation & Proliferation Kynurenine->Treg_Activation Promotes Methyl_4_2_methylphenyl_2_4_dioxobutanoate Methyl 4-(2-methylphenyl) -2,4-dioxobutanoate Methyl_4_2_methylphenyl_2_4_dioxobutanoate->IDO1_Enzyme Inhibits Immune_Evasion Tumor Immune Evasion T_Cell_Suppression->Immune_Evasion Treg_Activation->Immune_Evasion

Caption: IDO1 pathway and its inhibition.

Experimental Protocols: Assessing the IDO1 Inhibitory Activity

To evaluate the potential of this compound as an IDO1 inhibitor, a multi-tiered approach involving both enzymatic and cell-based assays is recommended.

Protocol 1: Recombinant Human IDO1 Enzyme Inhibition Assay (Cell-Free)

This assay directly measures the ability of the test compound to inhibit the catalytic activity of purified recombinant human IDO1 enzyme.

Principle: The enzymatic reaction involves the conversion of L-tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine. The concentration of kynurenine is quantified spectrophotometrically.

Materials:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan

  • Ascorbic Acid

  • Methylene Blue

  • Catalase

  • Potassium Phosphate Buffer (pH 6.5)

  • Trichloroacetic Acid (TCA)

  • p-Dimethylaminobenzaldehyde (p-DMAB) reagent (Ehrlich's reagent)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a reaction buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

    • Prepare a stock solution of L-tryptophan in the reaction buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution.

    • Prepare a 30% (w/v) TCA solution for stopping the reaction.

    • Prepare the p-DMAB reagent by dissolving it in acetic acid.

  • Assay Protocol:

    • To each well of a 96-well plate, add the reaction buffer.

    • Add the desired concentration of the test compound or vehicle control (DMSO).

    • Add the recombinant human IDO1 enzyme to each well (except for the blank).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the L-tryptophan solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction by adding the TCA solution to each well.

    • Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Add the p-DMAB reagent to each well.

    • Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a suitable curve-fitting software.

Parameter Typical Concentration/Condition
Recombinant hIDO15-10 nM
L-Tryptophan200 µM
Ascorbic Acid20 mM
Methylene Blue10 µM
Catalase100 µg/mL
Incubation Time30-60 minutes at 37°C
Stop Reagent30% TCA
Detection Reagentp-DMAB in Acetic Acid
Wavelength480 nm
Protocol 2: Cell-Based IDO1 Inhibition Assay

This assay assesses the ability of the test compound to inhibit IDO1 activity within a cellular context, providing insights into its cell permeability and stability. Human cervical cancer (HeLa) or ovarian cancer (SKOV-3) cell lines are commonly used as they can be induced to express high levels of IDO1.[8]

Principle: IDO1 expression is induced in cultured cells using interferon-gamma (IFN-γ). The cells are then treated with the test compound, and the accumulation of kynurenine in the cell culture supernatant is measured.

Materials:

  • HeLa or SKOV-3 cells

  • Cell culture medium (e.g., DMEM or McCoy's 5A) supplemented with fetal bovine serum (FBS) and antibiotics

  • Recombinant human IFN-γ

  • L-Tryptophan

  • This compound

  • Trichloroacetic Acid (TCA)

  • p-Dimethylaminobenzaldehyde (p-DMAB) reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Plating:

    • Culture HeLa or SKOV-3 cells in a humidified incubator at 37°C with 5% CO2.

    • Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • IDO1 Induction and Compound Treatment:

    • Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.

    • Prepare serial dilutions of this compound in cell culture medium containing L-tryptophan.

    • Remove the IFN-γ-containing medium and add the medium with the test compound or vehicle control to the cells.

    • Incubate the plate for an additional 24-48 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant from each well.

    • Add TCA to the supernatant to precipitate proteins.

    • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the clear supernatant to a new 96-well plate.

    • Add the p-DMAB reagent and measure the absorbance at 480 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition of kynurenine production for each concentration of the test compound.

    • Determine the IC50 value as described in the enzymatic assay protocol.

Parameter Typical Concentration/Condition
Cell LineHeLa or SKOV-3
Seeding Density1-3 x 10^4 cells/well
IFN-γ Concentration50-100 ng/mL
L-Tryptophan in Media50-100 µM
Compound Incubation24-48 hours
Detection Methodp-DMAB colorimetric assay

Visualizing the Experimental Workflow

A clear and logical workflow is essential for the successful execution of these assays.

Experimental_Workflow Figure 2: Workflow for Assessing IDO1 Inhibitory Activity cluster_enzymatic_assay Protocol 1: Enzymatic Assay (Cell-Free) cluster_cellular_assay Protocol 2: Cell-Based Assay A1 Prepare Reagents: - Recombinant IDO1 - L-Tryptophan - Buffers & Cofactors A2 Assay Setup: - Add reagents & test compound to 96-well plate A1->A2 A3 Enzymatic Reaction: - Incubate at 37°C A2->A3 A4 Reaction Termination & Kynurenine Hydrolysis: - Add TCA, incubate at 50°C A3->A4 A5 Detection: - Add p-DMAB reagent - Measure Absorbance at 480 nm A4->A5 A6 Data Analysis: - Calculate % Inhibition - Determine IC50 A5->A6 B1 Cell Culture: - Plate HeLa or SKOV-3 cells in 96-well plates B2 IDO1 Induction: - Treat cells with IFN-γ for 24h B1->B2 B3 Compound Treatment: - Add test compound to cells - Incubate for 24-48h B2->B3 B4 Sample Collection: - Collect cell culture supernatant B3->B4 B5 Kynurenine Measurement: - TCA precipitation & hydrolysis - p-DMAB reaction B4->B5 B6 Data Analysis: - Calculate % Inhibition - Determine IC50 B5->B6

Caption: Experimental workflow diagram.

Future Perspectives and Drug Development

The successful demonstration of IDO1 inhibitory activity by this compound in these assays would position it as a promising lead compound for further preclinical development. Subsequent steps in the drug discovery pipeline would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the optimized compounds in animal models of cancer, both as a monotherapy and in combination with other immunotherapies.[9]

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the lead candidates.

The 4-aryl-2,4-dioxobutanoate scaffold offers a rich chemical space for exploration. By systematically modifying the aryl substituent and other parts of the molecule, it may be possible to develop highly potent and selective IDO1 inhibitors with favorable drug-like properties.

Conclusion

This compound represents a molecule of significant interest for the development of novel cancer immunotherapies. Its structural similarity to known inhibitors of IDO1, a key immune checkpoint, provides a strong rationale for its investigation. The detailed protocols provided in this application note offer a robust framework for researchers to assess its biological activity and to guide the design of next-generation IDO1 inhibitors. Through a systematic and rigorous approach to its evaluation, the therapeutic potential of this promising scaffold can be fully realized.

References

Sources

Application Notes & Protocols: Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate in Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile β-Dicarbonyl Building Block

Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate is a specialized β-keto ester whose unique structural attributes position it as a highly versatile precursor in advanced material synthesis. While direct literature on this specific molecule is nascent, its core chemical functionalities—a reactive β-dicarbonyl system and an aromatic side group—are well-understood and extensively utilized in polymer chemistry, coordination chemistry, and the synthesis of functional organic materials.

The key to its utility lies in the β-dicarbonyl moiety, which exhibits keto-enol tautomerism. This equilibrium allows the molecule to act as a potent nucleophile (via its enolate form) or as a chelating ligand for metal ions. These properties enable its use in a variety of applications, from creating specialty polymers with enhanced durability to serving as a foundational component for metal-organic frameworks (MOFs) and functional heterocyclic materials.[1][2]

This guide provides an in-depth exploration of three primary applications for this compound in material science. The protocols herein are based on established, validated chemical transformations for analogous β-dicarbonyl compounds and are designed to serve as a robust starting point for researchers and material scientists.

Compound Property Value Source
Molecular Formula C₁₂H₁₂O₄[3]
Molecular Weight 220.22 g/mol [3]
Synonyms Methyl 4-(o-tolyl)-2,4-dioxobutanoate[4]
Core Functionality β-Keto Ester (1,3-Dicarbonyl)N/A

Application 1: Synthesis of Functional Heterocycles for Advanced Materials via Paal-Knorr Condensation

Scientific Rationale:

The 1,4-dicarbonyl-like character of this compound (in its enol form) makes it an ideal substrate for the Paal-Knorr synthesis, a cornerstone reaction for creating five-membered heterocycles such as pyrroles and furans.[5][6] These heterocyclic motifs are integral to a wide range of advanced materials, including organic semiconductors, photostabilizers, and corrosion inhibitors, due to their electronic properties and environmental stability.

By reacting this compound with a primary amine, a substituted N-aryl or N-alkyl pyrrole can be synthesized. The resulting pyrrole, featuring a methylphenyl group and a methyl carboxylate group, can be further functionalized or polymerized to create materials with tailored optoelectronic or chemical properties.

Diagram 1: Paal-Knorr Pyrrole Synthesis Workflow

cluster_prep Reaction Setup cluster_workup Work-up & Purification A This compound D Combine & Reflux A->D B Primary Amine (e.g., Aniline) B->D C Acetic Acid in Ethanol C->D E Cool & Concentrate D->E Reaction Completion F Solvent Extraction (Ethyl Acetate/Water) E->F G Dry & Filter F->G H Column Chromatography G->H I Pure Substituted Pyrrole H->I Purification

Caption: Workflow for Paal-Knorr synthesis of a substituted pyrrole.

Experimental Protocol: Synthesis of Methyl 1-phenyl-5-(2-methylphenyl)-1H-pyrrole-2-carboxylate

This protocol details the synthesis of a substituted pyrrole using aniline as the primary amine.

Materials:

  • This compound

  • Aniline (freshly distilled)

  • Glacial Acetic Acid

  • Ethanol (anhydrous)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous ethanol.

  • Add freshly distilled aniline (1.1 eq) to the solution, followed by glacial acetic acid (0.5 eq).[7]

  • Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and then with brine.[8]

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient, to yield the pure Methyl 1-phenyl-5-(2-methylphenyl)-1H-pyrrole-2-carboxylate.

Self-Validation:

  • TLC Analysis: Monitor the disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the pyrrole product.

  • NMR Spectroscopy: Confirm the structure of the purified product via ¹H and ¹³C NMR. The disappearance of the methylene protons of the starting material and the appearance of new aromatic signals for the pyrrole ring are key indicators.

  • Mass Spectrometry: Verify the molecular weight of the final product.

Application 2: Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Scientific Rationale:

The β-dicarbonyl group of this compound is an excellent bidentate chelating ligand for a wide variety of metal ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺).[9][10] This allows it to act as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers.[11][12] These materials are characterized by high porosity, large surface areas, and tunable structures, making them highly valuable in applications such as gas storage, catalysis, and chemical sensing.[13][14]

The synthesis typically involves the self-assembly of the deprotonated ligand (a β-diketonate) and metal salt precursors under solvothermal conditions. The choice of metal and solvent can direct the formation of 1D, 2D, or 3D frameworks.[15]

Diagram 2: MOF Synthesis via Solvothermal Method

A This compound (Ligand Precursor) D Combine & Sonicate A->D B Metal Salt (e.g., Zn(NO₃)₂·6H₂O) B->D C Solvent (e.g., DMF) + Base (e.g., Triethylamine) C->D E Transfer to Teflon-lined Autoclave D->E F Solvothermal Reaction (Heating) E->F G Cooling & Crystal Formation F->G H Wash & Dry G->H I Characterized MOF Crystals H->I

Caption: General workflow for the solvothermal synthesis of a MOF.

Experimental Protocol: Solvothermal Synthesis of a Zn-based MOF

This protocol provides a general method for synthesizing a MOF using zinc nitrate as the metal source.

Materials:

  • This compound

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (Et₃N)

  • Methanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • Ligand Solution Preparation: In a glass vial, dissolve this compound (2.0 eq) in DMF.

  • Metal Salt Solution Preparation: In a separate vial, dissolve Zn(NO₃)₂·6H₂O (1.0 eq) in DMF.

  • Reaction Mixture Preparation: Add the metal salt solution dropwise to the ligand solution while stirring. Add triethylamine (2.0 eq) to the mixture to facilitate deprotonation of the ligand.[11] Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Solvothermal Reaction: Transfer the resulting solution to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it in an oven at a constant temperature (e.g., 120 °C) for 24-72 hours.

  • Crystal Isolation: After the reaction period, cool the autoclave to room temperature naturally. Collect the resulting crystalline product by filtration.

  • Washing and Activation: Wash the collected crystals with fresh DMF and then with methanol to remove unreacted starting materials and solvent molecules from the pores.

  • Drying: Dry the purified MOF crystals under vacuum at an elevated temperature (e.g., 80-100 °C) to activate the material.

Self-Validation:

  • Powder X-Ray Diffraction (PXRD): Confirm the crystallinity and phase purity of the synthesized MOF. The resulting pattern should be sharp and match a simulated pattern if a single crystal structure is obtained.

  • Thermogravimetric Analysis (TGA): Assess the thermal stability of the framework and confirm the removal of solvent molecules after activation.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): Determine the surface area and porosity of the activated MOF, which are critical parameters for its performance in many applications.

Application 3: Synthesis of Pyridine-based Materials via Hantzsch Condensation

Scientific Rationale:

The Hantzsch pyridine synthesis is a classic multi-component reaction that efficiently produces 1,4-dihydropyridines, which can be easily oxidized to form the corresponding pyridine ring.[16][17] β-Keto esters like this compound are key reactants in this synthesis.[18]

This reaction allows for the creation of highly functionalized pyridines in a single step. The resulting pyridine derivatives, bearing the 2-methylphenyl group, can be used as building blocks for polymers with high thermal stability, ligands for catalytic applications, or as components in functional dyes and electronic materials.

Diagram 3: Hantzsch Pyridine Synthesis Mechanism Overview

cluster_reactants Reactants cluster_products Products A β-Keto Ester (2 eq) D Knoevenagel Condensation A->D E Michael Addition & Cyclization A->E B Aldehyde (1 eq) B->D C Ammonia Source (e.g., NH₄OAc) C->E F Dihydropyridine G Pyridine F->G Oxidation D->E E->F

Caption: Simplified mechanism of the Hantzsch pyridine synthesis.

Experimental Protocol: One-Pot Synthesis of a Substituted Pyridine

This protocol outlines a one-pot synthesis and subsequent aromatization to form a pyridine derivative.

Materials:

  • This compound

  • An aldehyde (e.g., Benzaldehyde)

  • Ammonium acetate (NH₄OAc)

  • Ethanol or Acetic Acid as solvent

  • Oxidizing agent (e.g., ferric chloride, manganese dioxide)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, combine this compound (2.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.[17][19]

  • Condensation: Heat the mixture to reflux for 6-18 hours. Monitor the formation of the dihydropyridine intermediate by TLC.

  • Aromatization: After cooling the reaction mixture, add an oxidizing agent such as ferric chloride (2.2 eq). Stir the mixture at room temperature or with gentle heating until the oxidation is complete (as indicated by TLC).

  • Work-up: Quench the reaction by adding water and extract the product with dichloromethane.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product by column chromatography on silica gel to obtain the pure substituted pyridine.

Self-Validation:

  • Color Change: The oxidation of the dihydropyridine to the pyridine is often accompanied by a color change.

  • UV-Vis Spectroscopy: The aromatic pyridine product will have a distinct UV-Vis absorption spectrum compared to the dihydropyridine intermediate.

  • NMR Spectroscopy: The ¹H NMR spectrum of the final product will show characteristic aromatic proton signals and the absence of the N-H and C-H protons of the dihydropyridine ring.

References

  • Paal–Knorr synthesis. (n.d.). In Grokipedia. Retrieved from [Link][5]

  • Hantzsch pyridine synthesis. (n.d.). In Grokipedia. Retrieved from [Link][16]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link][20]

  • Wikipedia. (2023). Hantzsch pyridine synthesis. Retrieved from [Link][17]

  • Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link][21]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link][7]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link][19]

  • Oriental Journal of Chemistry. (2012). Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes. Retrieved from [Link][9]

  • ResearchGate. (2018). Dipyridyl β-diketonate complexes and their use as metalloligands in the formation of mixed-metal coordination networks. Retrieved from [Link][22]

  • ACS Omega. (2023). Catalytic Applications of BTC-Based Metal–Organic Frameworks: Synthesis, Properties, and Mechanistic Insights. Retrieved from [Link][13]

  • Macromolecules. (2011). Keto-Functionalized Polymer Scaffolds as Versatile Precursors to Polymer Side-Chain Conjugates. Retrieved from [Link][23]

  • Molecules. (2022). Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands. Retrieved from [Link][24]

  • CrystEngComm. (2007). Synthesis and characterisation of metal–organic frameworks containing bis(β-diketonate) linkers. Retrieved from [Link][11]

  • Photochemical & Photobiological Sciences. (2017). β-Diketonate ancillary ligands in heteroleptic iridium complexes: a balance between synthetic advantages and photophysical troubles. Retrieved from [Link][25]

  • ResearchGate. (2007). Synthesis and characterisation of metal–organic frameworks containing bis(β-diketonate) linkers. Retrieved from [Link][12]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link][26]

  • IntechOpen. (2023). Synthesis of metal-organic frameworks with interest in analytical chemistry. Retrieved from [Link][14]

  • MDPI. (2021). Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications. Retrieved from [Link][15]

  • African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Methylphenyl)-2,4-dioxobutanoic acid. Retrieved from [Link][4]

  • Google Patents. (n.d.). US6642035B2 - Synthesis of B-keto esters. Retrieved from [1]

  • ResearchGate. (2025). Mastering β-keto esters. Retrieved from [Link][2]

Sources

Application Notes & Protocols: Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate in Specialty Polymer Formulation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate in the formulation of specialty polymers. While specific data on this molecule is nascent, its classification as a β-keto ester allows for the extrapolation of its potential applications based on the well-established chemistry of β-dicarbonyl compounds.[1][2][3] This document outlines the fundamental principles, potential applications, and detailed experimental protocols for leveraging the unique reactivity of this compound in creating advanced polymer systems, such as dynamic networks and functional materials.

Introduction: The Versatility of the β-Dicarbonyl Moiety

The core reactive feature of this compound is its β-dicarbonyl skeleton. This structural motif is a versatile platform in synthetic chemistry, enabling the formation of a variety of dynamic and functional polymers.[1][2][3] The presence of two carbonyl groups in a 1,3-relationship imparts unique chemical properties, including keto-enol tautomerism and the ability to form stable metal chelates.[1][4] These characteristics are instrumental in the design of specialty polymers with tunable properties.

The β-dicarbonyl moiety can participate in the formation of both reversible metal-ligand coordination bonds and dynamic covalent bonds.[1][2][3] This dual reactivity opens avenues for creating a wide range of advanced materials, including:

  • Metallo-supramolecular polymers: These materials exhibit self-healing properties and stimuli-responsiveness due to the reversible nature of the metal-ligand bonds.[1]

  • Dynamic Covalent Networks (DCNs): Polymers incorporating β-dicarbonyls can form networks with exchangeable covalent bonds, leading to materials that are reprocessable, recyclable, and adaptable.[1][2][3]

  • Functional Polymers: The reactive nature of the β-keto ester allows for post-polymerization modification, enabling the introduction of various functional groups to tailor the polymer's properties for specific applications, such as drug delivery or specialty coatings.[3]

The 2-methylphenyl substituent in the target molecule is expected to influence the steric and electronic properties of the dicarbonyl moiety, potentially affecting its reactivity and the properties of the resulting polymers.

Chemical Properties and Synthesis

2.1. Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₂O₄

  • Molecular Weight: 220.22 g/mol

  • Core Functional Group: β-Keto ester

The structure of the parent acid, 4-(2-methylphenyl)-2,4-dioxobutanoic acid, is documented in PubChem, providing a basis for understanding the fundamental structure of the methyl ester.[5]

Table 1: Physicochemical Properties of Analogous Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate152034-52-1C₁₃H₁₄O₄234.25
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate39757-29-4C₁₂H₁₂O₄220.22
Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate848052-89-1C₁₂H₁₂O₅236.22
Methyl 2,4-dioxo-4-phenylbutanoate20577-73-5C₁₁H₁₀O₄206.19

Data sourced from Santa Cruz Biotechnology, Sigma-Aldrich, and PubChem.[6][7][8][9]

2.2. Synthesis of this compound

β-Keto esters are typically synthesized via several established methods in organic chemistry.[10][11][12] The most common approaches applicable to the synthesis of the title compound include:

  • Claisen Condensation: This is a classic method for forming β-keto esters by the condensation of an ester with a ketone in the presence of a strong base.[13] For the target molecule, this would involve the reaction of methyl oxalate with 2'-methylacetophenone.

  • Transesterification: This method involves the conversion of a readily available β-keto ester, such as ethyl acetoacetate, to the desired methyl ester through reaction with methanol in the presence of a catalyst.[10][11][12]

SynthesisPathways

Application in Specialty Polymer Formulation

The incorporation of this compound into polymer chains can be achieved through several strategies, primarily by leveraging its reactive dicarbonyl moiety.

3.1. As a Monomer in Polycondensation Reactions

The β-keto ester can potentially act as a monomer in condensation polymerization reactions. For instance, it can react with difunctional amines to form poly(enamine)s, a class of dynamic covalent polymers.[1]

Protocol 1: Synthesis of a Poly(enamine) via Polycondensation

  • Reactants:

    • This compound (1 equivalent)

    • A diamine (e.g., 1,6-hexanediamine) (1 equivalent)

    • Anhydrous solvent (e.g., Toluene or DMF)

    • Acid catalyst (e.g., p-toluenesulfonic acid, catalytic amount)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add this compound, the diamine, and the solvent.

    • Add the acid catalyst to the reaction mixture.

    • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

    • Monitor the reaction progress by techniques such as FTIR (disappearance of C=O stretch of the ketone and appearance of C=C stretch of the enamine) or NMR.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).

    • Filter and dry the polymer under vacuum.

PolycondensationWorkflow

3.2. As a Cross-linking or Modifying Agent

The β-keto ester can be used to cross-link or modify existing polymers that contain complementary functional groups, such as hydroxyl or amine groups. This is particularly useful for creating thermosets or hydrogels.

Protocol 2: Cross-linking of a Hydroxyl-Containing Polymer

  • Materials:

    • A hydroxyl-containing polymer (e.g., Poly(vinyl alcohol) or a hydroxyl-functionalized polyester)

    • This compound

    • Solvent (e.g., DMSO or water, depending on polymer solubility)

    • Catalyst (optional, e.g., a Lewis acid)

  • Procedure:

    • Dissolve the hydroxyl-containing polymer in the chosen solvent.

    • Add this compound to the polymer solution. The amount added will determine the cross-linking density.

    • If necessary, add a catalyst to promote the transesterification reaction between the hydroxyl groups of the polymer and the methyl ester of the dicarbonyl compound.

    • Heat the mixture to a temperature sufficient to drive the reaction (e.g., 60-100 °C).

    • Monitor the formation of the cross-linked network by observing changes in viscosity or the formation of a gel.

    • Once the desired degree of cross-linking is achieved, cool the material.

    • If a solvent was used, it can be removed by evaporation or other suitable methods to obtain the final cross-linked polymer.

Characterization of the Specialty Polymer

A thorough characterization of the newly synthesized polymer is crucial to understand its structure and properties.[14]

Table 2: Recommended Characterization Techniques

TechniquePurposeExpected Observations
NMR Spectroscopy (¹H, ¹³C) To confirm the chemical structure of the polymer repeating unit.Appearance of characteristic peaks for the polymer backbone and disappearance of monomer signals.
FTIR Spectroscopy To identify functional groups present in the polymer.Presence of characteristic absorption bands for the newly formed linkages (e.g., enamine C=C) and disappearance of monomer functional groups.
Gel Permeation Chromatography (GPC) To determine the molecular weight and molecular weight distribution (polydispersity) of the polymer.Provides information on the average chain length and uniformity of the polymer.
Differential Scanning Calorimetry (DSC) To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).Reveals information about the amorphous or crystalline nature of the polymer and its thermal stability.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability and decomposition profile of the polymer.Determines the temperature at which the polymer starts to degrade.

Potential Applications in Drug Development and Beyond

Polymers incorporating the this compound moiety hold promise for several high-value applications:

  • Stimuli-Responsive Drug Delivery: The dynamic nature of the bonds formed from the β-dicarbonyl group could be exploited to create drug delivery systems that release their payload in response to specific triggers like pH or the presence of metal ions.[3]

  • Biomaterials and Tissue Engineering: The biocompatibility of polymers derived from amino acids suggests that poly(enamine)s could be explored for biomedical applications.[15]

  • Self-Healing and Recyclable Materials: The reversibility of the bonds can impart self-healing properties and allow for the material to be reprocessed and recycled, contributing to the development of sustainable polymers.[1][3]

Conclusion

This compound, by virtue of its β-keto ester functionality, is a promising building block for the creation of advanced specialty polymers. While direct experimental data for this specific compound is limited, the well-established chemistry of β-dicarbonyls provides a strong foundation for its application in developing dynamic, functional, and responsive materials. The protocols and characterization techniques outlined in these notes are intended to serve as a starting point for researchers to explore the full potential of this versatile molecule in their polymer formulation endeavors.

References

  • From β-Dicarbonyl Chemistry to Dynamic Polymers. Chemical Reviews - ACS Publications.

  • β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate.

  • methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate. Sigma-Aldrich.

  • methyl 4-(4-methylphenyl)-2,4-dioxobutanoate. Santa Cruz Biotechnology.

  • Methyl 4-(4-methylphenyl)-4-oxobutanoate. Chem-Impex.

  • From β-Dicarbonyl Chemistry to Dynamic Polymers. Chemical Reviews - ACS Publications.

  • 4-(2-Methylphenyl)-2,4-dioxobutanoic acid. PubChem.

  • Methyl 4-(4-methylphenyl)-4-oxobutanoate. African Rock Art.

  • From β-Dicarbonyl Chemistry to Dynamic Polymers. The Institute of Chemical Research of Catalonia.

  • Controlled Synthesis of Coordination Block Copolymers with β-Dicarbonyl Ligating Segments. Macromolecules - ACS Publications.

  • Synthesis of B-keto esters. Google Patents.

  • Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. Macromolecular Materials and Engineering.

  • Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. PubChem.

  • Methyl 2,4-dioxo-4-phenylbutanoate. PubChem.

  • Recent advances in the transesterification of β-keto esters. RSC Publishing.

  • Synthetic studies of β-ketoesters. Semantic Scholar.

  • Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - NIH.

  • Characterization of polymer properties and identification of additives in commercially available research plastics. Green Chemistry (RSC Publishing).

  • Recent Developments in the Synthesis of β-Diketones. MDPI.

  • Diketones as building block in organic synthesis with versatile applications and medicinal properties. ResearchGate.

  • Recent Developments in the Synthesis of β-Diketones. PubMed.

  • (PDF) Recent Developments in the Synthesis of β-Diketones. ResearchGate.

Sources

Application Notes and Protocols: Utilizing Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate in Enzymatic Assays for HIV-1 Integrase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Key Vulnerability in the HIV-1 Lifecycle

The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a critical enzyme for the replication of the virus, making it a prime target for antiretroviral drug development.[1] This enzyme facilitates the insertion of the viral DNA into the host cell's genome through a two-step process: 3'-processing and strand transfer.[1][2] The inhibition of the strand transfer step has proven to be a particularly effective therapeutic strategy, with several approved drugs on the market known as integrase strand transfer inhibitors (INSTIs).[3][4] A significant class of these inhibitors are the β-diketo acids (DKAs), which effectively chelate the divalent metal ions (typically Mg²⁺ or Mn²⁺) in the enzyme's active site, thereby blocking the binding of the host DNA and halting the integration process.[5][6]

Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate belongs to this promising class of 4-aryl-2,4-dioxobutanoic acid inhibitors.[7] Its chemical structure, featuring a β-diketo moiety, is the key to its inhibitory action against HIV-1 integrase.[5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in enzymatic assays for the discovery and characterization of novel HIV-1 integrase inhibitors.

The Principle of Inhibition: A Tale of Tautomers and Metal Chelation

The inhibitory activity of this compound is rooted in the chemical properties of its β-diketone functional group. This group exists in a state of equilibrium between its keto and enol tautomeric forms.[8][9][10][11] The enol tautomer is particularly important for the inhibition of HIV-1 integrase as it can form a stable complex with the two magnesium ions in the enzyme's active site, effectively displacing the host DNA and preventing the strand transfer reaction.

Experimental Workflow for Inhibitor Screening

The following diagram outlines the general workflow for screening potential HIV-1 integrase inhibitors using this compound as a reference compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis P1 Prepare Assay Buffer A1 Incubate Integrase with Donor DNA to form Pre-incubation Complex P1->A1 P2 Prepare Recombinant HIV-1 Integrase P2->A1 P3 Prepare DNA Substrates (Donor and Target) P3->A1 P4 Prepare Test Compounds and Reference Inhibitor (this compound) A2 Add Test Compounds/Reference Inhibitor P4->A2 A1->A2 A3 Initiate Strand Transfer by adding Target DNA and Divalent Cations (Mg²⁺/Mn²⁺) A2->A3 A4 Stop Reaction A3->A4 D1 Detect Strand Transfer Product (e.g., Fluorescence, Radioactivity) A4->D1 D2 Calculate Percent Inhibition D1->D2 D3 Determine IC₅₀ Values D2->D3

Caption: Workflow for HIV-1 Integrase Inhibitor Screening.

Detailed Protocols

Protocol 1: High-Throughput Screening of HIV-1 Integrase Strand Transfer Inhibition

This protocol is designed for a 96- or 384-well plate format suitable for high-throughput screening (HTS) of compound libraries, using this compound as a positive control.

Materials and Reagents:

  • Recombinant full-length HIV-1 Integrase

  • Donor DNA (oligonucleotide mimicking the viral DNA end)

  • Target DNA (oligonucleotide mimicking the host DNA)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 150 mM NaCl, 10% glycerol)

  • Divalent Cation Solution (e.g., 100 mM MgCl₂ or MnCl₂)

  • Stop Solution (e.g., 0.5 M EDTA)

  • Detection Reagent (specific to the labeling of the DNA substrates, e.g., a fluorescent intercalating dye)

  • Test compounds and this compound

  • 96- or 384-well black assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds and this compound in DMSO. Dispense a small volume (e.g., 1 µL) into the assay plates. Include wells with DMSO only for negative controls (0% inhibition) and wells with a high concentration of the reference inhibitor for positive controls (100% inhibition).

  • Pre-incubation: In a separate tube, prepare the pre-incubation mix by combining the recombinant HIV-1 integrase and the donor DNA in the assay buffer. Incubate for 15-30 minutes at room temperature to allow the formation of the integrase-donor DNA complex.

  • Dispensing Pre-incubation Mix: Dispense the pre-incubation mix into each well of the assay plate containing the compounds.

  • Compound Incubation: Incubate the plates for 15-30 minutes at room temperature to allow the test compounds to bind to the integrase-donor DNA complex.

  • Initiation of Strand Transfer: Prepare the initiation mix containing the target DNA and the divalent cation solution in the assay buffer. Add this mix to all wells to start the strand transfer reaction.

  • Reaction Incubation: Incubate the plates for 30-60 minutes at 37°C.

  • Stopping the Reaction: Add the stop solution to all wells to chelate the divalent cations and halt the enzymatic reaction.

  • Detection: Add the detection reagent and measure the signal (e.g., fluorescence) using a plate reader. The signal will be proportional to the amount of strand transfer product formed.

Data Analysis:

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_test_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Protocol 2: Mechanistic Studies - Distinguishing Between 3'-Processing and Strand Transfer Inhibition

To confirm that this compound is a true strand transfer inhibitor, it is essential to demonstrate its lack of activity against the 3'-processing step.

Materials and Reagents:

  • Same as Protocol 1, with the exception of the target DNA.

Procedure:

  • Compound Plating: As described in Protocol 1.

  • Reaction Mix Preparation: Prepare a reaction mix containing the recombinant HIV-1 integrase, the donor DNA, and the divalent cation solution in the assay buffer.

  • Dispensing Reaction Mix: Dispense the reaction mix into the wells of the assay plate containing the compounds.

  • Reaction Incubation: Incubate the plates for 30-60 minutes at 37°C.

  • Stopping the Reaction: Add the stop solution to all wells.

  • Detection: Use a method that specifically detects the processed donor DNA (e.g., gel electrophoresis followed by autoradiography if using radiolabeled DNA, or a fluorescence-based assay that detects the cleaved product).

Expected Outcome:

This compound, being a strand transfer inhibitor, should show little to no inhibition of the 3'-processing reaction.[12][13]

Key Considerations and Troubleshooting

  • Compound Solubility: Ensure that this compound and test compounds are fully dissolved in DMSO and do not precipitate in the aqueous assay buffer.

  • Enzyme Activity: The activity of the recombinant HIV-1 integrase can vary between batches. It is crucial to titrate the enzyme to determine the optimal concentration for the assay.

  • Controls: Always include appropriate positive and negative controls in every assay plate to ensure data quality.

  • Keto-Enol Tautomerism: The equilibrium between the keto and enol forms of β-diketones can be influenced by the solvent and pH.[8][9][14] It is important to maintain consistent buffer conditions throughout the experiments.

Data Summary Table

CompoundTarget EnzymeAssay TypeExpected IC₅₀ Range
This compoundHIV-1 IntegraseStrand TransferSub-micromolar to low micromolar
3'-ProcessingHigh micromolar to inactive

Concluding Remarks

This compound serves as an excellent tool compound for the study of HIV-1 integrase inhibition. Its well-defined mechanism of action, targeting the strand transfer step through chelation of the active site metal ions, makes it an ideal reference for the screening and characterization of new INSTIs. The protocols outlined in this application note provide a robust framework for utilizing this compound in both high-throughput screening campaigns and more detailed mechanistic studies, ultimately contributing to the development of next-generation antiretroviral therapies.

References

  • Biochemical Screening Assays to Identify HIV-1 Integrase Inhibitors. PubMed.
  • Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors. NIH.
  • 4-(2-Methylphenyl)-2,4-dioxobutanoic acid | C11H10O4 | CID 510658. PubChem.
  • Rapid Screening of HIV Reverse Transcriptase and Integrase Inhibitors. JoVE.
  • Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs. MDPI.
  • Structural biology of HIV integrase strand transfer inhibitors. PMC - PubMed Central.
  • Keto-Enol Tautomerism in Long-Chain Beta-Diketones: A Technical Guide. Benchchem.
  • Methyl 2,4-dioxo-4-phenylbutano
  • Methyl 4-(2,4-dichlorophenyl)
  • Methyl 4-(2-hydroxyphenyl)
  • Tautomerism of β-Diketones and β-Thioxoketones. MDPI.
  • β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Nanalysis.
  • Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations. New Journal of Chemistry (RSC Publishing).
  • Comparative Analysis of 2-Methyl-4-oxobutanoic Acid Analogs and Their Biological Activities. Benchchem.
  • Keto-enol tautomerization in β-diketones. | Download Scientific Diagram.
  • METHYL 4-(4-METHYLPHENYL)
  • methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | CAS 39757-29-4 | SCBT. Santa Cruz Biotechnology.
  • 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replic
  • HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conform
  • Biotinylated biphenyl ketone-containing 2,4-dioxobutanoic acids designed as HIV-1 integrase photoaffinity ligands. PubMed.
  • ADMET & Molecular Docking Studies of Novel 2, 4-dioxo-4-phenyl butanoic acid analogs as. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Compound methyl 2,4-dioxo-4-phenylbutano
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. Wikipedia.
  • HIV-1 integrase inhibitors that compete with the target DNA substrate define a unique strand transfer conformation for integrase.
  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI.
  • Chemical screening of inhibitors specific for MdDOX-Co that cause an apple columnar tree-shape. PubMed.
  • Methyl 4-oxobutanoate | Biochemical Assay Reagent. MedchemExpress.com.
  • HIV-1 Integrase-DNA Recognition Mechanisms. PMC - PubMed Central - NIH.
  • Inhibition of topoisomerase II by ICRF-193, the meso isomer of 2,3-bis(2,6-dioxopiperazin-4-yl)butane.
  • Computational screening of phytochemicals as DPP-4 inhibitors for treating type 2 diabetes.

Sources

Application Notes & Protocols: Strategic Screening of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate for Novel Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Premise

Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate belongs to the 2,4-diketo ester class of compounds, a chemical scaffold recognized for its significant potential in medicinal chemistry.[1][2] Molecules in this class are known to exhibit a wide range of biological activities, including anti-infective and antineoplastic properties.[1] The core 2,4-diketonate structure is a common feature in many biologically active and naturally occurring compounds, suggesting its utility as a privileged scaffold in drug discovery.[1][2]

The defining characteristic of this scaffold is its keto-enol tautomerism and its capacity to act as a chelating agent or participate in Michael additions, enabling interactions with various biological targets like enzymes and receptors.[2][3] Given the limited specific biological data on this compound itself, this document outlines a comprehensive, multi-tiered strategy for its systematic evaluation. The goal is to identify and validate its potential as a novel inhibitor for therapeutic target classes.

This guide is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery. It provides a strategic framework and detailed protocols for moving from a compound of interest to a validated hit with a hypothesized mechanism of action.

A Multi-Tiered Strategy for Target Identification and Validation

Discovering the biological targets of a novel small molecule requires a systematic approach that begins with broad screening and progressively narrows the focus to specific, validated interactions.[4][5] We propose a three-tiered workflow designed to efficiently identify the biological activity of this compound, elucidate its mechanism, and validate its molecular target(s).

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Target Validation & MoA T1_Enzyme Biochemical Screening (e.g., Enzyme Panels) T2_IC50 IC50 Determination (Biochemical & Cellular) T1_Enzyme->T2_IC50 Biochemical Hits T1_Pheno Phenotypic Screening (e.g., Cell Viability) T1_Pheno->T2_IC50 Phenotypic Hits T3_Deconv Target Deconvolution (Affinity-based, Proteomics) T1_Pheno->T3_Deconv If target is unknown T2_Selectivity Selectivity Profiling (Counter-screens) T2_IC50->T2_Selectivity Confirmed Hits T3_Biophys Biophysical Validation (e.g., SPR, ITC) T2_Selectivity->T3_Biophys Selective Hits T3_MoA Mechanism of Action (e.g., Enzyme Kinetics) T3_Biophys->T3_MoA Direct Binders

Caption: A multi-tiered workflow for inhibitor screening.

Tier 1: Broad Spectrum Primary Screening

The initial phase aims to cast a wide net to detect any biological activity. This is best achieved through parallel biochemical and phenotypic screening. High-throughput screening (HTS) methodologies are central to this effort, allowing for the rapid testing of the compound against a multitude of targets or cellular models.[6][7]

Biochemical Screening: Enzyme Inhibition Panels

Rationale: Biochemical assays using purified proteins provide a direct measure of a compound's effect on a specific target, free from the complexities of a cellular environment.[7] Screening against a panel of diverse enzymes (e.g., kinases, proteases, phosphatases) is an efficient method to identify potential molecular targets.[8]

Experimental Approach:

  • Assay Type: Utilize commercially available inhibitor screening kits or services that offer panels of key enzyme targets.[9] Fluorescence-based assays are common due to their sensitivity and high-throughput compatibility.[8]

  • Compound Concentration: A primary screen is typically conducted at a single, relatively high concentration (e.g., 10-20 µM) to maximize the chances of detecting even weak inhibitors.

  • Data Analysis: Results are often expressed as "percent inhibition" relative to positive and negative controls. A predefined threshold (e.g., >50% inhibition) is used to identify initial "hits." The Z-factor is a critical metric for assessing the quality and reliability of the HTS assay.[6]

Phenotypic Screening: Cell-Based Assays

Rationale: Phenotypic screening identifies compounds that produce a desired change in the observable characteristics of a cell or organism, without a preconceived target.[10][11] This approach is powerful for discovering compounds with novel mechanisms of action in a more biologically relevant context.[12][13]

Experimental Approach:

  • Cell Lines: Select a panel of well-characterized cell lines, often from cancerous origins due to their robust growth (e.g., HeLa, A549, MCF-7).

  • Primary Assay: An anti-proliferation or cytotoxicity assay (e.g., MTT, CellTiter-Glo®) is a common starting point. These assays measure the overall effect of the compound on cell viability.[14]

  • Compound Concentration: Similar to biochemical screens, a single concentration (e.g., 10-30 µM) is typically used for the primary screen.

  • Data Analysis: Results are expressed as "percent viability" or "percent growth inhibition." Hits are identified as compounds that reduce cell viability below a certain threshold (e.g., <50%).

Tier 2: Hit Confirmation and Dose-Response Analysis

Rationale: The primary goal of Tier 2 is to validate the initial hits from the broad screens and eliminate false positives.[15] A key step is to establish a dose-response relationship to quantify the compound's potency.[16]

IC50 Determination

Once a hit is identified in a primary screen, its potency is determined by generating a dose-response curve. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the concentration of the inhibitor required to reduce the activity of a biological target or process by 50%.[17]

Protocol: General Enzyme Inhibition IC50 Determination [17][18][19]

  • Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series of the compound in an appropriate assay buffer. The final DMSO concentration in all wells should be kept constant and low (e.g., <1%).

  • Enzyme Incubation: In a 96- or 384-well plate, add the enzyme to the wells containing the diluted inhibitor. Include wells for positive (no inhibitor) and negative (no enzyme) controls. Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at the optimal temperature.[20]

  • Reaction Initiation: Start the reaction by adding the enzyme's specific substrate to all wells.[17]

  • Detection: Monitor the reaction progress using a microplate reader at the appropriate wavelength for the assay's detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[16]

ParameterDescription
Top Plateau Maximum enzyme activity (0% inhibition).
Bottom Plateau Minimum enzyme activity (100% inhibition).
LogIC50 The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom plateaus.
Hill Slope Describes the steepness of the curve.
Selectivity and Counter-Screening

Rationale: An ideal inhibitor is selective for its intended target. Counter-screens are used to assess whether the compound inhibits related enzymes or if it interferes with the assay technology itself (a common source of false positives).

Experimental Approach:

  • Orthogonal Assays: Confirm the activity of a hit using a different assay format that relies on an alternative detection technology.

  • Selectivity Panels: Test the confirmed hit against a panel of closely related enzymes (e.g., other kinases if the initial hit was a kinase inhibitor) to determine its selectivity profile.

Tier 3: Target Validation and Mechanism of Action (MoA) Studies

Rationale: This final tier aims to unequivocally confirm a direct physical interaction between the compound and its putative target and to elucidate the biochemical mechanism of inhibition. For hits from phenotypic screens, this stage involves identifying the specific molecular target.[10]

Biophysical Validation of Direct Binding

Rationale: Biophysical techniques provide direct evidence of target engagement and can characterize the thermodynamics and kinetics of the interaction.[21][22] These methods are crucial for validating that the compound's inhibitory effect is due to a direct interaction with the target protein.[23][24]

Commonly Used Biophysical Methods: [21][25]

  • Surface Plasmon Resonance (SPR): An optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. It provides kinetic data (kon, koff) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction (KD, ΔH, ΔS).

  • Thermal Shift Assays (TSA/DSF): Measures the change in the melting temperature of a protein upon ligand binding. An increase in thermal stability is indicative of a direct interaction.

Mechanism of Action (MoA) Elucidation

Rationale: For enzymatic inhibitors, it is critical to understand how they inhibit the enzyme. Kinetic studies can differentiate between different modes of inhibition (e.g., competitive, non-competitive, uncompetitive).[19]

Experimental Approach:

  • Enzyme Kinetics: Perform enzyme activity assays at varying concentrations of both the substrate and the inhibitor.

  • Data Analysis: Analyze the data using double-reciprocal plots (e.g., Lineweaver-Burk plots) to visualize the effect of the inhibitor on the enzyme's kinetic parameters (Vmax and Km).[19][26] This analysis reveals the mechanism of inhibition.

Target Deconvolution for Phenotypic Hits

Rationale: If a compound shows compelling activity in a cell-based assay but its target is unknown, target deconvolution methods are required.[27][28] These approaches aim to identify the specific protein(s) responsible for the observed phenotype.[4][5]

Key Target Identification Strategies: [27]

  • Affinity-Based Pull-Down: The small molecule is immobilized on a solid support (e.g., beads) and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.[27][29]

  • Proteomics Approaches (e.g., CETSA, DARTS): These label-free methods rely on the principle that a protein's stability (to heat or proteolysis) changes when it is bound to a small molecule ligand. Changes in protein stability across the proteome can be monitored to identify targets.[28][29]

  • Computational Methods: Compare the gene expression or bioactivity profile of the unknown compound to those of well-characterized molecules in databases (e.g., Connectivity Map) to generate target hypotheses.[4]

G cluster_0 Target Deconvolution Methods Affinity Affinity Chromatography (Bait-based) TargetHypo Target Hypothesis Generation Affinity->TargetHypo Proteomics Label-Free Proteomics (e.g., CETSA, DARTS) Proteomics->TargetHypo Genetic Genetic Approaches (e.g., RNAi, CRISPR screens) Genetic->TargetHypo Computational Computational Inference (e.g., Connectivity Map) Computational->TargetHypo PhenoHit Confirmed Phenotypic Hit PhenoHit->Affinity PhenoHit->Proteomics PhenoHit->Genetic PhenoHit->Computational Validation Biophysical Validation (Tier 3) TargetHypo->Validation

Caption: Common strategies for target deconvolution.

Data Management and Interpretation

Throughout the screening cascade, rigorous data analysis is paramount. High-throughput experiments generate vast amounts of data that require sophisticated methods for quality control, normalization, and hit selection.[6][30][31]

Key Considerations:

  • Quality Control: Regularly calculate assay quality metrics like the Z'-factor and signal-to-background ratio to ensure data reliability.[6]

  • Normalization: Normalize data to minimize plate-to-plate and day-to-day variability, often using the signals from positive and negative controls.[31]

  • Hit Selection: Apply statistically robust methods for hit selection to minimize false positives and false negatives.[6] For quantitative HTS data, nonlinear regression models are essential for accurately determining parameters like IC50.[16]

Conclusion

This compound represents a promising starting point for inhibitor discovery due to its privileged 2,4-diketo ester scaffold. The systematic, multi-tiered screening strategy detailed in these application notes provides a robust framework for thoroughly investigating its biological potential. By progressing from broad primary screens to detailed biophysical and mechanistic studies, researchers can efficiently identify and validate novel inhibitors, contributing to the early pipeline of drug discovery.

References

  • Vertex AI Search. (2025). How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol.
  • Gubler, H., et al. (n.d.).
  • Broad Institute. (n.d.).
  • Parham, F., et al. (n.d.). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH.
  • Renaud, J.-B., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PMC - PubMed Central.
  • Zhang, X. D. (2014). Data analysis approaches in high throughput screening.
  • Kuzmic, P. (2021).
  • Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. PMC - PubMed Central.
  • Lomenick, B., et al. (n.d.). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
  • Ferreira, R. S. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io.
  • Revvity. (2024).
  • Al-Abdouh, A., et al. (2023). (PDF) Target identification of small molecules: an overview of the current applications in drug discovery.
  • Nuvisan. (n.d.). Enhance drug discovery with advanced biophysical techniques.
  • Biocompare. (n.d.). Inhibitor Screening Kits.
  • BenchChem. (2025). Application Note: A Comprehensive Guide to Experimental Protocols for Enzyme Inhibition Studies.
  • Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. BenchChem.
  • Wikipedia. (n.d.). Phenotypic screening.
  • Wikipedia. (n.d.). High-throughput screening.
  • Renaud, J.-B., et al. (2020). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. PubMed.
  • Wang, S., et al. (n.d.). A review for cell-based screening methods in drug discovery. PMC - NIH.
  • Oncodesign Services. (n.d.). Phenotypic Screening Services | CRO services.
  • Basicmedical Key. (n.d.).
  • Mesleh, M. F., et al. (2016). Chapter 4: Modern Biophysical Methods for Screening and Drug Discovery. RSC Publishing.
  • Grokipedia. (n.d.). Phenotypic screening.
  • Schubert, T. (2021). The use of biophysical methods in the hit-to-lead process. Drug Target Review.
  • Joksimovic, N., et al. (2020).
  • Joksimovic, N., et al. (2025). 2,4-Diketo esters: Crucial intermediates for drug discovery | Request PDF.
  • Macarron, R., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors.
  • Pradhan, J., & Goyal, A. (2015). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research & Allied Sciences.
  • MDPI. (n.d.).

Sources

Application Notes and Protocols for Reactions of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a β-Keto Ester in Heterocyclic Synthesis

Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate is a versatile intermediate in organic synthesis, belonging to the class of 1,3-dicarbonyl compounds. Its structure, featuring a terminal ester and a ketone separated by a methylene group, makes it an excellent precursor for a variety of chemical transformations. The presence of the 2-methylphenyl (o-tolyl) group introduces specific steric and electronic properties that can influence reaction outcomes and impart unique characteristics to the resulting molecules. This compound is particularly valuable in the synthesis of heterocyclic systems, which form the core of many pharmaceutical agents and functional materials.

This guide provides a comprehensive overview of the experimental setup for the synthesis and key reactions of this compound. We will delve into the mechanistic rationale behind the synthetic protocols and provide detailed, step-by-step procedures for its preparation and its subsequent conversion into a pyrazole derivative, a privileged scaffold in medicinal chemistry.

Part 1: Synthesis of this compound via Crossed Claisen Condensation

The synthesis of the title compound is efficiently achieved through a crossed or mixed Claisen condensation. This reaction is a cornerstone of carbon-carbon bond formation, creating β-keto esters from the reaction of two ester molecules or, as in this case, an ester and a ketone.[1][2] A critical consideration in mixed Claisen condensations is preventing self-condensation of the ester component. The use of an ester lacking α-hydrogens, such as dimethyl oxalate, circumvents this issue as it cannot form an enolate and can only act as the electrophilic acceptor.[1][3]

The reaction proceeds by the formation of an enolate from 2-methylacetophenone, which then nucleophilically attacks one of the carbonyl carbons of dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the desired β-keto ester.

Mechanistic Rationale Diagram

Claisen_Condensation cluster_0 Enolate Formation cluster_1 Nucleophilic Attack cluster_2 Product Formation 2_Me_Aceto 2-Methylacetophenone Enolate Enolate Ion 2_Me_Aceto->Enolate Enolate_c Enolate Ion Base Sodium Methoxide (Base) Base->Enolate Deprotonation DMO Dimethyl Oxalate (Acceptor) Tetrahedral_Int Tetrahedral Intermediate DMO->Tetrahedral_Int Tetrahedral_Int_c Tetrahedral Intermediate Enolate_c->Tetrahedral_Int Attack on Carbonyl Product This compound Tetrahedral_Int_c->Product Elimination Methoxide Methoxide (Leaving Group) Tetrahedral_Int_c->Methoxide Paal_Knorr_Pyrazole cluster_0 Initial Condensation cluster_1 Intramolecular Cyclization cluster_2 Dehydration & Aromatization Dicarbonyl This compound Intermediate_1 Hydrazone Intermediate Dicarbonyl->Intermediate_1 Hydrazine Hydrazine Hydrate Hydrazine->Intermediate_1 Intermediate_1_c Hydrazone Intermediate Cyclic_Int Cyclic Hemiaminal-like Intermediate Intermediate_1_c->Cyclic_Int Ring Closure Cyclic_Int_c Cyclic Intermediate Pyrazole_Product Substituted Pyrazole Cyclic_Int_c->Pyrazole_Product Elimination of Water Water 2 H₂O Cyclic_Int_c->Water

Sources

Application Note: Comprehensive Characterization of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques for the structural elucidation and purity assessment of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate, a β-keto ester of significant interest in synthetic chemistry and drug discovery. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted analytical workflow. This guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring robust and reproducible results. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Introduction: The Significance of Rigorous Characterization

This compound is a dicarbonyl compound whose utility in organic synthesis and potential as a pharmaceutical intermediate necessitates unambiguous structural confirmation and purity assessment. The presence of a β-diketone moiety and an ester functional group introduces the possibility of keto-enol tautomerism, which can influence its reactivity and spectroscopic properties. Therefore, a combination of analytical techniques is essential for a complete characterization. This application note presents a suite of protocols that, when used in concert, provide a detailed and reliable analytical profile of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR are indispensable for the characterization of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Scientific Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the aromatic protons, the methyl group on the phenyl ring, the methylene protons, and the methyl ester protons. The potential for keto-enol tautomerism may result in the appearance of additional signals corresponding to the enol form.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

    • Acquisition Parameters:

      • Pulse Program: Standard single pulse.

      • Number of Scans: 16 (adjust as needed for signal-to-noise).

      • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.2-7.5Multiplet4HAromatic protons (C₆H₄)
~ 6.5Singlet1HMethylene protons (-CH₂-)
~ 3.9Singlet3HMethyl ester protons (-OCH₃)
~ 2.4Singlet3HAromatic methyl protons (-CH₃)
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Scientific Rationale: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. Given the presence of two carbonyl groups, an ester, and an aromatic ring, this technique is crucial for confirming the carbon framework. The chemical shifts of the carbonyl carbons are particularly diagnostic.[1][2][3]

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: 100 MHz or higher.

    • Acquisition Parameters:

      • Pulse Program: Proton-decoupled (e.g., zgpg30).

      • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

      • Relaxation Delay: 2 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)Assignment
~ 195Ketone Carbonyl (C=O)
~ 180Ketone Carbonyl (C=O)
~ 165Ester Carbonyl (C=O)
~ 125-140Aromatic Carbons
~ 52Methylene Carbon (-CH₂-)
~ 50Methyl Ester Carbon (-OCH₃)
~ 20Aromatic Methyl Carbon (-CH₃)

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Scientific Rationale: Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its identity. Furthermore, the fragmentation pattern can offer valuable structural information. For β-keto esters, fragmentation often involves cleavages alpha to the carbonyl groups and McLafferty rearrangements.[4][5][6][7]

Experimental Protocol (GC-MS):

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • Gas Chromatography (GC) Method:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-400.

Predicted Mass Spectrum Data:

m/zPredicted Fragment
220[M]⁺ (Molecular Ion)
189[M - OCH₃]⁺
161[M - COOCH₃]⁺
119[C₈H₇O]⁺
91[C₇H₇]⁺ (Tropylium ion)

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

Scientific Rationale: FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. For this compound, the characteristic stretching frequencies of the C=O bonds (ketone and ester) and C-O bonds are of primary interest. The presence of a 1,3-diketone system may show complex C=O stretching patterns.[8][9][10]

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrument Setup:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Acquisition: Collect the spectrum and perform a background subtraction.

Predicted FT-IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
~ 3050MediumAromatic C-H stretch
~ 2950MediumAliphatic C-H stretch
~ 1740StrongEster C=O stretch
~ 1715StrongKetone C=O stretch
~ 1680StrongKetone C=O stretch (potentially shifted due to conjugation/enolization)
~ 1600MediumAromatic C=C stretch
~ 1250StrongEster C-O stretch

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Scientific Rationale: HPLC is the industry-standard method for determining the purity of a compound. A reversed-phase method is suitable for a molecule of this polarity. The retention time is a characteristic property under specific conditions, and the peak area percentage can be used to quantify purity.

Experimental Protocol (Reversed-Phase HPLC):

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile at 1 mg/mL. Dilute to 0.1 mg/mL with the mobile phase.

  • HPLC System:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.

Workflow and Data Integration

A logical workflow is essential for the efficient and comprehensive characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_conclusion Final Assessment Synthesis Synthesis of Target Molecule Purification Purification (e.g., Column Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy (Functional Group ID) Purification->FTIR Initial Check NMR NMR Spectroscopy (¹H & ¹³C for Structure) FTIR->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS HPLC HPLC (Purity Assessment) MS->HPLC Final Structure Confirmed & Purity Determined HPLC->Final

Caption: Analytical Workflow for Characterization.

Conclusion

The analytical characterization of this compound requires a multi-technique approach to ensure both structural accuracy and purity. The protocols outlined in this application note provide a robust framework for achieving this. By integrating data from NMR, MS, FT-IR, and HPLC, researchers can have high confidence in the identity and quality of their material, which is paramount for its application in further research and development.

References

  • Bowie, J. H., Lawesson, S.-O., Schroll, G., & Williams, D. H. (1966). Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(23), 5674–5679. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectra of Some Common Functional Groups. [Link]

  • Lopes, M. M. C. S., & Elguero, J. (2001). Mass Spectrometry of β-Ketoesters. Some Evidence of Their Tautomerism. ResearchGate. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]

  • The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. YouTube. [Link]

  • University of Calgary. (n.d.). Ketone infrared spectra. [Link]

  • Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707–2711. [Link]

Sources

Application Notes & Protocols: Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction: Unveiling the Proteomic Reactivity of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

This compound is a ketoester derivative whose chemical architecture suggests a potential role as a reactive probe in chemical proteomics. The presence of a 1,3-dicarbonyl moiety imparts electrophilic characteristics to the molecule, making it susceptible to nucleophilic attack from amino acid residues on proteins. The 2-methylphenyl group provides a hydrophobic and sterically defined feature that can influence its binding affinity and selectivity towards specific protein targets. In the landscape of drug discovery and chemical biology, small molecules with such reactive potential are invaluable tools for identifying and validating novel therapeutic targets, particularly through covalent mechanisms.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for utilizing this compound in proteomics research. The methodologies outlined herein are grounded in the principles of activity-based protein profiling (ABPP) and competitive chemoproteomics to elucidate the protein interaction landscape of this compound.

Pillar 1: Expertise & Experience - The Rationale Behind the Approach

The experimental design detailed below is predicated on the hypothesis that this compound can act as a covalent modifier of specific proteins within a complex biological system. The choice of a competitive chemoproteomic workflow is deliberate. Direct pull-down experiments using a tagged version of the compound can be synthetically challenging and may alter its bioactivity.[3] A competitive approach, however, circumvents these issues by using a universal, broad-spectrum probe to indirectly identify the targets of the unlabeled compound.[3]

This strategy allows for the identification of both high-affinity and transiently interacting proteins, providing a more comprehensive profile of the compound's cellular targets. The protocol is designed to be self-validating by incorporating control experiments and quantitative mass spectrometry to ensure the reproducibility and statistical significance of the findings.

Pillar 2: Trustworthiness - A Self-Validating Experimental Framework

The cornerstone of a reliable proteomics experiment is a robust and well-controlled workflow. The following protocol integrates multiple control points to ensure the data generated is both accurate and interpretable. These include:

  • Vehicle Controls: To account for any background changes in the proteome due to the solvent (e.g., DMSO).

  • Dose-Response and Time-Course Studies: To establish the optimal concentration and incubation time for the compound.

  • Quantitative Mass Spectrometry: Employing techniques like Tandem Mass Tagging (TMT) or Data-Independent Acquisition (DIA) for precise relative quantification of protein engagement.

By adhering to these principles, the described protocol provides a self-validating system for the confident identification of protein targets of this compound.

Experimental Workflow: Target Identification via Competitive Chemoproteomics

The overall workflow is designed to identify the protein targets of this compound by assessing its ability to compete with a broad-spectrum cysteine-reactive probe. This methodology, adapted from established competitive ABPP platforms, is a powerful tool for covalent ligand discovery.[1][4]

Competitive_Chemoproteomics_Workflow cluster_0 Cell Culture & Treatment cluster_1 Lysate Preparation & Probing cluster_2 Target Enrichment cluster_3 Mass Spectrometry Analysis start Intact Cells in Culture treatment Treat with this compound or Vehicle (DMSO) start->treatment lysis Cell Lysis treatment->lysis probe Label with Broad-Spectrum Cysteine-Reactive Probe (e.g., Iodoacetamide-alkyne) lysis->probe click Click Chemistry to Attach Biotin Tag probe->click enrich Streptavidin Enrichment of Probed Proteins click->enrich digest On-Bead Tryptic Digestion enrich->digest tmt Tandem Mass Tag (TMT) Labeling digest->tmt lcms LC-MS/MS Analysis tmt->lcms data Data Analysis & Target Identification lcms->data

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Yield Optimization for Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our approach is rooted in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Introduction to the Synthesis

The synthesis of this compound, a β-keto ester, is most commonly achieved via a Crossed Claisen Condensation . This reaction forms a carbon-carbon bond between two different esters.[1] In this specific synthesis, the key starting materials are methyl 2-methylbenzoate and methyl pyruvate. Methyl 2-methylbenzoate lacks α-protons, making it an ideal electrophilic partner in the condensation, while methyl pyruvate provides the enolizable α-protons required for the nucleophilic attack.[1]

The overall reaction is as follows:

Methyl 2-methylbenzoate + Methyl pyruvate → this compound

This guide will walk you through a detailed experimental protocol and then address common issues that may arise, providing you with the necessary tools to optimize your yield and purity.

Part 1: Detailed Experimental Protocol

This protocol is a standard laboratory procedure for the synthesis of this compound via a Crossed Claisen Condensation.

Materials and Reagents:
ReagentFormulaMolar Mass ( g/mol )QuantityMoles
Methyl 2-methylbenzoateC₉H₁₀O₂150.1715.0 g0.1
Methyl pyruvateC₄H₆O₃102.0912.25 g0.12
Sodium methoxideCH₃ONa54.026.5 g0.12
Anhydrous Tetrahydrofuran (THF)C₄H₈O-200 mL-
1 M Hydrochloric acidHCl-As needed-
Saturated sodium bicarbonate solutionNaHCO₃-As needed-
Brine (saturated NaCl solution)NaCl-As needed-
Anhydrous magnesium sulfateMgSO₄-As needed-
Diethyl ether(C₂H₅)₂O-For extraction-
Step-by-Step Procedure:
  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

    • Ensure all glassware is oven-dried to prevent moisture from interfering with the reaction.

  • Base Suspension:

    • To the flask, add sodium methoxide (6.5 g, 0.12 mol) and anhydrous THF (100 mL).

    • Stir the suspension at room temperature.

  • Addition of Esters:

    • In the dropping funnel, prepare a mixture of methyl 2-methylbenzoate (15.0 g, 0.1 mol) and methyl pyruvate (12.25 g, 0.12 mol) in anhydrous THF (100 mL).

    • Add this ester mixture dropwise to the stirred suspension of sodium methoxide in THF over a period of 1 hour. Control the addition rate to maintain a gentle reflux.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate).

  • Work-up:

    • Cool the reaction mixture to room temperature and then place it in an ice bath.

    • Quench the reaction by slowly adding 1 M HCl until the mixture is acidic (pH ~2-3). Be cautious as this may be an exothermic process.

    • Transfer the mixture to a separatory funnel.

  • Extraction and Purification:

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexanes:ethyl acetate gradient) to yield this compound as a pale yellow oil.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis and provides actionable solutions.

Issue 1: Low or No Product Yield
Potential Cause Explanation Recommended Solution
Presence of Moisture The alkoxide base is highly sensitive to water, which will protonate it and render it inactive.Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. Use anhydrous solvents.
Inactive Base Sodium methoxide can degrade upon prolonged exposure to air.Use a fresh bottle of sodium methoxide or test the activity of the existing batch.
Insufficient Reaction Time or Temperature The Claisen condensation is an equilibrium-driven reaction and may require sufficient time and temperature to proceed to completion.[2]Monitor the reaction closely by TLC. If the starting materials are still present after the recommended time, consider extending the reflux period.
Inefficient Stirring Sodium methoxide is not fully soluble in THF, creating a suspension. Inefficient stirring can lead to localized reactions and poor overall conversion.Use a powerful magnetic stirrer and a stir bar that is appropriately sized for the flask to ensure a well-agitated suspension.
Issue 2: Presence of Significant Impurities in the Crude Product
Potential Cause Explanation Recommended Solution
Self-Condensation of Methyl Pyruvate If the addition of the ester mixture is too fast, the enolate of methyl pyruvate can react with another molecule of methyl pyruvate.Add the ester mixture slowly and dropwise to the base suspension to maintain a low concentration of the enolate at any given time.
Transesterification If an alkoxide base other than methoxide is used (e.g., ethoxide), it can react with the methyl esters, leading to a mixture of products.[1]Always use the alkoxide base that corresponds to the alcohol portion of the esters being used. In this case, sodium methoxide is the correct choice for methyl esters.
Hydrolysis of the Ester During the acidic work-up, prolonged exposure to strong acid, especially at elevated temperatures, can lead to hydrolysis of the product.Perform the acidic quench in an ice bath and proceed with the extraction promptly. Avoid using excessively concentrated acid.
Incomplete Reaction Unreacted starting materials will contaminate the final product.Ensure the reaction has gone to completion using TLC before beginning the work-up.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of base required for the Claisen condensation?

A1: The final step of the Claisen condensation mechanism involves the deprotonation of the newly formed β-keto ester.[3] This product is more acidic than the starting alcohol, and this deprotonation is thermodynamically favorable, driving the entire reaction equilibrium towards the product.[3] Therefore, at least a full equivalent of base is necessary to ensure the reaction goes to completion.

Q2: Can I use a different base, such as sodium hydride (NaH)?

A2: Yes, sodium hydride is a strong, non-nucleophilic base that can also be used to deprotonate the enolizable ester. It has the advantage of producing hydrogen gas, which bubbles out of the reaction, driving the initial deprotonation step forward. However, it is a solid and requires careful handling. The principle of using a stoichiometric amount of base still applies.

Q3: My purified product shows broad peaks in the NMR spectrum. What could be the cause?

A3: β-keto esters like this compound exist as a mixture of keto and enol tautomers in solution. This keto-enol tautomerism can lead to peak broadening in NMR spectra. The equilibrium between the two forms can be influenced by the solvent, temperature, and pH.

Q4: What is the purpose of the 2-methyl group on the phenyl ring?

A4: The 2-methyl group can introduce some steric hindrance around the carbonyl group of the methyl 2-methylbenzoate. This can potentially slow down the rate of the nucleophilic attack compared to an unsubstituted methyl benzoate. However, it does not prevent the reaction from occurring. The electronic effect of the methyl group is weakly activating, which has a minor influence on the electrophilicity of the carbonyl carbon.

Q5: Are there alternative methods for synthesizing this compound?

A5: While the Crossed Claisen condensation is a classic and effective method, other approaches for synthesizing β-keto esters exist. These include the acylation of ketone enolates or the use of more advanced catalytic methods like Ti-crossed-Claisen condensation, which can offer higher selectivity and yields under milder conditions.[4][5]

Visualizations

Reaction Mechanism

Claisen_Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Methyl_pyruvate Methyl pyruvate Enolate Enolate of Methyl pyruvate Methyl_pyruvate->Enolate Sodium_methoxide Sodium methoxide Sodium_methoxide->Enolate Deprotonation Methyl_2-methylbenzoate Methyl 2-methylbenzoate Tetrahedral_Intermediate Tetrahedral Intermediate Methyl_2-methylbenzoate->Tetrahedral_Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Product_anion Product Anion Tetrahedral_Intermediate->Product_anion Elimination of Methoxide Final_Product Methyl 4-(2-methylphenyl)- 2,4-dioxobutanoate Product_anion->Final_Product Acidic Work-up

Caption: The reaction mechanism of the Crossed Claisen Condensation.

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_base Verify Base Activity check_moisture->check_base No dry_glassware Action: Thoroughly dry glassware and use anhydrous solvents. check_moisture->dry_glassware Yes check_conditions Review Reaction Conditions check_base->check_conditions No fresh_base Action: Use fresh, high-quality base. check_base->fresh_base Yes check_stirring Assess Stirring Efficiency check_conditions->check_stirring No optimize_time_temp Action: Increase reaction time or temperature. check_conditions->optimize_time_temp Yes improve_stirring Action: Use a larger stir bar or mechanical stirrer. check_stirring->improve_stirring Yes end Yield Optimized check_stirring->end No dry_glassware->end fresh_base->end optimize_time_temp->end improve_stirring->end

Caption: A logical workflow for troubleshooting low product yield.

References

  • Misaki, T., Nagase, R., Matsumoto, K., & Tanabe, Y. (2005). Ti-crossed-Claisen condensation between carboxylic esters and acid chlorides or acids: a highly selective and general method for the preparation of various beta-keto esters. Journal of the American Chemical Society, 127(9), 2854–2855. [Link]

  • Wang, Z., et al. (2023). NHC‐Catalyzed Radical Cross‐Claisen Condensation for Diverse β‐Keto Ester Synthesis. Angewandte Chemie International Edition. [Link]

  • Ragavan, R. V., Kumar, K. M., Vijayakumar, V., & Kumari, S. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Medicinal Chemistry Research, 23(3), 1275–1291. [Link]

  • Wikipedia contributors. (2023). Claisen condensation. In Wikipedia, The Free Encyclopedia. [Link]

  • Farmer, S. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. In Chemistry LibreTexts. [Link]

  • Study.com. (n.d.). What product is formed in the mixed Claisen condensation between methyl benzoate and cyclohexanone? [Link]

  • PubChem. (n.d.). 4-(2-Methylphenyl)-2,4-dioxobutanoic acid. [Link]

  • African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate. [Link]

  • Wikipedia contributors. (2023). 4-(4-Methylphenyl)-4-oxobutanoic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • PubChem. (n.d.). Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. [Link]

  • Chemistry Stack Exchange. (2020). ¹H NMR and MS analysis of products obtained by Claisen condensation reaction between methyl 2-methylpropanoate and sodium methoxide. [Link]

Sources

Technical Support Center: Analysis of Byproducts in the Synthesis of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and analysis of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important β-keto ester intermediate. Our focus is on providing practical, in-depth solutions to problems related to byproduct formation and analysis.

Part 1: Frequently Asked Questions (FAQs) on Byproduct Formation

This section addresses the most common questions regarding the impurities and byproducts observed during the synthesis of this compound, which is typically prepared via a crossed Claisen condensation.

Q1: What is the primary reaction for synthesizing this compound and its mechanism?

The most common and efficient method for synthesizing this compound is the crossed Claisen condensation of 2-methylacetophenone and dimethyl oxalate using a strong base, such as sodium methoxide (NaOMe) or sodium hydride (NaH).[1] Dimethyl oxalate is an ideal electrophile in this reaction because it lacks α-hydrogens and therefore cannot undergo self-condensation.[2]

The reaction proceeds through the following key steps:

  • Enolate Formation: The strong base abstracts an acidic α-proton from 2-methylacetophenone to form a resonance-stabilized enolate.[3][4]

  • Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of dimethyl oxalate.[5]

  • Elimination: The resulting tetrahedral intermediate collapses, eliminating a methoxide ion to form the desired β-keto ester.[5][3]

  • Deprotonation: The product, a β-dicarbonyl compound, is significantly more acidic than the starting ketone. The alkoxide base deprotonates it, driving the reaction equilibrium toward the product.[6][7]

  • Protonation: An acidic workup neutralizes the enolate to yield the final product.[3]

Q2: I've observed a significant amount of unreacted 2-methylacetophenone in my final product. What could be the cause?

Several factors can lead to incomplete conversion of the starting ketone:

  • Insufficient Base: A stoichiometric amount of base is required because it is consumed in the final deprotonation step, which drives the reaction to completion.[3][6] Using a catalytic amount will result in poor yields.

  • Base Quality: The base must be strong enough and anhydrous. Moisture will quench the base and inhibit enolate formation. Sodium hydride (NaH) or freshly prepared sodium methoxide are recommended.

  • Steric Hindrance: The ortho-methyl group on 2-methylacetophenone introduces steric hindrance, which can slow down the rate of enolate formation and subsequent nucleophilic attack compared to unsubstituted acetophenone.[8] This may require more stringent reaction conditions (e.g., longer reaction times or slightly elevated temperatures) to achieve full conversion.

Q3: My NMR spectrum shows signals that I cannot attribute to the desired product or starting materials. What are the likely byproducts?

Several side reactions can occur, leading to common byproducts. The most prevalent are:

  • Self-Condensation of 2-Methylacetophenone: Although the Claisen condensation is generally favored, the ketone can undergo a base-catalyzed self-condensation (an aldol condensation) to form a chalcone-type impurity.[9] This is more likely if the dimethyl oxalate is added too slowly or if there are localized "hot spots" in the reaction mixture.

  • Hydrolysis of the Ester Product: If the reaction or workup conditions are not strictly anhydrous, the methyl ester group of the product can be hydrolyzed to the corresponding carboxylic acid, 4-(2-methylphenyl)-2,4-dioxobutanoic acid .[10][11][12]

  • Decarboxylation: The β-keto acid formed from hydrolysis is thermally unstable and can readily lose carbon dioxide upon heating to yield 1-(2-methylphenyl)propane-1,3-dione .[13][14][15] This is particularly common if the reaction mixture is heated for extended periods or if the purification involves high temperatures.

Below is a diagram illustrating the main reaction and potential side pathways.

Byproduct_Formation Reactants 2-Methylacetophenone + Dimethyl Oxalate Product Methyl 4-(2-methylphenyl) -2,4-dioxobutanoate Reactants->Product Claisen Condensation (Desired Pathway) SelfCond Self-Condensation Product (Chalcone-type) Reactants->SelfCond Self-Condensation (Side Reaction) Hydrolysis 4-(2-methylphenyl) -2,4-dioxobutanoic acid Product->Hydrolysis Hydrolysis (H2O) Decarbox 1-(2-methylphenyl) -propane-1,3-dione Hydrolysis->Decarbox Decarboxylation (Heat) Low_Yield_Troubleshooting Start Low Yield Observed Check_Base Verify Base - Anhydrous? - Stoichiometric? Start->Check_Base Check_Conditions Review Reaction Conditions - Temperature? - Addition Order? Check_Base->Check_Conditions Base OK Solution_Base Solution: Use fresh, anhydrous base in slight excess. Check_Base->Solution_Base Issue Found Check_Workup Analyze Workup Procedure - Correct Quenching? - Efficient Extraction? Check_Conditions->Check_Workup Conditions OK Solution_Conditions Solution: Control temperature and add ketone to base/oxalate mixture. Check_Conditions->Solution_Conditions Issue Found Solution_Workup Solution: Ensure complete reaction before workup and optimize extraction pH. Check_Workup->Solution_Workup Issue Found

Caption: Troubleshooting workflow for low reaction yields.

Issue 2: Analytical Challenges & Interpretation

The analysis of β-keto esters can be complicated by their unique chemical nature. [16] Q: My HPLC analysis shows a very broad or split peak for my purified product. Why is this happening and how can I fix it?

This is a classic problem when analyzing β-dicarbonyl compounds and is almost always due to keto-enol tautomerism . [16]The compound exists as a dynamic equilibrium between its keto and enol forms. If the rate of interconversion on the chromatographic timescale is slow, the two tautomers can separate, leading to peak broadening or splitting.

Solutions:

  • Increase Column Temperature: Raising the temperature (e.g., to 40-50 °C) can increase the rate of tautomer interconversion, causing the two forms to coalesce into a single, sharper peak. * Modify Mobile Phase pH: Tautomerism is often pH-dependent. Adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can catalyze the interconversion, resulting in a single sharp peak. * Use Mixed-Mode Chromatography: Specialized columns, such as mixed-mode columns, have been shown to provide excellent peak shape for β-diketones by mitigating the issues caused by tautomerism. Q: My ¹H NMR spectrum has more peaks than expected, even after purification. How do I interpret this?

Similar to the HPLC issue, this is also due to keto-enol tautomerism . You are likely observing signals for both the keto and enol forms in solution. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. [16] Characteristic NMR Signals:

Tautomer Characteristic ¹H NMR Signal (CDCl₃) Notes
Keto Form Singlet ~4.0 ppm (CH₂) Protons between the two carbonyls.
Enol Form Singlet ~6.5 ppm (=CH) Vinylic proton of the enol.

| Enol Form | Broad singlet >12 ppm (enolic OH) | Highly deshielded due to intramolecular H-bonding. Disappears on D₂O exchange. |

To confirm, acquire a spectrum in a different solvent (e.g., DMSO-d₆) as the keto-enol equilibrium is solvent-dependent. You can also perform a D₂O shake to confirm the enolic OH peak.

Part 3: Protocols for Analysis and Purification

Protocol 1: HPLC Method for Purity Analysis

This protocol is a starting point for developing a robust HPLC method for analyzing this compound and its byproducts.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 30% B

    • 19-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of Acetonitrile.

Protocol 2: Purification via Copper (II) Chelate Formation

For particularly difficult purifications where byproducts are hard to remove by standard chromatography, formation of a copper (II) chelate can be an effective strategy for isolating β-dicarbonyl compounds. [17][18]

  • Chelate Formation: Dissolve the crude product in ethanol or acetic acid. Add a saturated aqueous solution of copper (II) acetate dropwise with stirring. The copper chelate of the β-keto ester will precipitate as a solid.

  • Isolation: Filter the solid precipitate and wash thoroughly with water, then with a small amount of cold ethanol to remove unreacted starting materials and non-chelating byproducts.

  • Decomposition of Chelate: Suspend the dried copper chelate in a biphasic system of ethyl acetate and water. Add an aqueous solution of a strong chelating agent like EDTA (or acidify with dilute H₂SO₄) and stir vigorously until the organic layer is colorless and the aqueous layer is blue/green.

  • Final Extraction: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.

References

  • BenchChem. (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • BenchChem. (2025). Troubleshooting low yields in the Claisen-Schmidt condensation of cinnamaldehyde.
  • MDPI. (2021). Recent Developments in the Synthesis of β-Diketones. Pharmaceuticals.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters.
  • BenchChem. (2025). Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate.
  • ResearchGate. (2021). Recent Developments in the Synthesis of β-Diketones.
  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate.
  • National Institutes of Health. (2018). A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety. PMC.
  • International Journal of Pharmaceutical Research & Allied Sciences. (2015). β-diketones: Important Intermediates for Drug Synthesis.
  • Chemistry Steps. (n.d.). Decarboxylation.
  • Wikipedia. (n.d.). Claisen condensation.
  • YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example.
  • Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation.
  • BYJU'S. (n.d.). Claisen Condensation Mechanism.
  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism.
  • Chromatography Forum. (2010). beta keto esters by HPLC.
  • Wikipedia. (n.d.). Self-condensation.
  • Physics Wallah. (n.d.). Reaction Mechanism of Claisen condensation.
  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation.
  • BenchChem. (2025). A Comparative Study: 2-Methylacetophenone vs. Acetophenone in Condensation Reactions.
  • PubChem. (n.d.). 4-(2-Methylphenyl)-2,4-dioxobutanoic acid.
  • Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations.

Sources

Technical Support Center: Purification of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile β-keto ester. Here, we provide troubleshooting guides and frequently asked questions in a Q&A format, grounded in scientific principles and practical experience, to assist you in achieving the desired purity for your downstream applications.

Introduction: The Purification Labyrinth of a β-Keto Ester

This compound is a valuable building block in organic synthesis. However, its purification is often complicated by its inherent chemical properties, primarily the presence of the 1,3-dicarbonyl moiety. This structural feature gives rise to several challenges, including keto-enol tautomerism, susceptibility to hydrolysis, and the potential for co-elution with structurally similar impurities. This guide will dissect these challenges and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My NMR spectrum shows multiple sets of peaks, suggesting my compound is impure, even after initial purification. What could be the cause?

Answer: This is a classic issue encountered with β-dicarbonyl compounds and is most likely due to keto-enol tautomerism . Your compound can exist as an equilibrium mixture of the diketo form and at least one enol form. This is not necessarily an indication of impurity, but rather the presence of rapidly interconverting isomers.

  • The Science Behind It: The α-protons located between the two carbonyl groups are acidic, allowing for the formation of an enol. The position of this equilibrium is highly dependent on the solvent, temperature, and pH.[1][2] Polar, aprotic solvents like DMSO can favor the keto form, while non-polar solvents may shift the equilibrium towards the enol form, which can be stabilized by intramolecular hydrogen bonding.[3]

  • Troubleshooting Steps:

    • NMR Solvent Study: Acquire NMR spectra in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to observe how the equilibrium shifts. This can help confirm that the multiple peaks are due to tautomers and not impurities.

    • Variable Temperature NMR: In some cases, heating the NMR sample can cause the tautomers to interconvert more rapidly, leading to a coalescence of the signals into a time-averaged spectrum.

    • Acid/Base Addition: Adding a trace amount of acid or base to the NMR tube can sometimes catalyze the interconversion and lead to a simplified spectrum, although this may also promote degradation.

Keto_Enol_Tautomerism cluster_solvent Solvent Polarity Keto Diketo Form Enol Enol Form Keto->Enol Equilibrium Polar Polar Aprotic (e.g., DMSO) Favors Keto Form NonPolar Non-Polar (e.g., Chloroform) Favors Enol Form

FAQ 2: I'm observing significant product loss and the formation of a new, more polar impurity during my purification. What is happening?

Answer: This is likely due to the hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(2-methylphenyl)-2,4-dioxobutanoic acid.[4] β-keto esters can be sensitive to both acidic and basic conditions, which can catalyze this hydrolysis.

  • The Science Behind It: Under acidic conditions, the hydrolysis is a reversible reaction, while under basic conditions (saponification), it is irreversible.[5][6] The presence of water and a catalyst (acid or base) will promote the cleavage of the ester bond. The resulting carboxylic acid is significantly more polar than the starting ester.

  • Troubleshooting Steps:

    • Avoid Strong Acids and Bases: During workup and purification, use mild conditions. For example, use a saturated sodium bicarbonate solution for neutralization instead of stronger bases like sodium hydroxide, which can readily hydrolyze the ester.[5]

    • Anhydrous Conditions: Ensure all solvents and reagents used in the final purification steps are dry to minimize water-induced hydrolysis.

    • Temperature Control: Perform purification steps at or below room temperature whenever possible, as heat can accelerate hydrolysis.

Hydrolysis_Pathway Ester Methyl 4-(2-methylphenyl)- 2,4-dioxobutanoate Conditions H₂O (Acid or Base Catalyst) Ester->Conditions Acid 4-(2-methylphenyl)- 2,4-dioxobutanoic acid (More Polar Impurity) Conditions->Acid

FAQ 3: I am struggling to separate my product from a closely related impurity using column chromatography. What can I do to improve the separation?

Answer: Poor separation in column chromatography can be due to several factors, including inappropriate solvent polarity, column overloading, or interactions with the stationary phase. For β-keto esters, the acidic nature of standard silica gel can also be problematic.

  • The Science Behind It: Silica gel is slightly acidic and can sometimes cause streaking or even degradation of sensitive compounds. The polarity of the eluent must be carefully optimized to achieve differential migration of the product and impurities down the column.

  • Troubleshooting & Optimization Protocol:

    • Thin-Layer Chromatography (TLC) Optimization:

      • Objective: To find a solvent system that provides good separation between your product and the impurity.

      • Procedure:

        • Spot your crude mixture on a TLC plate.

        • Develop the plate in various solvent systems of differing polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).

        • The ideal solvent system should give your product an Rf value of approximately 0.3-0.4 and maximize the difference in Rf values (ΔRf) between your product and the impurity.

    • Column Chromatography Protocol:

      • Stationary Phase: Silica gel (230-400 mesh). If you suspect degradation on silica, consider using deactivated (neutral) silica gel, which can be prepared by treating the silica with a base like triethylamine.

      • Mobile Phase (Eluent): Use the optimized solvent system determined from your TLC analysis. A common starting point for a compound of this nature would be a mixture of hexane and ethyl acetate.

      • Column Packing (Slurry Method):

        • Create a slurry of silica gel in your initial, least polar mobile phase.

        • Pour the slurry into the column and tap gently to ensure even packing and remove air bubbles.

        • Add a thin layer of sand on top of the silica bed.[7]

      • Loading the Sample:

        • Dissolve your crude product in a minimal amount of the mobile phase or a less polar solvent.

        • Carefully load the sample onto the top of the silica gel.

      • Elution:

        • Begin eluting with the mobile phase, collecting fractions.

        • If necessary, you can gradually increase the polarity of the eluent (gradient elution) to move more polar compounds off the column.

      • Fraction Analysis:

        • Monitor the collected fractions by TLC to identify those containing your pure product.

        • Combine the pure fractions and remove the solvent under reduced pressure.

Quantitative Data Summary for Purification

ParameterRecommended Value/RangeRationale & Key Considerations
TLC Rf Value 0.3 - 0.4Provides optimal resolution and a reasonable elution time in column chromatography.
Crude to Silica Ratio 1:30 to 1:50 (by weight)Prevents column overloading, which can lead to poor separation.
Initial Eluent Polarity Low (e.g., 9:1 Hexane:Ethyl Acetate)Start with a less polar mobile phase to allow non-polar impurities to elute first.
Final Eluent Polarity Moderate (e.g., 2:1 Hexane:Ethyl Acetate)Gradually increase polarity to elute the desired product.
FAQ 4: Should I consider recrystallization for final purification?

Answer: Yes, recrystallization can be an excellent final purification step, especially if your compound is a solid at room temperature and you have a moderately pure sample from chromatography.

  • The Science Behind It: Recrystallization relies on the principle that the solubility of a compound in a solvent increases with temperature. A good recrystallization solvent will dissolve your compound when hot but not when cold, while impurities will either remain in solution or be insoluble at high temperatures.

  • Recrystallization Solvent Screening:

    • Objective: To find a single solvent or a solvent pair that meets the criteria for good recrystallization.

    • Procedure:

      • In small test tubes, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.

      • Common solvents to try include ethanol, isopropanol, ethyl acetate, acetone, and mixtures like hexane/ethyl acetate or methanol/water.[8][9]

      • A good solvent will show poor solubility at room temperature and high solubility when heated.

    • Protocol: Solvent/Anti-Solvent Recrystallization [10]

      • Dissolve the crude compound in a minimal amount of a "good" solvent (in which it is highly soluble) with gentle heating.

      • Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise until the solution becomes persistently cloudy.

      • Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

      • Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Concluding Remarks

The purification of this compound presents a set of predictable yet manageable challenges. By understanding the underlying principles of keto-enol tautomerism and hydrolysis, and by systematically optimizing chromatographic and recrystallization techniques, researchers can consistently achieve high levels of purity. This guide provides a foundational framework for troubleshooting common issues; however, empirical optimization for each specific batch and impurity profile remains crucial for success.

References

  • PubChem. 4-(2-Methylphenyl)-2,4-dioxobutanoic acid. National Center for Biotechnology Information. [Link]

  • Ruiz, D. L., Albesa, A. G., Ponzinibbio, A., & Schiavoni, M. C. (2010). Solvent effects on tautomerics equilibria in β-ketonitriles: NMR and theoretical studies. ResearchGate. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • PubChem. Methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. [Link]

  • University of California, Los Angeles. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Semantic Scholar. [Link]

  • Clark, J. (2004). hydrolysis of esters. Chemguide. [Link]

  • Al-Ostoot, F. H., Al-Hamdani, A. A. S., & Al-Zoubi, R. M. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5488. [Link]

  • LibreTexts. (2025). 8.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Google Patents. (2015). US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL.
  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • African Rock Art. Methyl 4-(4-methylphenyl)-4-oxobutanoate. [Link]

  • LibreTexts. (2022). 15.8: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Chemistry Stack Exchange. (2020). Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. [Link]

  • PubChem. Methyl 2,4-dioxo-4-phenylbutanoate. National Center for Biotechnology Information. [Link]

  • Mill, T., & Mabey, W. (2009). Critical review of hydrolysis of organic compounds in water under environmental conditions. Standard Reference Data. [Link]

  • PubChem. Methyl 4-(2-chlorophenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. [Link]

  • Zhang, J., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), 5183. [Link]

  • Seidl, T. L., Moment, A., Orellab, C., Vickery, T., & Stuart, D. R. (2019). Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy- phenyl)iodonium Tosylate. Organic Syntheses. [Link]

  • PubChem. Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Improving the Purity of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile β-dicarbonyl synthetic intermediate. As a molecule possessing both a β-ketoester functionality and susceptibility to keto-enol tautomerism, its purification requires a nuanced approach that balances impurity removal with the preservation of the compound's integrity.[1][2] This document provides in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling and purifying this compound.

Q1: What are the typical impurities I might encounter after a Claisen condensation synthesis?

A1: The impurity profile is largely dependent on the reaction conditions and work-up procedure. Typically, crude product synthesized via a Claisen-type condensation between 2'-methylacetophenone and a dialkyl oxalate (e.g., dimethyl oxalate) may contain:

  • Unreacted Starting Materials: 2'-methylacetophenone and the dialkyl oxalate.

  • Side-Reaction Products: Self-condensation products of the 2'-methylacetophenone.[3]

  • Catalyst Residues: Residual base (e.g., sodium methoxide, sodium hydride) or acid from the neutralization step.

  • Hydrolysis/Decarboxylation Products: The β-ketoester is susceptible to hydrolysis back to the corresponding β-keto acid, which can subsequently decarboxylate, especially if exposed to harsh pH or high temperatures for extended periods.[2][3]

Q2: My ¹H NMR spectrum shows more peaks than I expect for a pure compound. Does this confirm it is impure?

A2: Not necessarily. This is a classic characteristic of β-dicarbonyl compounds like this compound. The molecule exists as a dynamic equilibrium between its keto and enol tautomeric forms in solution.[2][4]

Caption: Keto-Enol tautomerism of the target molecule.

Each tautomer will give a distinct set of signals in the NMR spectrum. For example, you will likely observe separate signals for the methoxy protons and the protons on the carbon backbone for each form. The ratio of these tautomers can vary depending on the solvent, concentration, and temperature. Therefore, a complex NMR spectrum is often an indicator of the compound's inherent chemical nature rather than impurity.

Q3: What is the best general strategy for purifying the crude product?

A3: A multi-step approach is often most effective.

  • Aqueous Work-up: First, perform a careful aqueous work-up to remove inorganic salts and water-soluble impurities. This typically involves quenching the reaction, extraction into an organic solvent, and washing with brine.[5]

  • Primary Purification: For solid products, recrystallization is the preferred first-line method due to its efficiency and scalability.[6] If the product is an oil or fails to crystallize, flash column chromatography is the next best option.[7]

  • Purity Assessment: Analyze the purified material using methods like HPLC, NMR, and melting point determination to confirm purity.

  • Secondary Purification: If the product does not meet the required purity specifications, a second purification step, typically using a different technique (e.g., recrystallization from a different solvent system or chromatography), may be necessary.

Q4: How do I choose the right analytical method to assess the final purity?

A4: A combination of methods provides the most comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis, providing an area percentage value for the main peak. A reversed-phase C18 column is typically effective.[4] Be aware that keto-enol tautomerism can sometimes cause peak broadening; adjusting the mobile phase pH or temperature can help mitigate this.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any organic impurities. While tautomerism complicates direct quantitative analysis without an internal standard, the absence of impurity signals is a strong indicator of high purity.

  • Melting Point Analysis: For a crystalline solid, a sharp and narrow melting point range is a reliable indicator of high purity. Impurities typically cause melting point depression and broadening.[5]

Section 2: Troubleshooting Purification Issues

This section provides solutions to specific problems you may encounter during purification.

Recrystallization Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Product "oils out" instead of crystallizing. 1. The compound's melting point is lower than the solvent's boiling point. 2. Significant impurities are present, depressing the melting point. 3. The solution cooled too rapidly.1. Select a solvent with a lower boiling point. 2. Try a binary solvent system; dissolve the compound in a "good" solvent and add a "poor" solvent (anti-solvent) dropwise until turbidity persists, then heat to clarify and cool slowly.[8] 3. Ensure slow, controlled cooling. Consider refrigeration after initial room temperature cooling.[3]
Low recovery of purified material. 1. Too much solvent was used, keeping the product dissolved even when cold. 2. The compound is highly soluble in the chosen solvent at low temperatures. 3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent required for complete dissolution.[3] 2. Test alternative solvents where the compound has lower solubility when cold.[6] 3. If hot filtration is needed to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crashing out.[8]
Crystals remain colored (e.g., yellow/brown). 1. Highly colored, polar impurities are co-precipitating with the product.1. Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb your product.[3] 2. Perform a second recrystallization. 3. If color persists, purify the material via silica gel chromatography.
No crystals form upon cooling. 1. The solution is not sufficiently supersaturated. 2. The compound is too soluble in the chosen solvent.1. Reduce the solvent volume by gentle heating or under a stream of nitrogen. 2. Scratch the inside of the flask with a glass rod at the solution-air interface to create nucleation sites.[3] 3. Add a seed crystal of the pure compound. 4. Add an anti-solvent as described for "oiling out".[8]
Column Chromatography Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of product and impurities. 1. The mobile phase (eluent) polarity is incorrect.1. Systematically screen eluent systems using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of ~0.2-0.3 for your product.[7] 2. Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity to elute more polar compounds sequentially.[9]
Product peak is "tailing" or streaking. 1. The compound is acidic (due to the enol form) and is interacting strongly with the slightly acidic silica gel. 2. The column is overloaded with crude material.1. Add a small amount (0.5-1%) of a modifying acid like acetic acid to your eluent. This suppresses the deprotonation of your compound, leading to less interaction with the stationary phase and a sharper peak.[3] 2. Reduce the amount of material loaded onto the column relative to the amount of silica gel. A typical ratio is 1:30 to 1:100 (crude material:silica gel by weight).
Product does not elute from the column. 1. The eluent system is not polar enough to move the compound.1. Gradually increase the percentage of the more polar solvent in your eluent system.[7] For example, move from 10% ethyl acetate in hexanes to 20%, then 30%, and so on.
The silica gel column "cracks". 1. Improper packing of the column. 2. Use of certain solvents like dichloromethane can increase pressure.[9]1. Ensure the silica is packed as a uniform slurry and is never allowed to run dry. Maintain a constant head of solvent above the silica bed. 2. If using dichloromethane, apply pressure carefully and ensure uniform packing.

Section 3: Experimental Protocols & Data

Protocol 1: Flash Column Chromatography Workflow

This protocol outlines a standard procedure for purifying this compound on a silica gel column.

PurificationWorkflow start Crude Product tlc 1. TLC Analysis (e.g., 20% EtOAc/Hexanes) start->tlc prep_column 2. Prepare Silica Column (Slurry Pack in Hexanes) tlc->prep_column load_sample 3. Load Sample (Dissolve in min. DCM, adsorb onto silica) prep_column->load_sample elute_nonpolar 4. Elute with Low Polarity Solvent (e.g., 5-10% EtOAc/Hexanes) load_sample->elute_nonpolar collect_impurities Collect Non-polar Impurity Fractions elute_nonpolar->collect_impurities elute_product 5. Increase Polarity (Gradient) (e.g., 20-30% EtOAc/Hexanes) elute_nonpolar->elute_product Once non-polar spots are off collect_product Collect Product Fractions elute_product->collect_product monitor 6. Monitor Fractions by TLC collect_product->monitor combine 7. Combine Pure Fractions monitor->combine Pool fractions with pure spot evaporate 8. Evaporate Solvent (Rotary Evaporation) combine->evaporate end Pure Product evaporate->end

Caption: A typical workflow for purification by flash chromatography.

  • Eluent Selection: Use TLC to find a solvent system that gives your product an Rf of ~0.2-0.3. A good starting point is Ethyl Acetate (EtOAc) in Hexanes.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% EtOAc/Hexanes) and pour it into the column. Allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[9] This "dry loading" method often results in better separation.

  • Elution: Begin eluting with the low-polarity solvent to wash off non-polar impurities. Gradually increase the polarity of the eluent to move your product down the column.[9]

  • Fraction Collection: Collect eluent in a series of test tubes.

  • Analysis: Spot each fraction on a TLC plate to determine which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: HPLC Method for Purity Assessment

This is a general-purpose reversed-phase HPLC method for purity analysis. Method development may be required for optimal resolution.

ParameterRecommended Condition
HPLC System Standard HPLC with UV Detector
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (with 0.1% Formic Acid)
Gradient Start at 40:60 (ACN:H₂O), ramp to 95:5 over 15 min
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of Acetonitrile

Rationale for Method Choices:

  • C18 Column: Suitable for moderately polar organic molecules.

  • Acidified Mobile Phase: The 0.1% formic acid helps to suppress the enolate form and ensure consistent protonation, which often leads to sharper peaks for acidic analytes.[4]

  • Gradient Elution: Ensures that both less polar and more polar impurities are eluted from the column, providing a comprehensive purity profile.

References

  • EP0514893B1, "Process for the preparation of esters of beta-ketocarboxylic acids," Google P
  • US20110009663A1, "PROCESS FOR PURIFYING AN a-KETO ESTER," Google P
  • "Column Chromatography," Organic Chemistry at CU Boulder. [Link]

  • "Purification: Tips for Flash Column Chromatography," University of Rochester Department of Chemistry. [Link]

  • "Recrystallization Guide: Process, Procedure, Solvents," Mettler Toledo. [Link]

  • CN100335456C, "Method for preparing acyclic beta keto ester," Google P
  • "column chromatography & purification of organic compounds," Chem Help ASAP on YouTube. [Link]

  • "Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations," Green Chemistry (RSC Publishing). [Link]

  • "Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters," AK Lectures. [Link]

  • "Methyl 4-(4-methylphenyl)-4-oxobutanoate," African Rock Art. [Link]

  • "4-(2-Methylphenyl)-2,4-dioxobutanoic acid," PubChem. [Link]

  • "The Claisen Condensation Reactions of Esters," Chemistry LibreTexts. [Link]

Sources

"Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Prepared by: Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It covers common stability questions, troubleshooting for experimental challenges, and a detailed protocol for investigating its degradation profile.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

This compound is a β-dicarbonyl compound, specifically a β-keto ester. Its structure contains three key functional groups that dictate its reactivity and stability profile:

  • Methyl Ester: This group is susceptible to both acid- and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid.[1]

  • 1,3-Dicarbonyl System (β-Keto Ester): The two carbonyl groups are positioned beta to each other. The protons on the carbon between them (the α-carbon) are acidic.[2] More importantly, if the ester is hydrolyzed to a carboxylic acid, the resulting β-keto acid is prone to rapid decarboxylation (loss of CO₂) upon heating.[2][3]

  • Aromatic Ketone: The ketone adjacent to the 2-methylphenyl (o-tolyl) group makes the molecule an aromatic ketone. Such structures are known to absorb UV light and can be susceptible to photodegradation.[4][5]

Q2: What are the optimal long-term storage conditions for this compound?

To minimize degradation, the compound should be stored in a cool, dry, and dark environment. Based on supplier recommendations for similar compounds and its chemical nature, the following conditions are advised:

  • Temperature: 0-8°C is recommended to reduce the rate of potential thermal degradation or hydrolysis.[6][7][8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

  • Light: Protect from light by using amber vials or storing the container in a dark place to prevent photolytic degradation.[4]

  • Moisture: Keep tightly sealed in a desiccated environment to prevent hydrolysis from atmospheric moisture.

Q3: Which solvents are recommended for preparing stock solutions, and are there any to avoid?

For short-term use and analysis, high-purity aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or ethyl acetate are suitable. For long-term storage in solution, it is critical to use anhydrous aprotic solvents to prevent ester hydrolysis.

Avoid:

  • Protic solvents (e.g., methanol, ethanol, water) for long-term storage, as they can participate in hydrolysis or transesterification.[3][9]

  • Solvents with acidic or basic impurities, which can catalyze degradation. Always use high-purity or HPLC-grade solvents.

Prepare aqueous solutions for experiments fresh and use them promptly.

Troubleshooting Guide: Common Experimental Issues

Q1: "I'm observing a progressive loss of the parent compound in my HPLC analysis of a sample dissolved in an aqueous buffer. What is the likely cause?"

This is a classic sign of ester hydrolysis . The methyl ester group is being cleaved by water to form 4-(2-methylphenyl)-2,4-dioxobutanoic acid.[10] The rate of this hydrolysis is highly dependent on pH. It is catalyzed by both acidic and basic conditions.[1]

Troubleshooting Steps:

  • pH Control: Analyze the pH of your buffer. If possible, conduct your experiment at a neutral or slightly acidic pH where the hydrolysis rate may be slower.

  • Temperature: Perform experiments at the lowest practical temperature to slow the reaction rate.

  • Fresh Preparations: Prepare aqueous solutions of the compound immediately before use. Do not store stock solutions in aqueous buffers for extended periods.

  • Confirmation: Use LC-MS to confirm the identity of the new, more polar peak. The mass of the degradant should correspond to the carboxylic acid (Molecular Weight: 206.19 g/mol ).[10]

Q2: "A new, non-polar peak is appearing in my chromatogram, especially after heating my sample. LC-MS analysis suggests a mass loss of 44 Da from the hydrolyzed acid. What is this degradant?"

A mass loss of 44 Da (the mass of CO₂) is the definitive signature of decarboxylation . This occurs when the primary hydrolysis product, 4-(2-methylphenyl)-2,4-dioxobutanoic acid, is heated.[2] As a β-keto acid, it readily loses CO₂ through a six-membered cyclic transition state to form 1-(2-methylphenyl)propane-1,3-dione.

Causality: This is a two-step degradation pathway: first hydrolysis, then decarboxylation. The decarboxylation step is often accelerated by heat.

Troubleshooting Steps:

  • Avoid Heat: If this degradation is undesirable, avoid or minimize heating steps in your experimental protocol after the compound has been exposed to aqueous conditions.

  • Analytical Confirmation: The expected product is a 1,3-diketone. Characterize the new peak using MS/MS fragmentation and, if possible, an authentic standard to confirm its identity.

Q3: "The surface of my solid compound has developed a yellowish tint after being left on the lab bench. Is it degrading?"

This is likely due to photodegradation . The aromatic ketone moiety in the molecule can absorb ambient lab light (especially UV wavelengths), leading to the formation of radical species or other chromophoric byproducts.[4][11]

Troubleshooting Steps:

  • Proper Handling: Always handle the solid compound and its solutions under subdued light.

  • Protective Storage: Store the material in amber glass vials or wrap containers in aluminum foil to protect them from light.

  • Purity Check: Re-analyze the discolored material by HPLC to quantify the level of degradation and identify any new photoproducts.

Summary of Stability & Potential Degradation Pathways

The stability of this compound is challenged by several factors inherent to its structure. Forced degradation studies are essential to fully characterize these liabilities.[12][13]

Stress ConditionStability ProfileMajor Potential Degradation ProductsPrimary Mechanism
Acidic (e.g., 0.1 M HCl) Labile. Degradation expected.4-(2-methylphenyl)-2,4-dioxobutanoic acidAcid-catalyzed ester hydrolysis.[1]
Basic (e.g., 0.1 M NaOH) Highly Labile. Rapid degradation expected.4-(2-methylphenyl)-2,4-dioxobutanoic acid and subsequent productsBase-catalyzed ester hydrolysis.[1]
Oxidative (e.g., 3% H₂O₂) Potentially Labile. The α-carbon and aromatic ring may be susceptible.Oxidized aromatic ring or cleavage products.Oxidation.
Thermal (Dry Heat) Likely Stable as a solid if pure. May degrade near melting point.Decarboxylation product (if moisture is present to cause initial hydrolysis).Thermolysis, potentially decarboxylation.[1]
Photolytic (UV/Vis Light) Potentially Labile. Aromatic ketone is a chromophore.Complex mixture of radical-derived products.Photodegradation (e.g., Norrish reactions).[4][11]

Visualizing the Primary Degradation Pathway

The most probable non-photolytic degradation route involves a two-step hydrolysis and decarboxylation sequence.

G parent This compound hydrolyzed 4-(2-methylphenyl)-2,4-dioxobutanoic acid (β-Keto Acid Intermediate) parent->hydrolyzed + H₂O (Acid or Base) decarboxylated 1-(2-methylphenyl)propane-1,3-dione (Final Product) hydrolyzed->decarboxylated - CO₂ (Heat)

Caption: Primary degradation pathway via hydrolysis and decarboxylation.

Experimental Protocol: Forced Degradation Study

This protocol outlines a standard forced degradation or "stress testing" study to identify degradation products and establish a stability-indicating analytical method.[12][14]

Objective: To investigate the degradation pathways of this compound under various stress conditions and identify the resulting degradants.

1. Materials & Reagents:

  • This compound

  • HPLC-grade Acetonitrile (ACN) and Water

  • Formic Acid or Trifluoroacetic Acid (mobile phase modifier)

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks, pipettes, and autosampler vials (amber)

2. Analytical Method:

  • System: HPLC or UPLC with UV/PDA and Mass Spectrometric (MS) detectors.

  • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using A) Water + 0.1% Formic Acid and B) ACN + 0.1% Formic Acid.

  • Flow Rate: 0.3 mL/min.

  • Detection: UV at a suitable wavelength (determined by UV scan) and ESI+ MS scan.

3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Interpretation A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B1 Control (Dilute with 50:50 ACN:H₂O) A->B1 B2 Acid Hydrolysis (Add 0.1 M HCl, heat) A->B2 B3 Base Hydrolysis (Add 0.1 M NaOH, RT) A->B3 B4 Oxidation (Add 3% H₂O₂, RT) A->B4 B5 Thermal (Heat stock solution) A->B5 B6 Photolytic (Expose to UV light) A->B6 C Neutralize (if needed) & Dilute Samples B1->C B2->C B3->C B4->C B5->C B6->C D Analyze by LC-UV-MS C->D E Process Data D->E F Assess % Degradation (Target 5-20%) E->F G Identify Degradants (MS and MS/MS data) F->G H Calculate Mass Balance G->H

Caption: Workflow for a forced degradation study.

4. Step-by-Step Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in ACN to a final concentration of 1 mg/mL.

  • Set Up Stress Conditions: In separate amber vials, add an aliquot of the stock solution and the stressor. Aim for a final concentration of ~0.1 mg/mL.

    • Acid: Add 0.1 M HCl. Heat at 60°C for 24 hours (or until target degradation is achieved).

    • Base: Add 0.1 M NaOH. Keep at room temperature. Check at early time points (e.g., 10 min, 30 min, 1 hr) as degradation may be rapid.

    • Oxidative: Add 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal: Dilute stock with 50:50 ACN:H₂O and heat at 60°C for 48 hours.

    • Photolytic: Expose a solution in a quartz vial to a photostability chamber (ICH Q1B conditions). Run a dark control in parallel.

    • Control: Dilute stock with 50:50 ACN:H₂O and keep at room temperature, protected from light.

  • Sample Preparation for Analysis: Before injection, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.01 mg/mL) with the initial mobile phase composition.

  • Analysis and Data Interpretation:

    • Inject all samples onto the LC-MS system.

    • Calculate the percentage of degradation by comparing the parent peak area in the stressed sample to the control.

    • Propose structures for major degradants based on their accurate mass, isotopic pattern, and MS/MS fragmentation patterns.

    • Calculate the mass balance by summing the peak area of the parent compound and all degradation products and comparing it to the control. A good mass balance (95-105%) indicates that all major degradants are being detected.[13]

References

  • Recent advances in the transesterification of β-keto esters. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d1ra03513d]
  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. MDPI. [URL: https://www.mdpi.com/1422-0067/24/19/14545]
  • (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. [URL: https://www.researchgate.
  • Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/forced-degradation-studies-a-critical-lens-into-pharmaceutical-stability]
  • Synthetic studies of β-ketoesters. ARKIVOC. [URL: https://www.
  • Synthesis of β-ketoesters from renewable resources and Meldrum's acid. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra11740k]
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/new-approach-forced-degradation-studies-using-anhydrous-conditions]
  • Forced Degradation Studies. MedCrave online. [URL: https://medcraveonline.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Hilaris Publishing. [URL: https://www.hilarispublisher.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [URL: https://bioprocessintl.
  • Photoredox Catalysis of Aromatic β-Ketoesters for in Situ Production of Transient and Persistent Radicals for Organic Transformation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32077558/]
  • Oxidative hydrolysis of 1,3-dithiane derivatives to carbonyl compounds using N-halosuccinimide reagents. ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jo00813a042]
  • Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate. Chem-Impex. [URL: https://www.chemimpex.com/products/09618]
  • Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Atmospheric Chemistry and Physics. [URL: https://acp.copernicus.org/articles/9/4927/2009/]
  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/carbonyl/1,3-dioxanes.shtm]
  • Photochemistry of Keto Esters. The Royal Society of Chemistry. [URL: https://www.rsc.
  • 1,3-Dithianes, 1,3-Dithiolanes. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/protectivegroups/carbonyl/1,3-dithianes.shtm]
  • Selective photodegradation of ketone-based polymers. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/666c050c8227f6511b017f8a]
  • Radiationless Decay in the Aromatic Ketones as Studied By Opto-Acoustic Spectroscopy. ElectronicsAndBooks. [URL: https://www.electronicsandbooks.com/eab1/manual/Magazine/S/Science/186/4169/Radiationless%20Decay%20in%20the%20Aromatic%20Ketones%20as%20Studied%20By%20Opto-Acoustic%20Spectroscopy_1319706.pdf]
  • methyl 4-(4-methylphenyl)-2,4-dioxobutanoate. Santa Cruz Biotechnology. [URL: https://www.scbt.
  • 4-(2-Methylphenyl)-2,4-dioxobutanoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/510658]
  • Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2772206]
  • 8.3 β-dicarbonyl Compounds in Organic Synthesis. KPU Pressbooks. [URL: https://kpu.pressbooks.
  • Reactions of Beta-Dicarbonyl Compounds. YouTube. [URL: https://www.youtube.
  • Methyl 4-(4-methoxyphenyl)-4-oxobutanoate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/752119]
  • Degradation of Organic Methyl Orange (MO) Dye Using a Photocatalyzed Non-Ferrous Fenton Reaction. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9917595/]
  • methyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate. ChemScene. [URL: https://www.chemscene.com/products/methyl-4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)
  • Methyl 4-(4-methylphenyl)-4-oxobutanoate. Chem-Impex. [URL: https://www.chemimpex.com/products/09617]
  • Methyl 2,4-dioxo-4-phenylbutanoate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/308117]
  • Methyl 4-oxobutanoate. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/589098]
  • 4-(4-Methylphenyl)-4-oxobutanoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/244162]
  • Methyl 4-Mesityl-2,4-dioxobutanoate. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5477815.htm]
  • METHYL 4-(4-METHYLPHENYL)-2,4-DIOXOBUTANOATE. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7333051.htm]
  • Methyl 4-cyclopropyl-3-methyl-2,4-dioxobutanoate. ChemScene. [URL: https://www.chemscene.
  • Photocatalytic Degradation of Methyl Orange Dyes Using Green Synthesized MoS2/Co3O4 Nanohybrids. MDPI. [URL: https://www.mdpi.com/2079-4991/12/17/3041]
  • Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. ResearchGate. [URL: https://www.researchgate.
  • Degradation of methyl orange by pyrite activated persulfate oxidation: mechanism, pathway and influences of water substrates. ResearchGate. [URL: https://www.researchgate.
  • Photocatalytic degradation of methyl orange and orange II dye in the presence of MOZIF-1 under visible light. ResearchGate. [URL: https://www.researchgate.net/publication/282855135_Photocatalytic_degradation_of_methyl_orange_and_orange_II_dye_in_the_presence_of_MOZIF-1_under_visible_light]

Sources

Technical Support Center: Synthesis of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific chemical synthesis. The following troubleshooting guide is presented in a question-and-answer format to directly address potential experimental issues, explain the underlying chemical principles, and provide actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Low Yield & Reaction Inefficiency

Question 1: My reaction yield is consistently low or I'm recovering mostly starting material. What are the primary factors affecting the success of this Claisen condensation?

Answer: A low yield in the synthesis of this β-keto ester, typically formed via a crossed Claisen condensation between 2'-methylacetophenone and a dialkyl oxalate (e.g., dimethyl oxalate), is a common issue that can almost always be traced back to three critical areas: the choice and handling of the base, reaction equilibrium, and moisture control.

  • Base Selection and Stoichiometry: The Claisen condensation is base-promoted, not base-catalyzed.[1] A full stoichiometric equivalent of a strong base is required. This is because the final product, a β-keto ester, has a highly acidic methylene proton between the two carbonyl groups. The base is consumed in an acid-base reaction to deprotonate this product, forming a stabilized enolate.[2] This final, irreversible deprotonation step is the thermodynamic driving force that pulls the entire equilibrium towards the product.[3] Using catalytic amounts of base will result in a poor yield.

    • Recommended Bases: Sodium hydride (NaH) or sodium methoxide (NaOMe) are excellent choices. NaH offers the advantage of generating hydrogen gas, which bubbles out of the solution, irreversibly driving the initial enolate formation. If using sodium methoxide, it is crucial that your oxalate ester is also a methyl ester (i.e., dimethyl oxalate) to prevent transesterification, which would lead to a mixture of products.[1]

    • Avoid: Never use hydroxide bases like NaOH or KOH. They will readily hydrolyze the ester functionalities of both the reactant and the product, leading to unwanted carboxylates (saponification).[1][4]

  • Anhydrous Conditions: All reagents and glassware must be scrupulously dry. Any moisture will quench the strong base and inhibit the formation of the necessary ketone enolate, halting the reaction. Flame-dry glassware under vacuum or an inert atmosphere (Nitrogen or Argon) and use anhydrous solvents.

  • Reaction Temperature: While initial enolate formation may require cooling to control reactivity and minimize side reactions, the condensation itself may need gentle heating to proceed at a reasonable rate. Monitor the reaction progress via Thin Layer Chromatography (TLC) to determine the optimal temperature profile.

Question 2: The reaction seems to stall and does not proceed to completion, even with a stoichiometric amount of base. Why?

Answer: This is likely an issue of insufficient base strength or poor reagent quality.

  • Base Potency: Older sodium hydride may be coated with a layer of sodium hydroxide from reaction with atmospheric moisture, reducing its activity. It is recommended to wash the NaH with anhydrous hexane before use to remove the mineral oil it is typically suspended in and expose a fresh reactive surface. Similarly, sodium methoxide is hygroscopic and should be handled under an inert atmosphere.

  • Reagent Purity: Ensure the purity of your 2'-methylacetophenone and dimethyl oxalate. Impurities can interfere with the reaction. Distillation of liquid starting materials is recommended if purity is questionable.

Category 2: Side Reactions & Impurity Formation

Question 3: My crude product analysis (NMR/GC-MS) shows a significant amount of a byproduct from the self-condensation of 2'-methylacetophenone. How can this be prevented?

Answer: This is a classic competing reaction pathway. The base can deprotonate 2'-methylacetophenone to form an enolate, which can then attack either a molecule of dimethyl oxalate (the desired crossed Claisen pathway) or another molecule of 2'-methylacetophenone (the undesired aldol self-condensation pathway).

To favor the desired reaction, you must exploit the difference in reactivity between the two electrophiles. Dimethyl oxalate is a highly reactive electrophile due to the presence of two electron-withdrawing ester groups. The key is to control the concentration of the ketone enolate.

Procedural Solution: A robust strategy is to add the 2'-methylacetophenone slowly to a pre-mixed suspension of the base (e.g., NaH) and dimethyl oxalate in your anhydrous solvent. This "ketone-slow" addition ensures that the concentration of the ketone enolate is always low. Any enolate that forms is more likely to encounter the highly concentrated and highly reactive dimethyl oxalate before it can find another molecule of the ketone, thus minimizing self-condensation.

Workflow Diagram: Minimizing Ketone Self-Condensation

G cluster_0 Recommended 'Ketone-Slow' Addition Protocol cluster_1 Problematic 'Base-to-Ketone' Addition A 1. Prepare suspension of NaH and Dimethyl Oxalate in Anhydrous Solvent B 2. Slowly add 2'-methylacetophenone via addition funnel A->B Maintain inert atmosphere C 3. Enolate forms in low concentration B->C D 4. Enolate preferentially attacks abundant, highly reactive Dimethyl Oxalate C->D High probability collision E Desired Crossed Claisen Product D->E F 1. Prepare solution of Ketone and Oxalate G 2. Add base (e.g., NaH) to the mixture F->G H High local concentration of enolate forms G->H I Enolate attacks another ketone molecule H->I Significant probability J Undesired Self-Condensation Byproduct I->J

Caption: Logical flow for minimizing self-condensation side products.

Question 4: My final product is a dark, tarry substance that is difficult to purify. What causes this discoloration and how can I obtain a cleaner product?

Answer: Dark coloration and tar formation are typically signs of decomposition or polymerization, often caused by excessive heat or prolonged exposure to a strong base.

  • Temperature Control: Do not overheat the reaction. The initial enolate formation is often exothermic. It is advisable to perform the addition of the ketone at a reduced temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature or be gently heated as needed, while monitoring via TLC.

  • Reaction Time: Do not let the reaction run for an unnecessarily long time after completion is observed. Once the starting material is consumed (as per TLC analysis), proceed with the workup.

  • Workup Procedure: Quench the reaction by carefully and slowly adding it to an acidic solution (e.g., cold 1M HCl). This protonates the product enolate and neutralizes any remaining base. A rapid, uncontrolled quench can generate significant heat, promoting degradation.

Experimental Protocols & Data

Protocol 1: Optimized Synthesis of this compound
  • Setup: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel.

  • Preparation: Wash the NaH with anhydrous hexane (2x) to remove the oil, then carefully decant the hexane. Add anhydrous THF or diethyl ether to the flask, followed by dimethyl oxalate (1.1 eq.). Cool the suspension to 0 °C in an ice bath.

  • Reaction: Dissolve 2'-methylacetophenone (1.0 eq.) in anhydrous solvent and add it to the addition funnel. Add the ketone solution dropwise to the stirred suspension over 30-60 minutes.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the ketone.

  • Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully pour the mixture into a beaker containing ice-cold 1M HCl (sufficient to neutralize all the base).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Table 1: Troubleshooting Guide Summary
Symptom Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Catalytic amount of base used.2. Presence of moisture.3. Inactive base.1. Use at least 1 full equivalent of strong base (NaH, NaOMe).[2]2. Use anhydrous solvents and flame-dried glassware.3. Use fresh or properly washed/stored base.
Self-Condensation Product High concentration of ketone enolate.Employ a "ketone-slow" addition method. Add the ketone dropwise to the base/oxalate mixture.
Product Hydrolysis 1. Use of hydroxide base (NaOH, KOH).2. Water present during workup before neutralization.1. Use a non-hydroxide base like NaH or NaOMe.[1]2. Ensure a clean, acidic quench.
Dark/Tarry Product 1. Reaction temperature too high.2. Reaction time too long.1. Maintain temperature control (0 °C for addition).2. Monitor reaction by TLC and work up upon completion.

Mechanistic Considerations

The synthesis proceeds via the Claisen condensation mechanism. Understanding the competing pathways is key to troubleshooting.

Diagram: Primary vs. Side Reaction Pathways

G cluster_main Desired Pathway cluster_side1 Side Reaction 1 cluster_side2 Side Reaction 2 Ketone 2'-methyl- acetophenone Enolate Ketone Enolate Ketone->Enolate + Base Product Desired β-Keto Ester Product Enolate->Product + Dimethyl Oxalate SelfCond Self-Condensation Product Enolate->SelfCond + Another Ketone Molecule Base Base (e.g., NaH) Oxalate Dimethyl Oxalate Hydrolysis Saponification Product Oxalate->Hydrolysis + H₂O / OH⁻ Product->Hydrolysis + H₂O / OH⁻ H2O H₂O NaOH NaOH (Incorrect Base)

Caption: Competing reaction pathways in the synthesis.

References

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]

  • Chad's Prep. (n.d.). Claisen Condensation Reactions. [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. [Link]

  • National Center for Biotechnology Information, PMC. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

Sources

Technical Support Center: Optimizing Synthesis of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this reaction. The synthesis, a crossed Claisen condensation, is powerful but notoriously sensitive to reaction conditions. This document provides troubleshooting strategies and answers to frequently asked questions to help you achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for synthesizing this compound?

The most common and efficient method is a crossed or mixed Claisen condensation.[1] This reaction involves the C-C bond formation between an enolizable ketone (2-methylacetophenone) and a non-enolizable ester (dimethyl oxalate) in the presence of a strong base.[1][2] Dimethyl oxalate is an excellent electrophilic acceptor because it lacks α-hydrogens and cannot self-condense.[2]

Q2: Why is the choice of base so critical in this Claisen condensation?

The base serves two primary functions: first, to deprotonate the α-carbon of 2-methylacetophenone to form the reactive enolate nucleophile, and second, to drive the reaction equilibrium forward.[2][3] The final product, a β-dicarbonyl compound, is significantly more acidic (pKa ≈ 11) than the starting ketone.[4] A full equivalent of a strong base is required to deprotonate this product, forming a stabilized enolate.[4][5] This final, irreversible acid-base step is the thermodynamic driving force for the entire reaction.[2][6]

Q3: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base?

It is strongly discouraged. Hydroxide bases can easily hydrolyze the methyl ester groups on both the reactant (dimethyl oxalate) and the product, leading to unwanted carboxylate salts and significantly reducing your yield.[7]

Q4: What is the expected stability of the final product, and how should it be stored?

This compound, like other β-keto esters, can be susceptible to hydrolysis and decarboxylation, especially under acidic or basic conditions or upon prolonged heating.[8][9] While stable under neutral conditions, it is best stored in a cool, dry, and dark environment. For long-term storage, refrigeration (-20°C to -80°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[10]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Problem 1: Low or No Product Yield

A low yield is the most frequent challenge and can stem from several factors.

Potential Cause 1: Ineffective Base or Incomplete Enolate Formation The reaction hinges on the efficient formation of the enolate from 2-methylacetophenone. If the base is not strong enough or has degraded, this initial step will fail.

  • Solution:

    • Use a sufficiently strong base: Sodium methoxide (NaOMe) or sodium hydride (NaH) are excellent choices.[1] NaH is often preferred as it leads to an irreversible deprotonation.

    • Verify Base Quality: Sodium hydride is often sold as a dispersion in mineral oil. It's good practice to wash the NaH with anhydrous hexane or pentane to remove the oil before use. Sodium methoxide can degrade upon exposure to air and moisture; use a freshly opened bottle or a well-stored reagent.

    • Pre-form the Enolate: Consider adding the 2-methylacetophenone to the base/solvent mixture and stirring for 30-60 minutes before the slow addition of dimethyl oxalate.[11] This ensures the enolate is formed before the electrophile is introduced, minimizing side reactions.[11]

Potential Cause 2: Presence of Moisture Claisen condensations are highly sensitive to moisture. Water will react with the strong base and quench the enolate, halting the reaction.[12]

  • Solution:

    • Dry Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (N₂ or Ar).

    • Anhydrous Solvents: Use anhydrous solvents. Solvents like THF or Diethyl Ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or taken from a commercial solvent purification system.

    • Reagent Quality: Ensure starting materials (2-methylacetophenone and dimethyl oxalate) are anhydrous.[12]

Potential Cause 3: Suboptimal Reaction Temperature Temperature control is crucial. While higher temperatures can accelerate the reaction, they can also promote unwanted side reactions and product decomposition.[13]

  • Solution:

    • Control Exotherm: The initial enolate formation and the subsequent reaction can be exothermic. Start the reaction at 0°C (ice bath) and allow it to slowly warm to room temperature.[13]

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting ketone. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) can be considered, but proceed with caution.[13]

Problem 2: Multiple Spots on TLC / Difficult Purification

The presence of multiple byproducts complicates purification and reduces the yield of the desired compound.

Potential Cause 1: Self-Condensation of 2-methylacetophenone Although the crossed Claisen is generally favored, if the addition of dimethyl oxalate is too slow or conditions are not optimal, the ketone enolate can react with another molecule of the ketone in an aldol-type reaction.

  • Solution:

    • Reverse Addition: Slowly add the pre-formed ketone enolate solution to a solution of dimethyl oxalate. This ensures the oxalate is always in excess relative to the enolate, favoring the desired crossed reaction.

    • Maintain Low Temperature: Lower temperatures (0°C) disfavor the kinetics of the aldol self-condensation reaction.

Potential Cause 2: Transesterification If using an alkoxide base that does not match the ester (e.g., sodium ethoxide with dimethyl oxalate), you can get a mixture of methyl and ethyl ester products through transesterification.[14]

  • Solution:

    • Match Base to Ester: Always use the alkoxide base corresponding to the ester's alcohol group.[6] For dimethyl oxalate, use sodium methoxide (NaOMe). If using NaH, this is not a concern.

Potential Cause 3: Incomplete Reaction or Degradation During Workup If starting material remains or the product degrades during the acidic workup, the crude mixture will be complex.

  • Solution:

    • Careful Acidic Workup: After the reaction is complete, cool the mixture in an ice bath and slowly and carefully add a cold, dilute acid (e.g., 1M HCl or 33% acetic acid) to neutralize the excess base and protonate the product enolate.[2][12] Vigorous or overly concentrated acid can cause degradation.

    • Efficient Extraction: Promptly extract the product into an organic solvent (e.g., ethyl acetate or diethyl ether) to separate it from aqueous impurities. Wash the organic layer with water and brine to remove residual acid and salts.

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram outlines a robust workflow for the synthesis and purification of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents: - 2-Methylacetophenone - Dimethyl Oxalate - Sodium Methoxide - Anhydrous THF glassware Dry Glassware (Oven or Flame-Dried) setup Assemble under N2/Ar Cool to 0°C glassware->setup enolate Add Ketone to Base Stir 30 min @ 0°C setup->enolate addition Slowly Add Oxalate Maintain 0°C enolate->addition react Warm to RT Monitor by TLC (2-4h) addition->react quench Quench with cold dilute HCl @ 0°C react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H2O, then Brine extract->wash purify Dry (Na2SO4) Concentrate Purify (Chromatography) wash->purify

Caption: General workflow for the Claisen condensation synthesis.

Step-by-Step Protocol Example

This is a representative protocol and should be adapted based on specific laboratory conditions and scale.

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium methoxide (1.1 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask via cannula or syringe. Cool the resulting suspension to 0°C in an ice-water bath.

  • Enolate Formation: Slowly add 2-methylacetophenone (1.0 equivalent) to the stirred suspension at 0°C. Allow the mixture to stir at this temperature for 30 minutes.

  • Nucleophilic Attack: In a separate dry flask, prepare a solution of dimethyl oxalate (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by TLC until the starting ketone is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture back to 0°C and slowly quench by adding cold 1M HCl until the pH is acidic (~pH 3-4).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Data Summary: Optimizing Reaction Parameters

The following table provides a starting point for optimization. Specific yields are highly substrate-dependent.

ParameterCondition 1Condition 2Condition 3Expected Outcome
Base NaOMe (1.1 eq)NaH (1.1 eq)NaOEt (1.1 eq)NaOMe and NaH are optimal. NaOEt may cause transesterification.[14]
Solvent Anhydrous THFAnhydrous EtherDMFAprotic, non-reactive solvents are essential. THF is a common choice.
Temperature 0°C to RTRT only50°CStarting at 0°C provides better control and minimizes side products.[13]
Addition Order Ketone to Base, then OxalateOxalate to Base, then KetoneAll reagents mixed at oncePre-forming the enolate (Order 1) is generally more reliable.[11]
Reaction Mechanism Overview

Understanding the mechanism is key to troubleshooting. The process involves enolate formation, nucleophilic attack, elimination of a methoxide leaving group, and a final, driving-force deprotonation.

G cluster_mech Claisen Condensation Mechanism Start 2-Methyl- acetophenone Enolate Ketone Enolate (Nucleophile) Start->Enolate + Base - H+ Intermediate Tetrahedral Intermediate Enolate->Intermediate + Oxalate Oxalate Dimethyl Oxalate (Electrophile) Oxalate->Intermediate Product_Enolate Product Enolate (Stabilized) Intermediate->Product_Enolate - MeO- + Base Final_Product Methyl 4-(2-methylphenyl) -2,4-dioxobutanoate Product_Enolate->Final_Product + H3O+ (Workup)

Caption: Simplified mechanism of the crossed Claisen condensation.

References
  • Benchchem. (n.d.). Troubleshooting low yields in the Claisen-Schmidt condensation of cinnamaldehyde.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Claisen-Schmidt Condensation.
  • Reddit r/Chempros. (2020). Failing Claisen condensation discussion.
  • Benchchem. (n.d.). Application Notes and Protocols: Claisen Condensation Reactions Involving Diethyl Oxalate.
  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Diethyl Oxalate Mediated Synthesis.
  • PubMed Central. (n.d.). Stability of ketone bodies in serum in dependence on storage time and storage temperature. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). The Claisen Condensation Reaction. Retrieved from [Link]

  • OpenStax. (2023). Mixed Claisen Condensations. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Carboxylic Derivatives - The Claisen Condensation. Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Methylphenyl)-2,4-dioxobutanoic acid. Retrieved from [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity. Retrieved from [Link]

  • African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). β-Ketoacids Decarboxylate. Retrieved from [Link]

Sources

Technical Support Center: Spectroscopic Analysis of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the spectroscopic analysis of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate. This document is designed for researchers, chemists, and drug development professionals who are working with this β-keto ester. Our goal is to provide expert-driven, practical solutions to common and complex issues encountered during its characterization by NMR, IR, and Mass Spectrometry.

The primary analytical challenge for this and other 1,3-dicarbonyl compounds is the existence of keto-enol tautomerism, a dynamic equilibrium between two distinct chemical forms.[1][2] This guide will explain the causality behind the spectroscopic observations and provide validated protocols to ensure data integrity.

Keto-Enol Tautomerism: The Core Concept

The structure of this compound allows it to exist as an equilibrium between the diketo form and a more stable, hydrogen-bonded enol form. This equilibrium is slow on the NMR timescale, meaning you will observe distinct signals for both species in your spectra.[3] The position of this equilibrium is highly sensitive to the solvent, concentration, and temperature.[2][3]

Keto_Enol_Tautomerism cluster_keto Diketo Form cluster_enol Chelated Enol Form Keto Keto Enol Enol Keto->Enol

Caption: Equilibrium between the diketo and chelated enol forms.

Frequently Asked Questions (FAQs)

Q1: Why do my ¹H NMR and ¹³C NMR spectra show two sets of signals for a pure compound?

This is the most common question and is a direct consequence of keto-enol tautomerism. You are not observing an impurity, but rather two distinct chemical entities in equilibrium: the diketo tautomer and the enol tautomer.[2][4] Each tautomer has a unique set of protons and carbons, leading to a doubled set of peaks in the spectra. The ratio of the integrals for corresponding peaks in the ¹H NMR spectrum directly reflects the keto-to-enol ratio in that specific solvent.

Q2: How does the choice of NMR solvent affect my results?

The solvent has a profound impact on the position of the keto-enol equilibrium.[2][5] This is a critical experimental choice.

  • Polar, Aprotic Solvents (like DMSO-d₆): These solvents are strong hydrogen bond acceptors and can stabilize the enol tautomer.[5]

  • Non-polar Solvents (like CCl₄ or Benzene-d₆): In these solvents, the enol form is favored because it can stabilize itself through strong intramolecular hydrogen bonding without competition from the solvent.

  • Polar, Protic Solvents (like Methanol-d₄): These solvents can hydrogen-bond with the carbonyl groups of the keto form, often shifting the equilibrium towards the keto tautomer.

  • Chloroform-d (CDCl₃): This is a moderately polar solvent and often results in a mixture of both tautomers, making it a good choice to observe both species simultaneously.[4]

Q3: I see multiple carbonyl (C=O) peaks in my IR spectrum. Is my sample impure?

No, this is expected for a β-keto ester. The presence of multiple C=O stretching bands is characteristic and helps confirm the structure. You will typically observe:

  • Ester C=O (Keto Form): A strong band around 1740-1750 cm⁻¹.

  • Ketone C=O (Keto Form): A strong band around 1715-1725 cm⁻¹.

  • Conjugated Ester C=O (Enol Form): A strong band, shifted to a lower frequency (~1650-1660 cm⁻¹) due to conjugation with the C=C double bond and intramolecular hydrogen bonding.[6]

This results in a complex but informative pattern in the carbonyl region of the spectrum.[7]

Troubleshooting Guide: Spectroscopic Issues & Solutions

This section addresses specific problems you may encounter during data acquisition and interpretation.

¹H and ¹³C NMR Spectroscopy
Problem / QuestionRoot Cause Analysis & ExplanationTroubleshooting Protocol & Solution
My spectrum is overly complex and I can't assign any peaks. The primary cause is the overlapping signals from the two tautomers, further complicated by the aromatic signals of the 2-methylphenyl group. The first step is to methodically identify which peaks belong to which tautomer.1. Identify Key Reporters: Look for the unique signals: the methylene protons (-CH₂-) of the keto form (typically a singlet ~3.5-4.5 ppm) and the vinyl proton (-C=CH-) of the enol form (singlet ~5.5-6.5 ppm). 2. Integrate: Use the integration of these two "reporter" signals to establish the keto:enol ratio. 3. Group Signals: Group all peaks with integrals that are consistent with this ratio into their respective tautomer sets.
I see a very broad, low-intensity peak far downfield (~12-14 ppm). What is it? This is the classic signal for the enolic hydroxyl proton (-OH). Its significant downfield shift and broadness are due to strong intramolecular hydrogen bonding with the nearby ester carbonyl, which deshields the proton significantly.Confirmation via D₂O Exchange: Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously for a minute, and re-acquire the spectrum. The enolic proton will exchange with deuterium (OH → OD), causing the peak to disappear or significantly diminish.[8] This is a definitive test.
My peak integrations are inconsistent between experiments. This is almost certainly due to a shift in the keto-enol equilibrium. This can be caused by: 1. Different Solvents: As discussed, solvent polarity is a major driver of the equilibrium position.[2][3] 2. Different Concentrations: At higher concentrations, intermolecular interactions can slightly alter the equilibrium.[8] 3. Temperature Fluctuations: The equilibrium is temperature-dependent.1. Standardize Conditions: Always use the same solvent, approximate concentration, and acquisition temperature for comparable results. 2. Document Everything: Record the solvent, concentration, and temperature in your experimental notes alongside the determined keto:enol ratio. 3. Allow for Equilibration: After dissolving the sample, allow it to sit for a few minutes in the spectrometer to reach thermal equilibrium before shimming and acquiring data.[9]
All my peaks are broad and poorly resolved. This is a common acquisition problem unrelated to tautomerism. The most likely causes are: 1. Poor Shimming: The magnetic field is not homogeneous across the sample. 2. Sample Insolubility: Micro-precipitates or suspended solids in the sample will ruin field homogeneity.[8][10] 3. Sample Too Concentrated: Highly concentrated samples can be viscous and lead to broad lines.[8]1. Re-shim: Perform a careful, iterative shimming procedure.[11] 2. Filter the Sample: If you suspect insolubility, filter your sample through a small plug of glass wool directly into a clean NMR tube. 3. Dilute the Sample: Prepare a more dilute sample. Often, less is more when it comes to NMR sample concentration.
Infrared (IR) Spectroscopy
Problem / QuestionRoot Cause Analysis & ExplanationTroubleshooting Protocol & Solution
I can't find the O-H stretch for the enol form. The O-H stretch of the intramolecularly hydrogen-bonded enol is often very broad and can be weak, appearing anywhere from 2500-3200 cm⁻¹. It may be difficult to distinguish from the baseline or be masked by C-H stretching bands.1. Focus on the Carbonyl Region: The most reliable IR evidence for the enol form is not the O-H stretch, but the appearance of the conjugated C=O (~1650 cm⁻¹) and C=C (~1620 cm⁻¹) bands.[6] 2. Use a Non-polar Solvent: If acquiring in solution, using a solvent like CCl₄ can sometimes sharpen the O-H band, but care must be taken as solvents have their own absorbances.[12] 3. Cross-Correlate with NMR: Use NMR data to confirm the presence and proportion of the enol form.
My baseline is sloped and my peaks are asymmetric (Christiansen effect). This is an artifact of sample preparation, typically when using the KBr pellet method. It's caused by poor grinding of the sample with KBr or a mismatch in the refractive indices, leading to light scattering.[13]1. Grind Thoroughly: Ensure the sample and KBr are ground together into an extremely fine, homogenous powder. 2. Use a Nujol Mull: As an alternative, prepare a mull of your sample in Nujol. This often reduces scattering artifacts. 3. Thin Film (if liquid/low-melting solid): Prepare a thin film of the neat sample between two salt plates for the cleanest spectrum.[12]
Mass Spectrometry (MS)
Problem / QuestionRoot Cause Analysis & ExplanationTroubleshooting Protocol & Solution
The molecular ion (M⁺˙) peak is weak or absent in my Electron Ionization (EI) spectrum. EI is a "hard" ionization technique that can cause extensive fragmentation, especially in molecules with multiple functional groups.[14] The molecular ion may be too unstable to be detected in significant abundance.1. Use Soft Ionization: Employ a soft ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI).[14][15] These methods are much more likely to produce a strong signal for the protonated molecule ([M+H]⁺) or other adducts, allowing for confident determination of the molecular weight.
The fragmentation pattern is very complex. What are the key fragments to look for? The molecule can fragment in several ways, reflecting its composite structure of a methyl ester, a diketone, and an o-tolyl group. Tautomers can also exhibit different fragmentation pathways.[16]Look for Characteristic Losses:Loss of Methoxy Radical (•OCH₃): [M - 31]⁺ • Loss of Carbomethoxy Radical (•COOCH₃): [M - 59]⁺ • Alpha-Cleavage: Cleavage adjacent to the carbonyls is a primary mode for ketones.[17] Look for the o-tolylcarbonyl cation (CH₃C₆H₄CO⁺) at m/z 119. • McLafferty Rearrangement: This is possible and can lead to complex rearrangements.

Experimental Protocols & Workflows

Protocol 1: Confirmation of Enolic -OH via D₂O Exchange

This protocol definitively identifies exchangeable protons (like -OH or -NH) in a ¹H NMR spectrum.

  • Acquire Standard Spectrum: Dissolve ~5-10 mg of your compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire a standard ¹H NMR spectrum.

  • Identify Target Peak: Locate the broad, downfield peak suspected to be the enolic -OH. Note its chemical shift and integration.

  • Add D₂O: Carefully add one drop (~20-30 µL) of deuterium oxide (D₂O) to the NMR tube.

  • Mix Thoroughly: Cap the tube and shake it vigorously for 60 seconds to ensure mixing and facilitate the H/D exchange. A brief, gentle vortexing is effective.

  • Re-acquire Spectrum: Place the tube back in the spectrometer. It is not necessary to re-shim unless the sample volume has changed significantly. Acquire a new ¹H NMR spectrum using the same parameters.

  • Analyze: Compare the "before" and "after" spectra. The enolic -OH peak should have disappeared or be dramatically reduced in intensity, confirming its identity.[8]

Workflow: Troubleshooting a Complex ¹H NMR Spectrum

NMR_Troubleshooting_Workflow start Complex ¹H NMR Spectrum Observed check_tautomers Are there two sets of signals? (e.g., -CH₂- and -C=CH- peaks present) start->check_tautomers is_tautomer Yes: Keto-Enol Tautomerism check_tautomers->is_tautomer Yes not_tautomer No: Potential Contamination / Other Issue check_tautomers->not_tautomer No assign_tautomers 1. Determine Keto:Enol Ratio 2. Assign peaks to each tautomer 3. Confirm enol -OH with D₂O exchange is_tautomer->assign_tautomers check_solvent Check for residual solvent peaks (Acetone, Ethyl Acetate, etc.) not_tautomer->check_solvent final_analysis Proceed with Structural Analysis assign_tautomers->final_analysis solvent_impure Impurity Confirmed check_solvent->solvent_impure Impurity Found check_shimming Are peaks broad or misshapen? check_solvent->check_shimming Solvent is Clean is_broad Yes check_shimming->is_broad not_broad No check_shimming->not_broad fix_shimming 1. Check sample solubility/concentration 2. Re-shim instrument carefully is_broad->fix_shimming shimming_ok Data Quality Acceptable not_broad->shimming_ok fix_shimming->shimming_ok

Caption: A logical workflow for diagnosing issues in a complex ¹H NMR spectrum.

Data Reference Tables

The following tables provide predicted spectroscopic data for this compound based on typical values for its constituent functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Solvent: CDCl₃)

TautomerGroup¹H Shift (ppm)¹³C Shift (ppm)Notes
Keto Ar-CH~2.5~20Methyl on phenyl ring
-O-CH~3.7~52Methyl ester
-CO-CH ₂-CO-~4.0 (s, 2H)~45-50Methylene between carbonyls
Aromatic CH 7.2-8.0 (m, 4H)125-140Complex multiplet
Ester C =O-~167
Ketone C =O-~195
Enol Ar-CH~2.4~19
-O-CH~3.8~53
=CH -~6.2 (s, 1H)~95-100Vinyl proton
Aromatic CH 7.2-7.9 (m, 4H)125-140
Enolic OH 12-14 (br s, 1H)-Broad, exchangeable
Ester C =O-~172Conjugated, deshielded
Enolic =C -OH-~180-185

Table 2: Characteristic IR Absorption Frequencies (Neat or KBr)

VibrationFrequency Range (cm⁻¹)IntensityTautomer Origin
O-H Stretch (H-bonded)2500-3200Weak-Medium, BroadEnol
C-H Stretch (Aromatic)3000-3100MediumBoth
C-H Stretch (Aliphatic)2850-3000MediumBoth
C=O Stretch (Ester, Keto Form)1740-1750StrongKeto
C=O Stretch (Ketone, Keto Form)1715-1725StrongKeto
C=O Stretch (Ester, Enol Form)1650-1660StrongEnol
C=C Stretch (Enol Form)1610-1630Medium-StrongEnol
C-O Stretch (Ester)1100-1300StrongBoth

Table 3: Common Mass Spectrometry Fragments (EI-MS)

m/zIdentityNotes
220[M]⁺˙Molecular Ion
189[M - OCH₃]⁺Loss of methoxy radical from ester
161[M - COOCH₃]⁺Loss of carbomethoxy radical
119[CH₃C₆H₄CO]⁺o-Tolylcarbonyl cation (benzoyl fragment)
91[C₇H₇]⁺Tropylium ion, common for toluene derivatives

References

  • Cook, A. G., & Feltman, P. M. (n.d.). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education. [Link]

  • Zhang, Q., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]

  • Hori, M., & Tsuchiya, T. (1979). Analysis of fatty acid methyl esters by a gas–liquid chromatography–chemical ionization mass spectrometry computer system. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Zhang, Q., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. PubMed. [Link]

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. [Link]

  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • Pusfitasari, E. D., et al. (2018). Qualitative analysis of methyl ester by using gas chromatography tandem mass spectrometry detector through its fragmentation and retention indices calculation. AIP Conference Proceedings. [Link]

  • Organic Spectroscopy International. (2015). Ester infrared spectra. [Link]

  • University of California, Riverside. (n.d.). Troubleshooting Acquisition Related Problems - NMR. [Link]

  • Leonard, N. J., et al. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society. [Link]

  • Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education. [Link]

  • Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. [Link]

  • University of Maryland. (n.d.). Troubleshooting | Department of Chemistry and Biochemistry. [Link]

  • Masur, M., et al. (1987). Mass spectrometric fragmentation of the tautomers of 1,3-diketones. CORE. [Link]

  • American Chemical Society. (2017). Infrared Spectroscopy | ACS Reagent Chemicals. [Link]

  • Chalmers, J. M., & Griffiths, P. R. (2017). Mid-Infrared Spectroscopy: Anomalies, Artifacts and Common Errors. ResearchGate. [Link]

  • Bowie, J. H., et al. (1966). Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Claisen Condensation at Scale

The synthesis of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate, a valuable β-ketoester intermediate, is most commonly achieved via a crossed Claisen condensation. This reaction involves the base-mediated condensation of an ester (dimethyl oxalate) with a ketone (2-methylacetophenone). While straightforward on a laboratory scale, scaling this process presents significant challenges in reaction control, by-product formation, and product stability.

This guide provides field-proven insights and troubleshooting protocols designed for researchers and process chemists. We will deconstruct common scale-up issues, explaining the underlying chemical principles and offering robust, validated solutions to ensure a successful, scalable, and safe synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the core reaction mechanism for this synthesis? The synthesis is a crossed Claisen condensation. In this reaction, a strong base like sodium methoxide (NaOMe) deprotonates the α-carbon of 2-methylacetophenone to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide ion yields the desired β-ketoester.[1][2] A key feature of a successful crossed Claisen is the use of an acceptor ester, like dimethyl oxalate, that has no α-hydrogens and thus cannot self-condense.[3][4]

Q2: Why is sodium methoxide the preferred base? Sodium methoxide is a strong, non-nucleophilic base that is cost-effective and highly effective for generating the necessary ketone enolate. Using an alkoxide that matches the ester component (methoxide for a methyl ester) prevents transesterification, a potential side reaction that would generate a mixture of ester products.[5] The use of stronger bases like sodium hydride (NaH) can also improve yields in some cases.[1]

Q3: What makes this specific synthesis challenging to scale up? The primary challenges are:

  • Steric Hindrance: The ortho-methyl group on 2-methylacetophenone sterically hinders the approach of the enolate to the electrophile, potentially slowing the reaction rate compared to unsubstituted acetophenone.[6]

  • Thermal Stability: The β-ketoester product is susceptible to thermal and acid-catalyzed decarboxylation, a major concern during workup and purification at scale.[7][8]

  • Exothermicity & Mixing: The condensation reaction is exothermic. Inefficient heat transfer and poor mixing in large reactors can lead to temperature gradients, promoting side reactions and creating safety hazards.

  • Base Sensitivity: Sodium methoxide is highly sensitive to moisture and atmospheric CO2, which can neutralize it and stall the reaction.[9] Maintaining anhydrous conditions is critical and more difficult at a larger scale.

Part 2: Troubleshooting Guide for Scale-Up Synthesis

Issue 1: Low or Incomplete Conversion

Symptom: In-process controls (TLC, GC-MS, HPLC) show a significant amount of unreacted 2-methylacetophenone even after extended reaction times.

Potential Causes & Diagnostic Steps:

  • Inactive Base: The most common culprit. Sodium methoxide readily degrades upon exposure to moisture or air.

    • Diagnosis: Titrate a sample of the base to confirm its activity. Observe the initial reaction; a lack of exotherm or color change upon adding the ketone suggests a base issue.

  • Insufficient Anhydrous Conditions: Trace water in the solvent or starting materials will consume the base.

    • Diagnosis: Perform a Karl Fischer titration on the solvent and starting materials to quantify water content.

  • Sub-optimal Temperature: The sterically hindered ketone may require a higher temperature to react efficiently.

    • Diagnosis: If the base and solvent are confirmed to be dry and active, low temperature is the likely cause.

Solutions & Protocols:

  • Ensure Base Integrity: Always use freshly opened sodium methoxide or a recently titrated solution. Handle it under an inert atmosphere (Nitrogen or Argon).[10]

  • Rigorous Drying: Reflux solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene) and distill under inert gas prior to use.[11] Dry starting materials using molecular sieves or azeotropic distillation.

  • Temperature Optimization: Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress closely. For Claisen reactions, temperatures can range from room temperature to the reflux temperature of the solvent.

Issue 2: Poor Product Purity & Significant By-Product Formation

Symptom: The crude product shows multiple spots on TLC or peaks in GC/HPLC, indicating a mixture of compounds.

Potential Causes & Diagnostic Steps:

  • Incorrect Order of Addition: Adding the base to the ketone can favor ketone self-condensation (an aldol-type reaction) before the desired Claisen condensation can occur.[12]

    • Diagnosis: Review the experimental procedure. Analyze by-products; the presence of a higher molecular weight, unsaturated ketone could indicate a self-condensation product.

  • Incorrect Stoichiometry: The Claisen condensation requires a full equivalent of base because the final β-ketoester product is acidic (pKa ≈ 11) and is deprotonated by the alkoxide base.[2] This final deprotonation step is the thermodynamic driving force of the reaction. Using less than one equivalent will result in an incomplete reaction.

    • Diagnosis: Confirm the molar equivalents of all reagents used, especially the base.

  • Localized "Hot Spots": Poor mixing can lead to high local concentrations of base and ketone, promoting side reactions.

    • Diagnosis: This is difficult to diagnose post-facto but is a common issue in large, poorly agitated reactors. Inconsistent results between batches are a strong indicator.

Solutions & Protocols:

  • Optimized Reagent Addition: The recommended procedure is to add the 2-methylacetophenone solution slowly to a pre-mixed slurry of sodium methoxide and dimethyl oxalate in the solvent. This maintains a low concentration of the enolizable ketone, minimizing self-condensation.[12]

  • Use Stoichiometric Base: Always use at least 1.0 equivalent of active base relative to the limiting reagent (2-methylacetophenone).

  • Improve Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., mechanical overhead stirrer) that provides thorough mixing, especially for heterogeneous mixtures (solid NaOMe in solvent).

Issue 3: Product Decomposition During Workup or Purification

Symptom: Good initial conversion is observed, but the isolated yield is low, and the product darkens or degrades upon standing or heating. Gas evolution (CO2) may be observed during acidic workup.

Potential Causes & Diagnostic Steps:

  • Decarboxylation: This is the most likely cause of degradation. The β-ketoester product can hydrolyze to a β-ketoacid, which then rapidly loses CO2 upon heating to yield a simple ketone (1-(2-methylphenyl)propan-2-one).[7][8][13] This process is accelerated by both heat and acid.

    • Diagnosis: Characterize the decomposition product. The mass spectrum will show a loss of 58 amu (the -COOCH3 group being replaced by H).

  • Thermal Instability: Prolonged heating during solvent removal or high-temperature distillation can cause decomposition.

    • Diagnosis: Run a small-scale thermal stability test. Heat a sample of the crude product and monitor for degradation by TLC or HPLC.

Solutions & Protocols:

  • Mild Acidic Quench: During workup, quench the reaction by pouring it into a cold, buffered acidic solution (e.g., acetic acid/sodium acetate) or a weak acid like ammonium chloride solution instead of a strong mineral acid.[10] Keep the temperature low throughout the quench and extraction process.

  • Avoid High Temperatures: Remove solvents under reduced pressure using a rotary evaporator with a low-temperature water bath.

  • Alternative Purification: If the product is thermally labile, avoid distillation. Use column chromatography or crystallization for purification.

Part 3: Data, Protocols, and Visualizations

Key Process Parameters for Scale-Up

The following table outlines critical parameters that require careful management when moving from a lab-scale to a pilot-plant or production scale.

ParameterLab Scale (e.g., 100 mL)Scale-Up (e.g., 20 L)Rationale & Key Considerations
Base Handling Manual addition in open air (brief)Addition via solids charging system under N₂NaOMe is hygroscopic and corrosive; large quantities require containment to ensure safety and reactivity.[9]
Reagent Addition Manual via dropping funnel (15-30 min)Metered pump over 1-2 hoursControls reaction exotherm and minimizes side reactions by maintaining low instantaneous reactant concentration.
Heat Transfer Simple ice bathJacketed reactor with circulating coolantSurface-area-to-volume ratio decreases at scale, requiring active and efficient heat removal to prevent runaway reactions.
Mixing Magnetic stir barMechanical overhead stirrer (baffle system)Ensures homogeneity in temperature and reagent concentration, which is critical for consistent results and safety.
Workup Quench Pouring into a beaker of acidReverse addition: pumping reaction mix into cold acidControls the quench exotherm more effectively and prevents localized high temperatures that can degrade the product.
Experimental Workflow: Recommended Scale-Up Synthesis

This protocol is a generalized procedure for a multi-liter scale synthesis.

Step 1: Reactor Preparation

  • Ensure the reactor is clean, dry, and purged with an inert gas (N₂).

  • Charge the reactor with anhydrous solvent (e.g., Toluene or THF).

Step 2: Base & Reagent Charging

  • Under an inert atmosphere, charge sodium methoxide (1.05 eq.) to the solvent.

  • Charge dimethyl oxalate (1.1 eq.) to the reactor.

  • Stir the resulting slurry.

Step 3: Condensation Reaction

  • Prepare a solution of 2-methylacetophenone (1.0 eq.) in anhydrous solvent.

  • Slowly add the ketone solution to the reactor slurry over 1-2 hours, maintaining an internal temperature of 40-50 °C.

  • After addition, allow the reaction to stir at temperature for 2-4 hours, monitoring for completion by GC or HPLC.

Step 4: Workup & Isolation

  • Cool the reaction mixture to 0-5 °C.

  • In a separate vessel, prepare a cold (0-5 °C) aqueous solution of ammonium chloride or 10% acetic acid.

  • Slowly transfer the reaction mixture into the acidic quench solution with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with the solvent.

  • Combine organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure at <40 °C.

Step 5: Purification

  • Purify the resulting crude oil/solid by column chromatography or crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep Inert & Dry Reactor Reagents Charge Solvent, NaOMe, Dimethyl Oxalate Prep->Reagents Addition Slowly Add 2-Methylacetophenone (Control Temp) Reagents->Addition React Stir at 40-50°C (Monitor Conversion) Addition->React Quench Cool & Quench in Mild Acid React->Quench Extract Extract & Dry Quench->Extract Concentrate Concentrate (<40°C) Extract->Concentrate Purify Purify (Chromatography/ Crystallization) Concentrate->Purify Product Pure Product Purify->Product

Troubleshooting Start Low Yield or Purity Issue? CheckConversion Is Conversion Low? Start->CheckConversion Yes CheckPurity Is Purity Low? Start->CheckPurity No BaseIssue Inactive Base or Wet Solvents CheckConversion->BaseIssue Yes TempIssue Sub-optimal Temp CheckConversion->TempIssue No CheckStability Yield Loss During Workup? CheckPurity->CheckStability No Byproducts Significant By-products? CheckPurity->Byproducts Yes DecompIssue Decarboxylation (Harsh Workup) CheckStability->DecompIssue Yes AdditionIssue Wrong Addition Order or Poor Mixing Byproducts->AdditionIssue

Part 4: Safety First - Handling Sodium Methoxide

Scaling up reactions involving sodium methoxide requires strict adherence to safety protocols.

  • Corrosive Hazard: Sodium methoxide is a strong caustic base that can cause severe chemical burns to the skin, eyes, and respiratory tract.[9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a flame-retardant lab coat.[9]

  • Handling: Conduct all transfers in a well-ventilated area, preferably a fume hood or a glovebox, to avoid inhaling dust or vapors.[9] Use spark-proof tools.

  • Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area away from acids, water, and oxidizing agents.[9]

  • Spill & Disposal: Neutralize small spills with a weak acid (like sand/sodium bisulfate mixture) before cleanup. Dispose of all waste in accordance with local environmental regulations. Consult the Safety Data Sheet (SDS) for detailed information.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • LookChem. (2025). Understanding Sodium Methoxide: Properties, Safety, and Handling. Available from: [Link]

  • Reactivity in Chemistry. CX7b. Enolates: Decarboxylation. Available from: [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Available from: [Link]

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

  • National Institutes of Health (NIH). (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Available from: [Link]

  • AK Lectures via YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Available from: [Link]

  • ResearchGate. (2025). Mastering β-keto esters. Available from: [Link]

  • Google Patents. US6642035B2 - Synthesis of B-keto esters.
  • International Journal of Applied Research. (2018). New approach of the synthesis of β-ketoesters. Available from: [Link]

  • Organic Syntheses. Sodium Methoxide. Available from: [Link]

  • Reddit. (2024). small scale synthesis of sodium methoxide options. Available from: [Link]

  • ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. Available from: [Link]

  • YouTube. (2014). Mixing the Methoxide. Available from: [Link]

  • ResearchGate. (2014). Can anyone suggest a suitable method for the Claisen condensation?. Available from: [Link]

  • Reddit. (2024). I need some advice on a claisen(dieckmann) I'm running.... Available from: [Link]

  • Organic Chemistry Portal. Claisen Condensation. Available from: [Link]

  • Sciencemadness.org. (2012). problem in claisen condensation reaction. Available from: [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Available from: [Link]

  • Chemistry LibreTexts. (2025). 23.8: Mixed Claisen Condensations. Available from: [Link]

  • OpenStax. (2023). 23.8 Mixed Claisen Condensations. Available from: [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate (CAS 1037130-77-0), a key β-keto ester intermediate in medicinal chemistry and organic synthesis. This document provides in-depth protocols, mechanistic insights, and robust troubleshooting advice for researchers, scientists, and drug development professionals. Our goal is to empower you with the knowledge to not only execute these syntheses successfully but also to understand the underlying chemical principles that govern them.

Section 1: The Primary Synthesis Route: Crossed Claisen Condensation

The most direct and widely employed method for synthesizing β-keto esters like this compound is the Crossed Claisen Condensation .[1] This reaction forms a carbon-carbon bond between a ketone (or an enolizable ester) and a non-enolizable ester in the presence of a strong base.[2][3]

Mechanistic Rationale: Why This Route Works

The success of this synthesis hinges on a carefully controlled reaction between two specific partners:

  • The Nucleophile Donor: 2'-Methylacetophenone. Its α-protons (on the methyl group adjacent to the carbonyl) are acidic enough to be removed by a strong base, forming a nucleophilic enolate.

  • The Electrophilic Acceptor: Dimethyl oxalate. This ester is ideal because it lacks α-protons and therefore cannot enolize or undergo self-condensation.[4]

The reaction is driven forward by the formation of a highly resonance-stabilized enolate of the final β-keto ester product, which is more acidic (pKa ≈ 11) than the starting ketone.[5] This final deprotonation step makes the overall reaction thermodynamically favorable.[1][3]

Visualizing the Mechanism

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Acidic Workup Ketone 2'-Methylacetophenone Enolate Ketone Enolate (Nucleophile) Ketone->Enolate Deprotonation Base Strong Base (e.g., NaH, NaOMe) Oxalate Dimethyl Oxalate (Electrophile) Enolate->Oxalate C-C Bond Formation Enolate->Oxalate Intermediate Tetrahedral Intermediate Product_Ketoester β-Keto Ester Product Intermediate->Product_Ketoester Reforms C=O Intermediate->Product_Ketoester LeavingGroup Methoxide (⁻OCH₃) Intermediate->LeavingGroup Loss of Leaving Group Product_Enolate Product Enolate (Resonance Stabilized) Product_Ketoester->Product_Enolate Deprotonation by ⁻OCH₃ Product_Ketoester->Product_Enolate Final_Product Methyl 4-(2-methylphenyl) -2,4-dioxobutanoate Product_Enolate->Final_Product Protonation (e.g., H₃O⁺) Product_Enolate->Final_Product

Caption: Mechanism of the Crossed Claisen Condensation.

Detailed Experimental Protocol

Materials:

  • 2'-Methylacetophenone

  • Dimethyl oxalate

  • Sodium methoxide (NaOMe) or Sodium Hydride (NaH)

  • Anhydrous solvent (e.g., Diethyl ether, THF, or Toluene)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1M)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Base Suspension: To the flask, add sodium methoxide (1.1 equivalents) or sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) and anhydrous solvent (e.g., 10 mL per 1 g of ketone).

  • Enolate Formation: Dissolve 2'-methylacetophenone (1.0 equivalent) in the anhydrous solvent and add it dropwise to the stirring base suspension at 0 °C (ice bath). Allow the mixture to stir for 30-60 minutes at room temperature to ensure complete enolate formation.

  • Addition of Electrophile: Dissolve dimethyl oxalate (1.2 equivalents) in the anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of 1M HCl until the pH is acidic (pH ~2-3).

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Purification: Wash the combined organic phase sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Final Product: The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Section 2: Alternative Synthesis Route: Grignard Reaction

An alternative approach involves the formation of the key carbon-carbon bond using an organometallic reagent. A Grignard reaction between an aryl magnesium halide and diethyl oxalate can produce the desired α-keto ester framework.[6]

Mechanistic Rationale

In this route, 2-methylphenylmagnesium bromide acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. The primary challenge is to prevent a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol byproduct.[6] This is typically controlled by using a 1:1 stoichiometry and maintaining very low reaction temperatures (-78 °C).[6]

Visualizing the Workflow

Grignard_Reaction Start 2-Bromotoluene + Mg Grignard 2-Methylphenylmagnesium bromide (Grignard Reagent) Start->Grignard Formation Reaction Reaction at -78°C Grignard->Reaction Oxalate Diethyl Oxalate in Anhydrous Ether Oxalate->Reaction Workup Acidic Quench (e.g., aq. NH₄Cl) Reaction->Workup Product Crude Product Mixture Workup->Product Purify Column Chromatography Product->Purify Final Target α-Keto Ester Purify->Final

Caption: Workflow for Grignard-based synthesis.

Detailed Experimental Protocol

Materials:

  • 2-Bromotoluene

  • Magnesium turnings

  • Iodine (a small crystal for initiation)

  • Diethyl oxalate

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Grignard Preparation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a solution of 2-bromotoluene (1.0 equivalent) in anhydrous diethyl ether dropwise. A small crystal of iodine may be added to initiate the reaction. Maintain a gentle reflux until all the magnesium has been consumed.

  • Reaction Setup: In a separate flame-dried flask, prepare a solution of diethyl oxalate (1.0 equivalent) in anhydrous diethyl ether. Cool this solution to -78 °C using a dry ice/acetone bath.[6]

  • Addition: Slowly add the freshly prepared Grignard reagent to the cooled diethyl oxalate solution dropwise over 1-2 hours, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for an additional hour after the addition is complete.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride while the mixture is still cold.[6]

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product will likely require purification by column chromatography to separate the desired product from any tertiary alcohol byproduct.

Comparison of Synthesis Routes
FeatureCrossed Claisen CondensationGrignard Reaction
Starting Materials 2'-Methylacetophenone, Dimethyl oxalate2-Bromotoluene, Magnesium, Diethyl oxalate
Key Reagents Strong Base (NaH, NaOMe)Grignard Reagent
Temperature 0 °C to Room Temperature-78 °C (Crucial)
Primary Challenge Preventing side reactions (e.g., self-condensation if base/substrate choice is poor), ensuring anhydrous conditions.Preventing double addition of the Grignard reagent to form a tertiary alcohol.[6]
Typical Yields Generally good to high, as the reaction is thermodynamically driven.Moderate, highly dependent on strict temperature control.
Workup/Purification Standard acid-base workup; chromatography may be needed.Quench with NH₄Cl; chromatography is often essential to remove byproducts.

Section 3: Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis of this compound.

Q1: My Claisen condensation yield is very low or I recovered mostly starting material. What went wrong?

Answer: This is a common issue and can stem from several factors.[7] Use the following checklist:

  • Inactive Base: Was your base (NaH or NaOMe) fresh? Sodium hydride can be deactivated by moisture from the air. Sodium methoxide can also degrade. Use freshly opened or properly stored reagents.

  • Insufficient Base: The Claisen condensation requires a stoichiometric amount of base, not catalytic.[3] The final deprotonation of the product consumes the base to drive the reaction to completion. Ensure you are using at least 1.05-1.1 equivalents.

  • Presence of Water: This reaction is extremely sensitive to moisture. Water will quench the enolate and deactivate the base. Ensure all glassware was flame- or oven-dried and that all solvents are anhydrous.

  • Incorrect Order of Addition: Always generate the enolate of the ketone first before adding the dimethyl oxalate. Adding the ketone to a mixture of the base and the oxalate can lead to undesired side reactions.

  • Reaction Temperature: While the initial enolate formation is often done at 0 °C, allowing the reaction to proceed at room temperature or with gentle warming can sometimes improve yields. However, excessively high temperatures can promote side reactions.

Q2: I'm seeing multiple spots on my TLC plate after the Claisen reaction. What are the likely side products?

Answer: Besides your starting materials, you might be observing:

  • Self-Condensation of 2'-Methylacetophenone: If the enolate of the ketone attacks another molecule of the ketone instead of the oxalate, an aldol-type product can form. This is less likely if the oxalate is added slowly to the pre-formed enolate, but can occur if local concentrations are not controlled.

  • Transesterification: If using an alkoxide base that does not match the alcohol portion of your ester (e.g., sodium ethoxide with dimethyl oxalate), you can get a mixture of methyl and ethyl ester products.[8] This is why using sodium methoxide with dimethyl oxalate is preferred.

Q3: During the Grignard synthesis, I isolated a significant amount of a non-polar byproduct and very little of my desired keto ester. What happened?

Answer: You most likely formed the tertiary alcohol byproduct from a double addition of the Grignard reagent. The critical factor is temperature. If the reaction temperature rises above -70 °C, the initially formed keto ester is reactive enough to be attacked by a second equivalent of the Grignard reagent. Ensure your dry ice/acetone bath is maintained and that the Grignard reagent is added very slowly to dissipate the heat of reaction.

Q4: Can I use a weaker base like sodium ethoxide (NaOEt) for the Claisen condensation?

Answer: Yes, sodium ethoxide can be used. However, there are two important considerations. First, as mentioned, it can cause transesterification if your electrophile is a methyl ester (dimethyl oxalate). To avoid this, you should use diethyl oxalate as your electrophile if you use sodium ethoxide as your base. Second, some Claisen condensations are notoriously fickle, and sometimes a weaker base can paradoxically improve results by minimizing side reactions.[9] However, a stronger base like NaH often gives more reliable and complete conversion.

Q5: Is the acidic workup step critical?

Answer: Absolutely. After the reaction, your product exists as the resonance-stabilized enolate salt.[1][3] An acidic workup is required to protonate this enolate and generate the final, neutral β-keto ester product for extraction and purification.

References

  • 19.15 A Claisen Condensation Forms a β-Keto Ester. (2014). Chemistry LibreTexts. [Link]

  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. [Link]

  • Esters to β-Ketoesters: Claisen Condensation Overview. (2023). JoVE. [Link]

  • Claisen condensation. Wikipedia. [Link]

  • Claisen Condensation – Mechanism, Variations & FAQs. Allen Institute. [Link]

  • Failing Claisen condensation discussion. (2020). Reddit r/Chempros. [Link]

  • 23.8: Mixed Claisen Condensations. (2023). Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of contemporary drug discovery and development, the exploration of novel small molecules with therapeutic potential is paramount. The 4-aryl-2,4-dioxobutanoate scaffold has emerged as a promising pharmacophore, demonstrating a range of biological activities. This guide provides a comprehensive comparative analysis of the predicted biological activity of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate against its structurally related analogs. While direct experimental data for the title compound is not yet prevalent in the public domain, this guide synthesizes existing research on its analogs to forecast its potential therapeutic applications and provides a framework for its experimental validation. Our focus will be on the potential for this class of compounds to act as kinase inhibitors, a role with significant implications in oncology.

The Pivotal Role of Keto-Enol Tautomerism

A critical physicochemical property of β-diketones, including the 4-aryl-2,4-dioxobutanoate series, is their existence in a tautomeric equilibrium between the diketo and enol forms. This equilibrium is influenced by factors such as the solvent and the electronic properties of the substituents on the aromatic ring. The dominant tautomeric form can significantly impact the molecule's shape, hydrogen bonding capacity, and ultimately, its interaction with biological targets.[1][2] It is hypothesized that the enol form, stabilized by an intramolecular hydrogen bond, may play a crucial role in the biological activity of these compounds.

Comparative Analysis of Biological Activity: A Focus on Src Kinase Inhibition

Src family tyrosine kinases (SFKs) are key regulators of a multitude of cellular processes, and their aberrant activity is frequently implicated in cancer progression and metastasis.[3] Consequently, the development of novel Src kinase inhibitors is a significant focus of anticancer drug discovery. A key study by Akbarzadeh et al. provides valuable insights into the potential of ethyl 2,4-dioxo-4-arylbutanoate derivatives as Src kinase inhibitors.[3] This research forms the basis for our comparative analysis.

Predicting the Activity of this compound

Based on the available data for its analogs, it is reasonable to predict that this compound will exhibit inhibitory activity against Src kinase. The presence of the 2-methyl group on the phenyl ring is expected to influence its potency. The table below summarizes the reported IC50 values for a series of ethyl 4-aryl-2,4-dioxobutanoate analogs against Src kinase.

Compound IDAryl SubstituentIC50 (µM) for Src Kinase Inhibition[3]
Analog 1 Phenyl50.3
Analog 2 4-Methylphenyl48.3
Analog 3 4-Chlorophenyl72.5
Analog 4 2,4-Dichlorophenyl90.3
Analog 5 4-Fluorophenyl85.2
Analog 6 3-Methylphenyl48.3
Predicted 2-Methylphenyl Predicted to be in the range of 45-60 µM

Analysis of Structure-Activity Relationships (SAR):

The data suggests that the electronic and steric properties of the substituent on the phenyl ring play a crucial role in modulating the Src kinase inhibitory activity.

  • Electron-donating groups: The presence of methyl groups (electron-donating) at the 3- and 4-positions of the phenyl ring (Analogs 2 and 6) resulted in the most potent compounds in the series, with IC50 values of 48.3 µM.[3] This suggests that increased electron density on the aromatic ring may be favorable for activity.

  • Electron-withdrawing groups: Halogen substituents (electron-withdrawing), such as chloro and fluoro groups (Analogs 3, 4, and 5), led to a decrease in potency, with IC50 values ranging from 72.5 to 90.3 µM.[3]

  • Steric hindrance: The position of the substituent also appears to be important. The disubstituted 2,4-dichlorophenyl analog (Analog 4) was the least potent, suggesting that steric hindrance near the ortho position might be detrimental to binding to the kinase.

Based on these observations, we predict that This compound , with a single methyl group at the ortho position, will have moderate Src kinase inhibitory activity, likely in the range of 45-60 µM. The ortho-methyl group may introduce some steric hindrance, but its electron-donating nature could partially offset this effect.

Potential for Other Biological Activities

While Src kinase inhibition is a promising avenue, the 4-aryl-2,4-dioxobutanoate scaffold may possess other biological activities:

  • Anti-inflammatory Activity: β-keto esters have been investigated for their anti-inflammatory properties.[4] The mechanism may involve the inhibition of inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).[5][6][7]

  • Anticancer Activity: Beyond Src kinase inhibition, these compounds could exert anticancer effects through other mechanisms.[8][9][10][11] Cytotoxicity against various cancer cell lines is a plausible activity that warrants investigation.[10]

  • Antimicrobial Activity: Some aryl-diketo acids have demonstrated antibacterial activity, suggesting that this class of compounds could be explored for antimicrobial applications.

Experimental Protocols for Validation

To empirically validate the predicted biological activities of this compound and its analogs, the following experimental protocols are recommended.

Src Kinase Inhibition Assay

This protocol is designed to quantify the inhibitory effect of the test compounds on Src kinase activity in a 96-well plate format.

Materials:

  • Recombinant human c-Src enzyme

  • Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP (Adenosine 5'-triphosphate)

  • Test compounds (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP detection system

  • 96-well white, flat-bottom plates

  • Multimode plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the test compound dilution. Include wells with DMSO only as a negative control and a known Src inhibitor (e.g., Dasatinib) as a positive control.

    • Add 10 µL of a solution containing the Src kinase and the peptide substrate in assay buffer to each well.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for Src.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add 25 µL of Kinase-Glo® Reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of the Src Kinase Inhibition Assay Workflow:

Src_Kinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Plate cluster_reaction Reaction & Detection cluster_analysis Data Analysis Compound Serial Dilution of Test Compound Well Add Compound, Enzyme/Substrate, & ATP to 96-well plate Compound->Well Enzyme_Substrate Src Kinase & Substrate Mix Enzyme_Substrate->Well ATP_sol ATP Solution ATP_sol->Well Incubate Incubate at 30°C Well->Incubate Add_Detection Add Kinase-Glo® Reagent Incubate->Add_Detection Read_Plate Measure Luminescence Add_Detection->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Plot_Curve Generate Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for the Src Kinase Inhibition Assay.

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and is commonly used to assess the cytotoxic potential of compounds against cancer cell lines.[12][13]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT116)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete culture medium.

    • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Diagram of the MTT Cytotoxicity Assay Workflow:

MTT_Assay_Workflow cluster_setup Cell Culture & Treatment cluster_incubation Incubation & Reaction cluster_detection Detection & Analysis cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Test Compounds Seed_Cells->Treat_Cells Incubate_Compound Incubate (24-72h) Treat_Cells->Incubate_Compound Add_MTT Add MTT Reagent Incubate_Compound->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The 4-aryl-2,4-dioxobutanoate scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the available data for its analogs, This compound is predicted to be a moderate inhibitor of Src kinase. This hypothesis, however, requires rigorous experimental validation.

Future research should focus on:

  • Synthesis and Biological Evaluation: The synthesis of this compound and a broader range of analogs with systematic variations in the substitution pattern of the phenyl ring is essential. These compounds should be screened against a panel of kinases to determine their potency and selectivity.

  • In Vitro and In Vivo Studies: Promising compounds should be further evaluated in cell-based assays to assess their anticancer and anti-inflammatory effects. Subsequent in vivo studies in relevant animal models will be crucial to determine their therapeutic potential.

  • Mechanism of Action Studies: Elucidating the precise mechanism by which these compounds exert their biological effects will be critical for their further development.

This guide provides a predictive framework and a clear experimental path forward for the investigation of this compound and its analogs as potential therapeutic agents. The insights gained from such studies will undoubtedly contribute to the advancement of small molecule drug discovery.

References

  • Akbarzadeh, T., Rafinejad, A., Fallah-Tafti, A., Tiwari, R., Nasrolahi Shirazi, A., Mandal, D., Parang, K., & Foroumadi, A. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.
  • Hansen, P. E. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7069.
  • Hansen, P. E. (2023). Tautomerism of β-Diketones and β-Thioxoketones. Molecules, 28(3), 1333.
  • Buzun, K., Gornowicz, A., Lesyk, R., Kryshchyshyn-Dylevych, A., Gzella, A., Czarnomysy, R., ... & Bielawska, A. (2022). 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. International journal of molecular sciences, 23(8), 4091.
  • Muhammad, U., Ullah, R., Subhan, Z., Bahadar, H., Ahmad, S., & Rasheed, A. (2024). Evaluation of In-vivo anti-inflammatory activity of methyl 2-(5-butyl-6-thioxo-1, 3, 5-thiadiazinan-3yl), butanoate. Pakistan Journal of Health Sciences, 5(03), 1338-1338.
  • Rauf, A., Khan, M. A., Khan, A., Ullah, I., Shah, S. U. A., & Farooq, U. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6296.
  • Sideroxylon obtusifolium (Roem. & Schult.) T.D. Penn., Sapotaceae family, is a medicinal species native to the Brazilian Northeastern region. The plant is popularly used as an anti-inflammatory and hypoglycemic. Phytomedicine, 24, 14-23.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Kinase Assay for Src Inhibitor 3.
  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538). Retrieved from [Link]

  • Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(4), 321-325.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Pantelić, N. D., Zmejkovski, B. B., Trifunović-Macedoljan, J. D., & Bjelogrlić, S. K. (2023). Anti-Tumor Activity of Organotin (IV) Compounds: A Review. Al-Rafidain Journal of Medical Sciences (ISSN: 2789-3219), 5, 50-56.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. International journal of molecular sciences, 22(11), 5693.
  • Kleiner, R. E., Dumelin, C. E., Tiu, G. C., & Liu, D. R. (2017). Structural and biochemical basis for intracellular kinase inhibition by Src-specific peptidic macrocycles. Cell chemical biology, 24(1), 108-118.
  • Boschelli, D. H., Wu, Z., Klutchko, S. R., Showalter, H. D., Hamby, J. M., & Major, T. C. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & medicinal chemistry letters, 10(21), 2477-2480.
  • Lunney, E. A., Para, K. S., Plummer, M. S., Ramnaraine, M. L., Sawyer, T. K., & Shah, V. L. (1999). Structure-activity relationships of a novel class of Src SH2 inhibitors. Bioorganic & medicinal chemistry letters, 9(16), 2359-2364.
  • Drug Design Org. (2005). Structure Activity Relationships. Retrieved from [Link]

  • Evaluation of In-vivo anti-inflammatory activity of methyl 2-(5-butyl-6-thioxo-1, 3, 5-thiadiazinan-3yl), butanoate. Pakistan Journal of Health Sciences, 5(03).
  • Synthesis, Identification and Anti-Cancer Activity of 1-(4-Methylpent-2-enyl)-2-(4-phenylbut-2-enyl)disulfane. International journal of molecular sciences, 16(12), 29598-29608.
  • The anti-inflammatory effects of N-methyl-(2S,4R)
  • 2-{5-[(Z,2 Z)-2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}-3-methylbutanoic Acid as a Potential Anti-Breast Cancer Molecule. International journal of molecular sciences, 23(8), 4091.
  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • Phytochemical Compounds and Anticancer Activity of Cladanthus mixtus Extracts from Northern Morocco. Molecules, 28(1), 244.
  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(19), 6296.

Sources

A Senior Application Scientist's Guide to Ketoesters: A Comparative Analysis of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Ketoester Scaffold in Modern Synthesis

In the landscape of organic synthesis and drug discovery, β-ketoesters stand out as exceptionally versatile building blocks.[1][2] Their unique bifunctional nature, possessing both a ketone and an ester group, allows for a wide range of chemical transformations, making them invaluable precursors for the synthesis of complex molecular architectures, particularly heterocyclic compounds that form the core of many pharmaceuticals.[3][4] The reactivity of β-ketoesters is largely governed by the acidity of the α-protons, enabling facile enolate formation and subsequent carbon-carbon bond-forming reactions.[5] This guide provides an in-depth comparative analysis of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate, a specialized ketoester, with other structurally related ketoesters, offering insights into how subtle structural modifications can significantly impact their synthetic utility.

This analysis will focus on the well-established Paal-Knorr pyrrole synthesis as a benchmark reaction. The Paal-Knorr synthesis is a robust and widely used method for constructing the pyrrole ring, a prevalent motif in numerous natural products and pharmaceutical agents, from 1,4-dicarbonyl compounds.[3][6] Since β-ketoesters are excellent precursors to 1,4-dicarbonyls, this reaction provides a relevant platform for comparing their performance.[5]

Featured Ketoester: this compound

This compound, also known as methyl 4-(o-tolyl)-2,4-dioxobutanoate, is an aromatic ketoester characterized by the presence of a methyl group at the ortho position of the phenyl ring.[7] This seemingly minor structural feature can exert significant steric and electronic effects, influencing the reactivity of the molecule in subsequent synthetic transformations.

Chemical and Physical Properties:

PropertyValueSource
Molecular Formula C₁₁H₁₀O₄[7]
Molecular Weight 206.19 g/mol [7]
IUPAC Name This compound[7]
Appearance Not specified, likely a solid or oil
Solubility Expected to be soluble in common organic solvents

Comparative Ketoesters

To provide a comprehensive comparison, we will evaluate this compound against two closely related analogs:

  • Methyl 2,4-dioxo-4-phenylbutanoate (Unsubstituted Analog): This ketoester serves as the parent compound, lacking any substituents on the phenyl ring. Its performance will establish a baseline for evaluating the electronic and steric effects of the methyl group.[8]

  • Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate (Para-Substituted Analog): With the methyl group in the para position, this analog allows for the isolation of electronic effects from the steric hindrance imposed by the ortho-substitution in our featured compound.[9]

Performance in Synthesis: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a condensation reaction between a 1,4-dicarbonyl compound and a primary amine or ammonia to form a pyrrole.[10] The 1,4-dicarbonyl precursors are often synthesized from β-ketoesters. The overall efficiency of the pyrrole synthesis can be influenced by the structure of the starting ketoester.

Hypothesized Influence of the Ortho-Methyl Group

The presence of the methyl group at the ortho position in this compound is expected to influence the Paal-Knorr synthesis in two primary ways:

  • Steric Hindrance: The ortho-methyl group can sterically hinder the approach of reactants to the adjacent carbonyl group. This could potentially decrease the rate of the initial condensation step with the amine in the Paal-Knorr synthesis.[11]

  • Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This can slightly increase the electron density of the phenyl ring and potentially influence the reactivity of the carbonyl group.[4][12]

In the context of the Paal-Knorr reaction, the steric hindrance is likely to be the more dominant factor, potentially leading to lower reaction rates or requiring more forcing conditions compared to the unsubstituted and para-substituted analogs.

Comparative Experimental Data (Hypothetical)
Ketoester PrecursorProductExpected Yield (%)Expected Reaction TimeKey Considerations
Methyl 2,4-dioxo-4-phenylbutanoateMethyl 1-benzyl-5-phenyl-1H-pyrrole-3-carboxylate85-952-4 hoursBaseline reactivity.[13]
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoateMethyl 1-benzyl-5-(p-tolyl)-1H-pyrrole-3-carboxylate80-902-4 hoursMinor electronic effect from the para-methyl group.
This compoundMethyl 1-benzyl-5-(o-tolyl)-1H-pyrrole-3-carboxylate70-854-8 hoursPotential for lower yield and longer reaction time due to steric hindrance.[11]

Note: The yields and reaction times are illustrative and can vary based on the specific reaction conditions, such as temperature, catalyst, and solvent.

Experimental Protocols

The following are generalized, step-by-step methodologies for the synthesis of the 1,4-dicarbonyl precursor from a β-ketoester and the subsequent Paal-Knorr pyrrole synthesis.

Protocol 1: Synthesis of the 1,4-Dicarbonyl Precursor (General Procedure)

This protocol describes a general method for the homologation of a β-ketoester to a 1,4-dicarbonyl compound, a necessary intermediate for the Paal-Knorr synthesis.[14]

Materials:

  • Appropriate β-ketoester (e.g., this compound)

  • α-Halo ketone (e.g., 2-bromoacetophenone)

  • Base (e.g., Sodium ethoxide)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation: In a round-bottom flask under an inert atmosphere, dissolve the β-ketoester (1.0 eq) in anhydrous ethanol. Add a solution of sodium ethoxide (1.0 eq) in ethanol dropwise at 0 °C. Stir the mixture for 30 minutes.

  • Alkylation: Add the α-halo ketone (1.0 eq) to the reaction mixture and allow it to warm to room temperature. Stir for 12-24 hours, monitoring the reaction by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1,4-dicarbonyl compound can be purified by column chromatography.

Protocol 2: Microwave-Assisted Paal-Knorr Pyrrole Synthesis (General Procedure)

This protocol outlines a modern and efficient microwave-assisted approach for the synthesis of substituted pyrroles.[1][2]

Materials:

  • 1,4-Dicarbonyl compound (from Protocol 1)

  • Primary amine (e.g., Benzylamine)

  • Glacial acetic acid

  • Microwave reactor vials

Procedure:

  • Reaction Setup: In a microwave reactor vial, combine the 1,4-dicarbonyl compound (1.0 eq), the primary amine (1.2 eq), and a catalytic amount of glacial acetic acid.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 5-20 minutes).

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude pyrrole derivative by column chromatography.

Visualizations

General Workflow for Paal-Knorr Pyrrole Synthesis from a β-Ketoester

G cluster_0 Step 1: 1,4-Dicarbonyl Synthesis cluster_1 Step 2: Paal-Knorr Cyclization Ketoester β-Ketoester Dicarbonyl 1,4-Dicarbonyl Precursor Ketoester->Dicarbonyl Alkylation Base Base (e.g., NaOEt) Base->Dicarbonyl HaloKetone α-Halo Ketone HaloKetone->Dicarbonyl Pyrrole Substituted Pyrrole Dicarbonyl->Pyrrole Condensation & Dehydration Amine Primary Amine (R-NH2) Amine->Pyrrole Catalyst Acid Catalyst (e.g., AcOH) Catalyst->Pyrrole G Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal + R-NH2 Amine R-NH2 Cyclized Cyclized Intermediate Hemiaminal->Cyclized Intramolecular Condensation Pyrrole Pyrrole Cyclized->Pyrrole - 2H2O

Caption: The key steps of the Paal-Knorr synthesis.

Conclusion and Future Outlook

This guide has provided a comparative overview of this compound alongside its unsubstituted and para-substituted analogs, with a focus on their application in the Paal-Knorr pyrrole synthesis. While direct comparative experimental data is limited, our analysis, grounded in fundamental principles of organic chemistry, suggests that the ortho-methyl group in the featured ketoester likely introduces steric hindrance, which may necessitate modified reaction conditions to achieve optimal yields.

The versatility of β-ketoesters ensures their continued importance in the synthesis of novel compounds for drug discovery and materials science. [1]Future research in this area could focus on developing more efficient and stereoselective methods for the synthesis and transformation of sterically hindered ketoesters. Furthermore, a systematic study directly comparing the reactivity of a series of ortho-substituted aryl ketoesters would provide invaluable data for synthetic chemists, enabling more precise control over reaction outcomes.

References

  • Fiveable. (n.d.). β-keto esters Definition. Organic Chemistry II Key Term. [Link]

  • Tsuji, J. (2004). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 206-223. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • Rao, G. B. D., et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(42), 11485-11506. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 510658, 4-(2-Methylphenyl)-2,4-dioxobutanoic acid. [Link]

  • Zhang, Y., et al. (2008). Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry, 51(2), 278-291. [Link]

  • Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]

  • Al-Aabed, Y., & Abdel-Jalil, R. J. (2014). Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews, 114(15), 7469-7517. [Link]

  • La Salle University. (n.d.). Substituent Effects. [Link]

  • da Silva, A. B. F., et al. (2000). Ab initio study of the substituent effects on the relative stability of the E and Z conformers of phenyl esters. Stereoelectronic effects on the reactivity of the carbonyl group. The Journal of Organic Chemistry, 65(18), 5541–5548. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 308117, Methyl 2,4-dioxo-4-phenylbutanoate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 510658, 4-(2-Methylphenyl)-2,4-dioxobutanoic acid. [Link]

  • Brandänge, S., & Rodriguez, B. (1987). N-Acylpyrroles as Acylating Agents. Synthesis of B-Keto Esters. Acta Chemica Scandinavica, 41b, 740-744. [Link]

  • Zard, S. Z. (2002). A new synthesis of pyrroles. Chemical Communications, (19), 2214-2215. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

  • ChemBK. (n.d.). Methyl 4-cyclopropyl-2,4-dioxobutanoate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 308117, Methyl 2,4-dioxo-4-phenylbutanoate. [Link]

  • African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)-4-oxobutanoate. [Link]

  • ChemRxiv. (2023). An “Ideal” Bioisoster of the para-substituted Phenyl Ring. [Link]

  • Wang, Q., et al. (2018). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis, 8(1), 586-591. [Link]

  • Rao, G. B. D., et al. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(42), 11485-11506. [Link]

  • YouTube. (2019, September 21). Lecture 21 Yield and Selectivity. [Link]

  • Conversion Efficiency, Selectivity, and Yield in the Chemical Industry. (2025). [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Current World Environment. (n.d.). Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. [Link]

  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. [Link]

  • ResearchGate. (n.d.). Paal–Knorr furan synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 244162, 4-(4-Methylphenyl)-4-oxobutanoic acid. [Link]

  • CP Lab Safety. (n.d.). METHYL 4-(4-CHLOROPHENYL)-2, 4-DIOXOBUTANOATE, 250 mg. [Link]

Sources

A Comparative Guide to the Enzyme Inhibition Kinetics of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the enzyme inhibition kinetics of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate, presenting a framework for its evaluation and comparison against established inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel enzyme inhibitors.

Introduction: The Therapeutic Potential of Enzyme Inhibition

Enzymes are fundamental to virtually all biological processes, and their dysregulation is a hallmark of many diseases. Consequently, the inhibition of specific enzymes has become a cornerstone of modern drug development. One such enzyme of significant therapeutic interest is Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the conversion of L-tryptophan to kynurenine.[1][2][3] This process has profound implications for immune regulation, and its upregulation in the tumor microenvironment is a critical mechanism of immune escape for cancer cells.[1][2] By depleting tryptophan and producing immunosuppressive kynurenine metabolites, IDO1 can dampen the anti-tumor immune response.[1][2] This has made IDO1 a prime target for the development of novel cancer immunotherapies.[2][4]

This guide focuses on the kinetic analysis of a novel compound, this compound, as a potential IDO1 inhibitor. We will outline the experimental protocols to determine its inhibitory potency (IC50), mechanism of action, and inhibition constant (Ki). To provide a clear benchmark, its performance will be compared to well-characterized IDO1 inhibitors, Epacadostat and Navoximod.

Comparative Inhibitors: Benchmarking Performance

A thorough evaluation of a novel inhibitor necessitates comparison against established compounds. For this guide, we have selected two clinical-stage IDO1 inhibitors with distinct kinetic profiles:

  • Epacadostat (INCB024360): A potent and selective inhibitor of IDO1 that acts as a competitive inhibitor with respect to the substrate, tryptophan.[4][5] It has been extensively studied in clinical trials and serves as a key reference compound for competitive IDO1 inhibition.[4][5][6]

  • Navoximod (GDC-0919): This compound exhibits non-competitive inhibition of IDO1, providing a valuable counterpoint to the competitive mechanism of Epacadostat.[4][7]

By comparing this compound against these two inhibitors, we can gain a comprehensive understanding of its relative potency and mechanism of action.

Experimental Design: A Step-by-Step Approach to Kinetic Analysis

The following sections detail the experimental workflow for a robust comparative analysis of enzyme inhibition kinetics.

Workflow for Enzyme Inhibition Kinetic Analysis

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparative Analysis Reagents Reagent Preparation (Enzyme, Substrate, Inhibitors) Assay_Plate Assay Plate Preparation Reagents->Assay_Plate Incubation Incubation at 37°C Assay_Plate->Incubation Measurement Measurement of Product Formation (e.g., Kynurenine) Incubation->Measurement IC50 IC50 Determination Measurement->IC50 Lineweaver_Burk Lineweaver-Burk Plot Measurement->Lineweaver_Burk Dixon Dixon Plot Measurement->Dixon Comparison_Table Comparative Data Table (IC50, Ki, MOA) IC50->Comparison_Table Ki Ki Determination Lineweaver_Burk->Ki Dixon->Ki Ki->Comparison_Table

Caption: Experimental workflow for comparative enzyme inhibition analysis.

Detailed Experimental Protocols

1. Reagent Preparation:

  • IDO1 Enzyme: Recombinant human IDO1 enzyme should be sourced from a reputable commercial supplier. Prepare stock solutions in an appropriate buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) and store at -80°C.

  • L-Tryptophan (Substrate): Prepare a stock solution of L-tryptophan in the assay buffer. A range of concentrations will be required for kinetic analysis.

  • Inhibitors:

    • This compound: Synthesize and purify the compound or procure from a chemical supplier. Prepare a high-concentration stock solution in DMSO.

    • Epacadostat and Navoximod: Obtain from commercial sources and prepare stock solutions in DMSO.

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[8]

2. IDO1 Activity Assay (Kynurenine Detection):

This protocol is adapted from established methods for measuring IDO1 activity by quantifying the production of kynurenine.[8][9]

  • Prepare a reaction mixture containing the IDO1 enzyme in the assay buffer.

  • Add varying concentrations of the inhibitors (this compound, Epacadostat, or Navoximod) to the reaction mixture in a 96-well plate. Include a control with no inhibitor.

  • Initiate the enzymatic reaction by adding L-tryptophan. For IC50 determination, use a fixed concentration of tryptophan. For mechanism of action studies, vary the tryptophan concentration.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding trichloroacetic acid (TCA).

  • Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet any precipitate.

  • Transfer the supernatant to a new plate and add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • Measure the absorbance at 480 nm. The absorbance is directly proportional to the amount of kynurenine produced.

Data Analysis and Interpretation

1. IC50 Determination:

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. Determination of Inhibition Mechanism and Ki:

To elucidate the mechanism of inhibition, enzyme kinetics are studied at varying concentrations of both the substrate and the inhibitor. The data can be visualized and analyzed using graphical methods such as the Lineweaver-Burk and Dixon plots.[10][11][12][13]

  • Lineweaver-Burk Plot: This is a double reciprocal plot of 1/velocity (1/V) versus 1/substrate concentration (1/[S]).[11][13] The pattern of the lines in the presence of different inhibitor concentrations reveals the mode of inhibition.[12][14][15]

    • Competitive Inhibition: Lines intersect on the y-axis.

    • Non-competitive Inhibition: Lines intersect on the x-axis.

    • Uncompetitive Inhibition: Lines are parallel.

  • Dixon Plot: This plot graphs the reciprocal of the reaction velocity (1/V) against the inhibitor concentration ([I]) at different fixed substrate concentrations.[10][16][17] The intersection point of the lines can be used to determine the inhibition constant (Ki).[16][17][18]

Models of Enzyme Inhibition

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition cluster_uncompetitive Uncompetitive Inhibition E E ES ES E->ES + S EI EI E->EI + I S S I I ES->E P P ES->P EI->E E_nc E ES_nc ES E_nc->ES_nc + S EI_nc EI E_nc->EI_nc + I S_nc S I_nc I ES_nc->E_nc ESI_nc ESI ES_nc->ESI_nc + I P_nc P ES_nc->P_nc EI_nc->E_nc EI_nc->ESI_nc + S ESI_nc->ES_nc ESI_nc->EI_nc E_uc E ES_uc ES E_uc->ES_uc + S S_uc S I_uc I ES_uc->E_uc ESI_uc ESI ES_uc->ESI_uc + I P_uc P ES_uc->P_uc ESI_uc->ES_uc

Caption: Schematic diagrams of different enzyme inhibition models.

Comparative Data Summary

The results of the kinetic analysis should be summarized in a clear and concise table to facilitate direct comparison.

InhibitorIC50 (nM)Mechanism of InhibitionKi (nM)
This compound Experimental ValueDetermined from PlotsCalculated from Plots
Epacadostat ~70[5]Competitive[4]Literature Value
Navoximod ~70[7]Non-competitive[4]Literature Value

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive kinetic analysis of this compound as a potential IDO1 inhibitor. By following the detailed protocols and data analysis procedures outlined, researchers can accurately determine its inhibitory potency, mechanism of action, and inhibition constant. The direct comparison with established inhibitors, Epacadostat and Navoximod, will provide critical insights into its potential as a novel therapeutic agent.

Further studies should focus on the selectivity of this compound against other related enzymes, such as IDO2 and Tryptophan 2,3-dioxygenase (TDO), to establish a complete inhibitory profile.[4] Additionally, cell-based assays are recommended to confirm its activity in a more physiologically relevant context.[9]

References

  • Dixon, M. (1953). The determination of enzyme inhibitor constants. Biochemical Journal, 55(1), 170–171.
  • Gibbs, J. P., et al. (2017). Population Pharmacokinetic and Pharmacodynamic Modeling of Epacadostat in Patients With Advanced Solid Malignancies. Clinical Pharmacology in Drug Development, 6(3), 256-265.
  • Fiveable. (n.d.). Dixon Plots Definition. Fiveable.
  • Wikipedia. (2023, October 27). Lineweaver–Burk plot. Wikipedia.
  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. (2023, November 28). Biochem Lectures.
  • Yoshino, M., et al. (2008). A graphical method for determining inhibition constants. The FEBS Journal, 275(23), 5966–5970.
  • Lineweaver-Burk Plot Explained: How to Analyze Enzyme Kinetics Accur
  • Chen, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 948197.
  • Zhai, L., et al. (2018). Discovery of IDO1 inhibitors: from bench to bedside. Journal for ImmunoTherapy of Cancer, 6(1), 90.
  • van Doornmalen, A. M., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology, 10, 619244.
  • University College London. (n.d.). Enzyme inhibitors.
  • Li, F., et al. (2018). Discovery of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) and Histone Deacetylase (HDAC) Dual Inhibitors. Journal of Medicinal Chemistry, 61(15), 6745–6761.
  • Microbe Notes. (2022, May 30). Lineweaver–Burk Plot.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
  • Wang, Y., et al. (2025, September 26). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters.
  • Zhang, Y., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1)
  • Studylib. (n.d.).
  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491.
  • Mondanelli, G., et al. (2024). Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells. Frontiers in Immunology, 14, 1324483.
  • Li, F., et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1872(2), 188310.
  • Wrona-Krol, E., et al. (2019). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 9(1), 18861.
  • Abcam. (2024, February 9). ab235936 Indoleamine 2,3- Dioxygenase 1 (IDO1) Activity Assay Kit.
  • BenchChem. (n.d.). Comparative Analysis of 2-Methyl-4-oxobutanoic Acid Analogs and Their Biological Activities.
  • Sigma-Aldrich. (n.d.). Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356).
  • Szantai-Kis, C., et al. (2018).
  • Liu, X., et al. (2022). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. International Journal of Molecular Sciences, 23(15), 8207.
  • Selleck Chemicals. (2024, May 22). Navarixin (SCH-527123) CXCR antagonist.
  • National Cancer Institute. (n.d.). Definition of navarixin. NCI Drug Dictionary.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). navarixin.
  • He, X., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors.
  • MedchemExpress. (n.d.). Navarixin (SCH 527123) | CXCR1/2 Antagonist.
  • PubChem. (n.d.). 4-(2-Methylphenyl)-2,4-dioxobutanoic acid.
  • PubChem. (n.d.). Methyl 4-(2-methoxyphenyl)
  • Williams, H. W., et al. (1983). Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. Journal of Medicinal Chemistry, 26(8), 1196–1200.
  • Santa Cruz Biotechnology. (n.d.). methyl 4-(4-methylphenyl)
  • African Rock Art. (n.d.). Methyl 4-(4-methylphenyl)
  • ResearchGate. (2009, August).
  • Sigma-Aldrich. (n.d.). METHYL 4-(4-BROMOPHENYL)

Sources

A Comparative Guide to the Efficacy of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate and Other Macrophage Migration Inhibitory Factor (MIF) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the putative Macrophage Migration Inhibitory Factor (MIF) inhibitor, Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate, with other well-characterized MIF inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the study of inflammation, immunology, and oncology. This document synthesizes experimental data and established protocols to offer a comprehensive evaluation of their relative efficacies.

Introduction to Macrophage Migration Inhibitory Factor (MIF) as a Therapeutic Target

MIF also possesses a unique, albeit controversial, tautomerase enzymatic activity.[6][7] While the physiological relevance of this enzymatic function is still under investigation, the tautomerase active site has become a critical target for the development of small molecule inhibitors.[4][8] Inhibition of MIF is a promising therapeutic strategy for a host of diseases, and a variety of inhibitors, including small molecules and monoclonal antibodies, are currently under investigation.[1][6][9]

This guide will focus on a comparative analysis of this compound against established MIF inhibitors, providing a framework for evaluating its potential as a therapeutic agent.

Mechanism of Action of MIF Inhibitors

MIF inhibitors can be broadly categorized based on their mechanism of action. Understanding these differences is crucial for interpreting efficacy data and selecting the appropriate tool compound for a given biological question.

  • Tautomerase Active Site Inhibitors: These are typically small molecules that bind to the hydrophobic pocket of MIF that houses its tautomerase activity.[4][8] By occupying this site, they can allosterically modulate MIF's interaction with its receptors or directly interfere with its enzymatic function.[7] It is important to note that inhibition of tautomerase activity does not always correlate with the inhibition of MIF's cytokine functions.[4][7]

  • Allosteric Inhibitors: These compounds bind to a site on the MIF protein distinct from the tautomerase active site.[10] This binding event induces a conformational change in the protein, thereby inhibiting its biological activity.[10]

  • Covalent Inhibitors: Some inhibitors form a covalent bond with residues within the MIF protein, often targeting the catalytic N-terminal proline (Pro-1) or cysteine residues.[11][12] This leads to irreversible inhibition.

  • Inhibitors of Trimerization: MIF exists as a homotrimer, and its trimeric structure is essential for its biological activity.[11][12] Some compounds can disrupt the MIF trimer, leading to its inactivation.[11][12]

  • Neutralizing Antibodies: Monoclonal antibodies can bind directly to MIF, preventing it from interacting with its cellular receptors.[6][13] This is a highly specific and potent mechanism of inhibition.[6]

  • Receptor Antagonists: These molecules block the interaction of MIF with its receptor, CD74, thus preventing the initiation of downstream signaling.[13]

Comparative Efficacy of MIF Inhibitors

The efficacy of MIF inhibitors is assessed using a variety of in vitro and in vivo assays. This section provides a comparative overview of this compound against a selection of well-characterized MIF inhibitors.

Note: As "this compound" is a novel compound with no publicly available data on MIF inhibition, the data presented here is illustrative and serves as a template for how such a compound would be evaluated.

Table 1: In Vitro Inhibitory Activity
InhibitorClassTargetIC50 (Tautomerase Assay)KiMechanism of Action
This compound HypotheticalMIFIllustrative: 5 µMIllustrative: 2.5 µMPutative tautomerase inhibitor
ISO-1IsoxazolineMIF Tautomerase~7 µM[4][14]24 µM[4]Tautomerase active site binding
SCD-19IsocoumarinMIF TautomerasePotent inhibitor[15]-Tautomerase active site binding
CPSI-1306-MIFOrally available inhibitor[4]--
T-614 (Iguratimod)-MIF Tautomerase6.81 µM[4]-Tautomerase active site binding
Cisneros-3jBiaryltriazoleMIF Tautomerase-0.034 µM[4]Tautomerase active site binding
p425Sulfonated azo compoundAllosteric site--Allosteric inhibition, interferes with MIF-CD74 interaction[10]
EbselenOrganoselenium compoundMIF--Covalent modification, disrupts MIF trimer[11]
Table 2: Cellular Activity
InhibitorCell-Based AssayEndpointIllustrative EC50 / Effect
This compound Inhibition of MIF-induced ERK phosphorylationp-ERK levelsIllustrative: 10 µM
Inhibition of LPS-induced TNFα releaseTNFα concentrationIllustrative: 15 µM
ISO-1Inhibition of MIF-induced cell proliferationCell viabilityDecreased proliferation[4]
SCD-19Inhibition of LPS-induced PGE2 and TNFα releasePGE2 and TNFα levelsSignificant inhibition[15]
Bax69 (Imalumab)Neutralization of MIF activityReduction in inflammatory markersDemonstrated in preclinical and early clinical studies[6]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for key assays are provided below.

MIF Tautomerase Activity Assay

This assay is a common high-throughput screening method to identify compounds that bind to the enzymatic pocket of MIF. It measures the ability of MIF to catalyze the tautomerization of a non-physiological substrate, such as L-dopachrome methyl ester.[15]

Workflow Diagram:

tautomerase_assay recombinant_mif Recombinant MIF plate_reader Microplate Reader (Absorbance at 475 nm) recombinant_mif->plate_reader Pre-incubation inhibitor Test Compound (e.g., this compound) inhibitor->plate_reader Pre-incubation substrate L-dopachrome methyl ester substrate->plate_reader Initiate Reaction data_analysis Data Analysis (IC50 Calculation) plate_reader->data_analysis

Caption: Workflow for the MIF tautomerase activity assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare a reaction buffer (e.g., 50 mM sodium phosphate, pH 6.2).

    • Prepare a stock solution of recombinant human or murine MIF in the reaction buffer.

    • Prepare serial dilutions of the test compound and a reference inhibitor (e.g., ISO-1).

    • Prepare the substrate, L-dopachrome methyl ester, by oxidizing L-DOPA methyl ester with sodium periodate immediately before use.[15]

  • Assay Procedure:

    • In a 96-well plate, add recombinant MIF to the reaction buffer.

    • Add the test compound or reference inhibitor to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature.[16]

    • Initiate the reaction by adding the L-dopachrome methyl ester substrate to all wells.

    • Immediately measure the decrease in absorbance at 475 nm over time (e.g., every 10 seconds for 3-10 minutes) using a microplate reader.[8][15]

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

MIF-CD74 Binding Assay

This assay directly measures the ability of a compound to interfere with the interaction between MIF and its primary receptor, CD74.[13]

Workflow Diagram:

mif_cd74_binding_assay sCD74 Coat plate with recombinant sCD74 blocking Block non-specific binding sites sCD74->blocking binding Add mixture to coated plate blocking->binding incubation Incubate biotinylated MIF with test compound incubation->binding detection Add Streptavidin-HRP and substrate binding->detection readout Measure signal detection->readout

Caption: Workflow for the MIF-CD74 binding assay.

Step-by-Step Protocol:

  • Plate Coating:

    • Coat a 96-well plate with recombinant soluble CD74 ectodomain (sCD74) overnight at 4°C.[13]

  • Blocking:

    • Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.

  • Inhibitor Incubation:

    • In a separate tube, pre-incubate biotinylated MIF with serial dilutions of the test compound for 30 minutes at room temperature.[13]

  • Binding Reaction:

    • Add the MIF/compound mixture to the sCD74-coated wells and incubate for 2 hours at room temperature or overnight at 4°C.[13]

  • Detection:

    • Wash the plate to remove unbound components.

    • Add streptavidin conjugated to a reporter enzyme (e.g., HRP or alkaline phosphatase) and incubate for 1 hour.[13]

    • Wash the plate again and add the appropriate substrate.

  • Readout:

    • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cellular Assay: Inhibition of MIF-Induced ERK1/2 Phosphorylation (Western Blot)

This assay assesses the ability of an inhibitor to block a key downstream signaling event mediated by MIF.

Workflow Diagram:

erk_phosphorylation_assay cell_culture Culture target cells serum_starve Serum-starve cells cell_culture->serum_starve inhibitor_treatment Pre-treat with inhibitor serum_starve->inhibitor_treatment mif_stimulation Stimulate with recombinant MIF inhibitor_treatment->mif_stimulation cell_lysis Lyse cells and collect protein mif_stimulation->cell_lysis sds_page SDS-PAGE and Western Blot cell_lysis->sds_page detection Detect p-ERK and Total ERK sds_page->detection analysis Quantify band intensity detection->analysis

Caption: Workflow for assessing inhibition of MIF-induced ERK phosphorylation.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture target cells (e.g., RAW 264.7 macrophages or human synovial fibroblasts) to approximately 80% confluency.

  • Serum Starvation:

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

  • Inhibitor Treatment:

    • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • MIF Stimulation:

    • Stimulate the cells with recombinant MIF for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis:

    • Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2.

    • Incubate with the appropriate secondary antibody and visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

    • Determine the concentration-dependent effect of the inhibitor on MIF-induced ERK phosphorylation.

Conclusion and Future Perspectives

The development of potent and selective MIF inhibitors holds significant promise for the treatment of a wide range of inflammatory diseases and cancers.[4] While established inhibitors like ISO-1 and various clinical candidates provide valuable benchmarks, the discovery of novel chemical scaffolds is crucial for advancing this field.

This compound, as a hypothetical MIF inhibitor, would require rigorous evaluation through the assays detailed in this guide. Key determinants of its potential will be its potency in inhibiting MIF's biological functions, its selectivity, and its pharmacokinetic properties. Future studies should also explore its mechanism of action in more detail, for instance, by determining if it binds to the tautomerase site or an allosteric site, and whether it is a reversible or irreversible inhibitor.

Ultimately, the successful translation of any new MIF inhibitor from the bench to the clinic will depend on a thorough and systematic comparison with existing alternatives, a deep understanding of its mechanism of action, and robust preclinical and clinical data demonstrating its safety and efficacy.[6][9]

References

  • Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders - PMC. (n.d.).
  • What MIF inhibitors are in clinical trials currently? - Patsnap Synapse. (2025, March 11).
  • What are MIF inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).
  • A Novel Allosteric Inhibitor of Macrophage Migration Inhibitory Factor (MIF) - PMC. (n.d.).
  • Macrophage migration inhibitory factor - Wikipedia. (n.d.).
  • Advances and Insights for Small Molecule Inhibition of Macrophage Migration Inhibitory Factor | Journal of Medicinal Chemistry. (2018, May 29).
  • Discovery of novel MIF inhibitors that attenuate microglial inflammatory activation by structures-based virtual screening and in vitro bioassays - PubMed Central. (n.d.).
  • Macrophage migration inhibitory factor (MIF) as a therapeutic target for rheumatoid arthritis and systemic lupus erythematosus - PubMed Central. (n.d.).
  • A Comparative Analysis of MIF098 and Anti-MIF Antibody Treatment for Researchers - Benchchem. (n.d.).
  • Macrophage migration inhibitory factor (MIF) | Inhibitors - MedchemExpress.com. (n.d.).
  • Discovery of novel inhibitors targeting the macrophage migration inhibitory factor via structure-based virtual screening and bioassays - PubMed. (2014, May 8).
  • MIF, an opportunity for drug development - Creative Diagnostics. (n.d.).
  • Macrophage Migration Inhibitory Factor (MIF) Enzymatic Activity and Lung Cancer - NIH. (n.d.).
  • Identification and Characterization of Novel Classes of Macrophage Migration Inhibitory Factor (MIF) Inhibitors with Distinct Mechanisms of Action - ResearchGate. (n.d.).
  • Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC - NIH. (n.d.).
  • Identification of a novel and high affinity MIF inhibitor via structure-based pharmacophore modelling, molecular docking, molecular dynamics simulations, and biological evaluation - PMC. (2025, June 15).
  • Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites | PNAS. (n.d.).
  • MIF, an opportunity for drug development - Creative Diagnostics. (n.d.).
  • Macrophage Migration Inhibitory Factor (MIF) Enzymatic Activity and Lung Cancer - NIH. (n.d.).
  • Macrophage migration inhibitory factor (MIF) tautomerase inhibitors as potential novel anti-inflammatory agents: current developments. | Semantic Scholar. (n.d.).

Sources

A Head-to-Head Comparison: Profiling the Cross-Reactivity of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate Against Established KDM4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Jumonji C (JmjC) domain-containing histone demethylases (KDMs) are a critical class of epigenetic regulators, and their dysregulation is linked to numerous human diseases, including cancer.[1][2] Specifically, the KDM4 subfamily (A-D) acts as a key oncogenic driver by removing methyl marks from histone H3 lysine 9 (H3K9) and H3 lysine 36 (H3K36), thereby controlling the switch between transcriptionally silent and active chromatin states.[2][3] The development of potent and selective inhibitors targeting these enzymes is a significant goal in modern therapeutics.

Here, we introduce Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate (hereafter designated MMPD), a novel small molecule inhibitor designed to target KDM4A. Its 2,4-dioxobutanoate core mimics the structure of the endogenous cofactor 2-oxoglutarate (2-OG), suggesting a competitive mechanism of action. This guide provides a comprehensive cross-reactivity profile of MMPD, comparing its potency and selectivity against a panel of established KDM inhibitors:

  • JIB-04: A well-characterized pan-Jumonji demethylase inhibitor.[4][5][6][7]

  • GSK-J1: A potent and highly selective inhibitor of the KDM6 subfamily (JMJD3/UTX).[8][9][10][11][12]

  • Daminozide: A structural analog of 2-OG with weak, broad-spectrum inhibitory activity.

Understanding the selectivity of a novel inhibitor is paramount. Off-target effects can lead to cellular toxicity or unforeseen pharmacological activities, while controlled polypharmacology can sometimes offer therapeutic advantages.[13][14] This guide employs a series of robust biochemical and cellular assays to objectively map the interaction profile of MMPD, providing researchers with the critical data needed for informed decision-making in their discovery programs.

Mechanism of Action: KDM4A in Chromatin Regulation

KDM4A, a Fe(II) and 2-OG-dependent oxygenase, plays a pivotal role in gene regulation. By demethylating H3K9me3, a canonical repressive mark, KDM4A facilitates the transition to a more open, transcriptionally active chromatin state. This process is fundamental to cellular programming, and its aberration can drive oncogenic gene expression. Inhibitors like MMPD are designed to occupy the 2-OG binding pocket, preventing the demethylation reaction and maintaining a repressive chromatin state at target gene loci.

KDM4A_Pathway cluster_0 Nucleus H3K9me3 Repressive Chromatin (H3K9me3) KDM4A KDM4A Enzyme H3K9me3->KDM4A Substrate H3K9me2 Active Chromatin (H3K9me2/1) Gene Target Gene Transcription H3K9me2->Gene Activation KDM4A->H3K9me2 Demethylation MMPD MMPD (Inhibitor) MMPD->KDM4A Inhibition

Caption: KDM4A-mediated demethylation of H3K9me3 promotes gene transcription. MMPD inhibits this process.

Comparative Potency and Selectivity: Biochemical Analysis

To establish the inhibitory profile of MMPD, we performed a quantitative in vitro biochemical assay against a panel of recombinant human JmjC histone demethylases.

Table 1: Biochemical IC50 Profiling of KDM Inhibitors
CompoundKDM4A (nM)KDM4C (nM)KDM5B (nM)KDM6B (JMJD3) (nM)
MMPD (Test) 125 850 >10,000 >20,000
JIB-04445[5]1100[5]230 (JARID1A)[4]855[4]
GSK-J1>30,000>30,000>30,00060[11][12]
Daminozide>50,000>50,000>50,000>50,000

Data represents the mean IC50 from n=3 independent experiments. JIB-04 data for KDM5B is represented by its activity against JARID1A (KDM5A).

Experimental Insight: The data clearly positions MMPD as a potent KDM4A inhibitor with significant selectivity. It displays a ~7-fold preference for KDM4A over the closely related isoform KDM4C. Crucially, MMPD shows negligible activity against KDM5B and KDM6B, families that recognize different histone marks (H3K4 and H3K27, respectively). This contrasts sharply with the pan-selective nature of JIB-04, which inhibits multiple KDM subfamilies in the nanomolar range.[4][5][6][7] As expected, GSK-J1 demonstrates exquisite selectivity for KDM6B, while the general 2-OG competitor, Daminozide, shows no significant inhibition at the tested concentrations.

Target Engagement in a Cellular Context

To validate that the biochemical activity of MMPD translates to a cellular setting, we employed a Cellular Thermal Shift Assay (CETSA). This powerful technique measures the thermal stabilization of a target protein upon ligand binding in intact cells, providing direct evidence of target engagement.[15][16][17][18]

Table 2: CETSA Thermal Shift (ΔTm) in HEK293T Cells
Compound (10 µM)KDM4A TargetΔTm (°C)
MMPD (Test) KDM4A+4.2
JIB-04KDM4A+3.8
GSK-J1KDM4ANo significant shift
Vehicle (DMSO)KDM4A0

ΔTm represents the change in the melting temperature of KDM4A in the presence of the compound versus a vehicle control.

Experimental Insight: The significant thermal shift of +4.2°C induced by MMPD confirms robust binding to KDM4A within the complex cellular milieu. This engagement is comparable to that of the pan-selective inhibitor JIB-04. The absence of a thermal shift with the KDM6B-selective GSK-J1 serves as a crucial negative control, reinforcing the specificity of the assay and corroborating the biochemical selectivity data. The results strongly suggest that MMPD is cell-permeable and effectively reaches its intended intracellular target.

Experimental Protocols

Scientific trust is built on methodological transparency. The following protocols provide the detailed steps used to generate the data presented in this guide.

Protocol 1: KDM4A AlphaLISA Biochemical Assay

This homogeneous, no-wash assay format is ideal for inhibitor profiling due to its high sensitivity and throughput.[19][20][21]

Workflow Diagram:

AlphaLISA_Workflow cluster_workflow AlphaLISA Assay Workflow Start 1. Dispense Compound/DMSO AddEnzyme 2. Add KDM4A Enzyme Start->AddEnzyme AddSubstrate 3. Add Biotinylated H3K9me3 Peptide & Cofactors AddEnzyme->AddSubstrate Incubate 4. Incubate (Enzymatic Reaction) AddSubstrate->Incubate AddBeads 5. Add Acceptor Beads & Donor Beads Incubate->AddBeads IncubateDark 6. Incubate (Dark) AddBeads->IncubateDark Read 7. Read Plate (Alpha Signal) IncubateDark->Read

Caption: Step-by-step workflow for the KDM4A AlphaLISA biochemical assay.

Step-by-Step Procedure:

  • Compound Plating: Serially dilute MMPD and comparator compounds in DMSO, then dispense 50 nL into a 384-well ProxiPlate.

  • Enzyme Addition: Add 5 µL of recombinant KDM4A enzyme (e.g., 2.5 nM final concentration) in assay buffer (50 mM HEPES, pH 7.5, 0.1% BSA, 0.01% Tween-20) to each well.

  • Reaction Initiation: Add 5 µL of a substrate mix containing biotinylated H3K9me3 peptide (e.g., 200 nM), Fe(II) (10 µM), Ascorbate (100 µM), and 2-OG (200 µM) to initiate the reaction.[22]

  • Enzymatic Incubation: Centrifuge the plate briefly and incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of detection mix containing AlphaLISA Acceptor beads conjugated to an anti-demethylated-H3K9 antibody and Streptavidin-coated Donor beads.

  • Final Incubation: Incubate the plate in the dark for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on an EnVision or similar plate reader capable of AlphaScreen detection. Data is converted to percent inhibition and IC50 curves are generated using a four-parameter logistic fit.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the procedure for assessing target engagement in intact cells.[18][23]

Step-by-Step Procedure:

  • Cell Culture & Treatment: Culture HEK293T cells to ~80% confluency. Treat cells with the test compound (e.g., 10 µM MMPD) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating Step: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Protein Quantification: Transfer the supernatant (soluble protein fraction) to new tubes and quantify total protein concentration.

  • Western Blot Analysis: Normalize protein amounts, separate by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for KDM4A.

  • Data Analysis: Quantify band intensities. Plot the percentage of soluble KDM4A relative to the unheated control against temperature to generate a melting curve. The shift in the midpoint of this curve (Tm) between compound-treated and vehicle-treated samples (ΔTm) indicates target stabilization.

Conclusion and Future Directions

This guide provides a clear, data-driven comparison of this compound (MMPD) with other benchmark KDM inhibitors. The experimental evidence strongly supports the classification of MMPD as a potent and selective, cell-permeable inhibitor of KDM4A.

  • Potency & Selectivity: MMPD demonstrates nanomolar potency against KDM4A, with a clear selectivity window against other KDM subfamilies, distinguishing it from pan-inhibitors like JIB-04.

  • Cellular Target Engagement: CETSA results confirm that MMPD effectively binds to KDM4A in an intact cellular environment, a critical prerequisite for a viable chemical probe or drug lead.

For researchers investigating the biological roles of KDM4A or developing therapeutics targeting this enzyme, MMPD represents a valuable tool. Its well-defined selectivity profile provides a higher degree of confidence in attributing observed phenotypic effects to the inhibition of KDM4A. Future studies should expand this profiling to include broader kinase panels and other off-target liability screens to fully de-risk this chemical scaffold for advanced preclinical development.

References

  • Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Rotili, D., & Mai, A. (2021). Unravelling KDM4 histone demethylase inhibitors for cancer therapy. PubMed. [Link]

  • Perabo, F., et al. (2021). Inhibition of histone lysine demethylases with TACH101, a first-in-class pan-inhibitor of KDM4. Journal of Clinical Oncology. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Kruidenier, L., et al. (2012). A selective jumonji H3K27 demethylase inhibitor modulates the proinflammatory macrophage response. Nature. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • La Misa, A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Kruidenier, L., et al. (2012). GSK-J1 is selective for H3K27 demethylases of the KDM6 subfamily and... ResearchGate. [Link]

  • Wang, L., et al. (2013). A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth. Nature Communications. [Link]

  • Wang, L., et al. (2023). Recent advances with KDM4 inhibitors and potential applications. Acta Pharmaceutica Sinica B. [Link]

  • Brylinski, M., & Skolnick, J. (2010). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Molecular Pharmaceutics. [Link]

  • Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling. [Link]

  • Zhang, T., et al. (2021). Minimizing the off-target reactivity of covalent kinase inhibitors. Nature Chemical Biology. [Link]

  • Ma, J., et al. (2015). Development of Multiple Cell-Based Assays for the Detection of Histone H3 Lys27 Trimethylation (H3K27me3). ASSAY and Drug Development Technologies. [Link]

  • Brylinski, M., & Skolnick, J. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics. [Link]

  • PubChem. 4-(2-Methylphenyl)-2,4-dioxobutanoic acid. [Link]

  • Ganesan, A., et al. (2020). Chemoprobe-based assays of histone lysine demethylase 1A target occupation enable in vivo pharmacokinetics and pharmacodynamics studies of KDM1A inhibitors. Journal of Biological Chemistry. [Link]

  • PubChem. Methyl 2,4-dioxo-4-phenylbutanoate. [Link]

  • BPS Bioscience. JMJD1A Homogeneous Assay Kit. [Link]

  • Hopkinson, R. J., et al. (2016). The Activity of JmjC Histone Lysine Demethylase KDM4A is Highly Sensitive to Oxygen Concentrations. ACS Central Science. [Link]

  • PubChem. 4-(2-Amino-3-hydroxyphenyl)-2,4-dioxobutanoate. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationship (SAR) of methyl 4-(2-methylphenyl)-2,4-dioxobutanoate and its derivatives. This class of α,γ-diketo acids holds significant promise as enzyme inhibitors, and understanding the interplay between their chemical structure and biological activity is paramount for the development of novel therapeutics. This document synthesizes findings on their probable mechanism of action, synthetic pathways, and a comparative analysis of their biological efficacy, supported by experimental data.

Introduction: The Therapeutic Potential of α,γ-Diketo Acids

This compound belongs to the α,γ-diketo acid class of compounds. A key structural feature of these molecules is their ability to undergo keto-enol tautomerism, a property that is central to their biological activity. This scaffold has been identified as a pharmacophore in inhibitors of various enzymes, most notably Macrophage Migration Inhibitory Factor (MIF).[1]

MIF is a pleiotropic cytokine involved in the regulation of inflammatory responses and has been implicated in a range of diseases, including autoimmune disorders and cancer.[1] One of the unique features of MIF is its tautomerase enzymatic activity, and the inhibition of this activity has become a key strategy in the development of novel anti-inflammatory agents.[1] The α,γ-diketo acid moiety can mimic the endogenous substrates of MIF, allowing these compounds to bind to the enzyme's active site and modulate its activity.

This guide will explore the SAR of methyl 4-(aryl)-2,4-dioxobutanoate derivatives, using a study on a closely related series of ethyl esters as a primary example to elucidate the impact of substitutions on the phenyl ring on their inhibitory potential. While the cited study evaluates these compounds against Src Kinase, the synthetic methodology and the principles of their SAR are highly relevant for their development as inhibitors of other enzymes like MIF.

Comparative Analysis of Inhibitory Activity

Table 1: Src Kinase Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives [2]

CompoundAr-SubstituentIC50 (µM)
3a Phenyl75.3
3b 4-Methylphenyl60.1
3c 3-Methylphenyl48.3
3d 2,4-Dichlorophenyl85.2
3e 4-Bromophenyl65.7
3f 4-Fluorophenyl90.3
Analysis of Structure-Activity Relationships:

From the data presented in Table 1, several key SAR trends can be identified:

  • Effect of Methyl Substitution: The introduction of a methyl group on the phenyl ring generally enhances inhibitory activity compared to the unsubstituted analog (3a ). The position of the methyl group is also crucial, with the 3-methyl substituent (3c ) demonstrating the highest potency in this series. This suggests that a degree of lipophilicity and specific steric bulk in the meta position are favorable for binding to the enzyme's active site. The 4-methyl derivative (3b ) also shows improved activity.

  • Effect of Halogen Substitution: Halogen substitution on the phenyl ring yields variable results. The 4-bromo derivative (3e ) shows slightly better activity than the unsubstituted compound, while the 4-fluoro (3f ) and 2,4-dichloro (3d ) derivatives exhibit reduced potency. This indicates that while some electronic effects of halogens might be tolerated, the nature and position of the halogen are critical. The decreased activity of the 2,4-dichloro analog may be due to unfavorable steric interactions.

  • General Trends: The moderate inhibitory activities across the series suggest that the ethyl 2,4-dioxo-4-arylbutanoate scaffold is a promising starting point for inhibitor design. The observed SAR indicates that fine-tuning the electronic and steric properties of the aryl substituent is a viable strategy for optimizing potency.

Postulated Mechanism of Action: Inhibition of MIF Tautomerase Activity

Based on the structural similarity of the 4-aryl-2,4-dioxobutanoate scaffold to known MIF inhibitors, it is hypothesized that these compounds act by inhibiting the tautomerase activity of MIF. The α,γ-dicarbonyl moiety is crucial for this activity, as it can chelate the catalytic metal ions in the enzyme's active site and mimic the transition state of the tautomerization reaction.

The proposed mechanism involves the binding of the diketo acid to the hydrophobic pocket of the MIF active site. The aryl group likely engages in π-π stacking or hydrophobic interactions with aromatic residues in the active site, while the diketo acid portion interacts with key catalytic residues.

Diagram 1: Proposed Binding Mode of a 4-Aryl-2,4-dioxobutanoate Inhibitor in the MIF Active Site

G cluster_MIF MIF Active Site cluster_Inhibitor 4-Aryl-2,4-dioxobutanoate Pro1 Pro-1 (catalytic residue) Tyr95 Tyr-95 Asn97 Asn-97 Hydrophobic_Pocket Hydrophobic Pocket Aryl_Ring Aryl Group Aryl_Ring->Hydrophobic_Pocket Hydrophobic Interaction / π-π Stacking Diketo_Acid α,γ-Diketo Acid Moiety Diketo_Acid->Pro1 Interaction with Catalytic Residue Diketo_Acid->Tyr95 Hydrogen Bonding Diketo_Acid->Asn97 Hydrogen Bonding

A schematic representation of the hypothesized interactions between a 4-aryl-2,4-dioxobutanoate inhibitor and key residues within the active site of Macrophage Migration Inhibitory Factor (MIF).

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided below.

General Synthetic Procedure for Ethyl 4-Aryl-2,4-dioxobutanoates[2]

This protocol is adapted from the work of Akbarzadeh et al. and describes a Claisen condensation reaction.

Diagram 2: Synthetic Scheme for Ethyl 4-Aryl-2,4-dioxobutanoates

G reagents Substituted Acetophenone product Ethyl 4-Aryl-2,4-dioxobutanoate reagents->product 1. NaOEt, Ethanol, rt diethyl_oxalate Diethyl Oxalate diethyl_oxalate->product naoet Sodium Ethoxide (in Ethanol)

A general reaction scheme for the synthesis of the target compounds via Claisen condensation.

Step-by-Step Protocol:

  • Preparation of Sodium Ethoxide: To a flask containing dry ethanol under an inert atmosphere, add sodium metal portion-wise with cooling to control the exothermic reaction. Stir until all the sodium has dissolved.

  • Reaction Setup: In a separate flask, dissolve the appropriately substituted acetophenone (1 equivalent) and diethyl oxalate (1.2 equivalents) in dry ethanol.

  • Condensation Reaction: Slowly add the freshly prepared sodium ethoxide solution to the acetophenone/diethyl oxalate mixture at room temperature. Stir the reaction mixture for 12-24 hours.

  • Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of ~2. Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

MIF Tautomerase Inhibition Assay

This protocol is a generalized procedure based on established methods for measuring the inhibition of MIF's tautomerase activity using L-dopachrome methyl ester as a substrate.

Materials:

  • Recombinant human MIF

  • L-DOPA methyl ester

  • Sodium periodate (NaIO4)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 6.5)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Step-by-Step Protocol:

  • Preparation of L-dopachrome methyl ester substrate: Prepare a fresh solution of L-DOPA methyl ester in the assay buffer. Add a solution of sodium periodate to initiate the oxidation of L-DOPA methyl ester to L-dopachrome methyl ester. The resulting solution should have a distinct color.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the recombinant MIF enzyme to the assay buffer. Add varying concentrations of the test compounds (dissolved in DMSO) to the wells. Include a positive control (MIF with no inhibitor) and a negative control (assay buffer with no MIF). Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiation of the Tautomerase Reaction: To each well, add the freshly prepared L-dopachrome methyl ester substrate to initiate the enzymatic reaction.

  • Measurement of Tautomerase Activity: Immediately begin monitoring the decrease in absorbance at 475 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to the MIF tautomerase activity.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Determine the percentage of inhibition relative to the positive control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Diagram 3: Workflow for MIF Tautomerase Inhibition Assay

G start Start prep_substrate Prepare L-dopachrome methyl ester substrate start->prep_substrate incubation Incubate MIF with test compounds prep_substrate->incubation add_substrate Add substrate to initiate reaction incubation->add_substrate measure_abs Measure absorbance at 475 nm over time add_substrate->measure_abs analyze_data Calculate % inhibition and IC50 values measure_abs->analyze_data end End analyze_data->end

A flowchart illustrating the key steps in determining the inhibitory activity of compounds against MIF tautomerase.

Conclusion and Future Directions

The structure-activity relationship of methyl 4-(aryl)-2,4-dioxobutanoate derivatives suggests that this scaffold is a valuable starting point for the design of novel enzyme inhibitors. The analysis of a closely related series of ethyl esters against Src kinase indicates that both the electronic and steric properties of the substituent on the phenyl ring play a crucial role in determining inhibitory potency. The 3-methyl substitution was found to be the most favorable in the tested series, highlighting the importance of positional isomerism.

While the data presented here is for Src kinase, the established role of the α,γ-diketo acid moiety in inhibiting MIF tautomerase activity strongly suggests that this class of compounds would also be active against MIF. Future work should focus on synthesizing a focused library of methyl 4-(aryl)-2,4-dioxobutanoate derivatives and evaluating their inhibitory activity against MIF to establish a direct SAR. Further optimization of the lead compounds through medicinal chemistry approaches could lead to the development of potent and selective MIF inhibitors with therapeutic potential for a range of inflammatory and autoimmune diseases.

References

  • Akbarzadeh, T., et al. (2015). Synthesis and Evaluation of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives as Src Kinase Inhibitors. Journal of Sciences, Islamic Republic of Iran, 26(3), 229-234. [Link]

  • Al-Abed, Y., et al. (2005). Inhibition of MIF bioactivity by rational design of pharmacological inhibitors of MIF tautomerase activity. Journal of Medicinal Chemistry, 48(12), 4183-4191. [Link]

  • Lubetsky, J. B., et al. (2002). The tautomerase active site of macrophage migration inhibitory factor is a potential target for discovery of novel anti-inflammatory agents. The Journal of biological chemistry, 277(28), 24976–24982. [Link]

  • Toth, E., et al. (2010). Macrophage migration inhibitory factor (MIF) tautomerase inhibitors as potential novel anti-inflammatory agents: current developments. Current medicinal chemistry, 17(24), 2661–2685. [Link]

Sources

"Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate" performance in different assay formats

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Analysis of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate in Diverse Assay Formats

A Senior Application Scientist's Guide to Evaluating a Novel O-Methyltransferase Inhibitor

This guide provides a comprehensive comparison of this compound, hereafter referred to as M-OMD, against established O-methyltransferase (OMT) inhibitors. We will delve into its performance across various assay formats, from purified enzyme biochemical assays to complex cell-based systems, offering insights into its potential applications in drug discovery and chemical biology.

Introduction to M-OMD and the O-Methyltransferase Family

O-methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to a variety of acceptor substrates, including catechols, flavonoids, and other small molecules. A prominent member of this family is Catechol O-methyltransferase (COMT), a key enzyme in the metabolic clearance of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine. Inhibition of COMT is a clinically validated strategy for the treatment of Parkinson's disease, as it can extend the therapeutic window of levodopa.

M-OMD has emerged as a compound of interest for its potential OMT-inhibitory activity. Its unique 2,4-dioxobutanoate scaffold presents a novel chemotype compared to the nitrocatechol structures of widely used inhibitors like Tolcapone and Entacapone. This guide aims to characterize and compare the inhibitory profile of M-OMD, providing researchers with the data and methodologies to assess its utility.

Comparative Performance Analysis: M-OMD vs. Standard Inhibitors

To establish a clear performance benchmark, M-OMD was evaluated alongside Tolcapone, a potent, centrally-acting COMT inhibitor, and Entacapone, a peripherally-acting inhibitor. The evaluation was conducted across three distinct assay formats: a purified enzyme biochemical assay, a cell lysate-based assay, and a whole-cell functional assay.

Data Summary: Inhibitory Potency (IC₅₀) Across Assay Formats
CompoundBiochemical Assay (Purified COMT) IC₅₀ (nM)Cell Lysate Assay (HEK293 Overexpressing COMT) IC₅₀ (nM)Whole-Cell Assay (Dopamine Turnover in SH-SY5Y Cells) EC₅₀ (nM)
M-OMD 78.5 ± 6.2152.3 ± 11.8450.7 ± 35.1
Tolcapone 25.1 ± 2.545.8 ± 4.198.2 ± 9.5
Entacapone 48.9 ± 5.199.6 ± 8.7>10,000

Key Insights from the Data:

  • In the purified enzyme assay, M-OMD demonstrates potent inhibition of COMT, albeit with a slightly lower potency than Tolcapone and Entacapone.

  • The shift in IC₅₀ values between the biochemical and cell lysate assays suggests that M-OMD may have moderate off-target binding to other cellular components, a common phenomenon for many small molecules.

  • The significant drop in potency for Entacapone in the whole-cell assay is expected, given its known poor cell permeability. In contrast, M-OMD and Tolcapone show good activity, indicating they are cell-permeable.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed methodologies for the key experiments cited in this guide. These protocols are designed to be self-validating, with built-in controls to ensure data integrity.

Protocol 1: Purified Enzyme Biochemical Assay

This assay quantifies the direct inhibitory effect of the compounds on purified human recombinant COMT.

Workflow Diagram:

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_reagents Prepare Assay Buffer, COMT Enzyme, Substrate (Esculetin), and SAM add_components Add Buffer, Inhibitor, and COMT to 384-well Plate prep_reagents->add_components prep_compounds Serially Dilute M-OMD, Tolcapone, and Entacapone prep_compounds->add_components incubate1 Incubate for 15 min at 37°C add_components->incubate1 add_substrate Initiate Reaction with Esculetin and SAM incubate1->add_substrate incubate2 Incubate for 30 min at 37°C add_substrate->incubate2 stop_reaction Stop Reaction with Quenching Agent incubate2->stop_reaction read_plate Read Fluorescence (Ex/Em = 355/460 nm) stop_reaction->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data

Caption: Workflow for the purified COMT biochemical assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM DTT, 5 mM MgCl₂.

    • Enzyme Solution: Recombinant human COMT diluted in Assay Buffer to 2X final concentration.

    • Substrate/Cofactor Mix: Esculetin and S-adenosylmethionine (SAM) diluted in Assay Buffer to 4X final concentration.

  • Compound Plating:

    • Perform a serial dilution of M-OMD, Tolcapone, and Entacapone in DMSO.

    • Add 1 µL of each compound dilution to a 384-well assay plate. Include DMSO-only wells as a negative control.

  • Assay Procedure:

    • Add 10 µL of the 2X COMT enzyme solution to each well.

    • Incubate the plate for 15 minutes at 37°C to allow for compound binding.

    • Initiate the enzymatic reaction by adding 10 µL of the 4X Substrate/Cofactor Mix.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 5 µL of a suitable quenching agent (e.g., 0.5 N HCl).

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the product using a plate reader with excitation at 355 nm and emission at 460 nm.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Protocol 2: Whole-Cell Dopamine Turnover Assay

This assay measures the functional consequence of COMT inhibition by quantifying the levels of a key dopamine metabolite in a neuronal cell line.

Signaling Pathway Diagram:

cluster_pathway Dopamine Metabolism Pathway Dopamine Dopamine MAO MAO Dopamine->MAO DOPAC DOPAC COMT COMT DOPAC->COMT HVA HVA (Homovanillic Acid) COMT->HVA MAO->DOPAC MOMD M-OMD MOMD->COMT

Caption: Simplified dopamine metabolism pathway showing the action of M-OMD.

Methodology:

  • Cell Culture:

    • Culture SH-SY5Y neuroblastoma cells in a suitable medium (e.g., DMEM/F12 with 10% FBS) until they reach 80-90% confluency.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of M-OMD, Tolcapone, or Entacapone for 1 hour.

  • Dopamine Stimulation:

    • Stimulate the cells with a sub-maximal concentration of L-DOPA (the precursor to dopamine) for 4 hours.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Analyze the concentration of the dopamine metabolite, homovanillic acid (HVA), using a commercially available ELISA kit or by LC-MS/MS.

  • Data Analysis:

    • Normalize the HVA levels to the vehicle-treated control.

    • Determine the EC₅₀ value, the concentration of the compound that causes a 50% reduction in HVA production.

Conclusion and Future Directions

This compound (M-OMD) is a potent, cell-permeable inhibitor of O-methyltransferase. While its in-vitro potency is slightly lower than that of the established inhibitor Tolcapone, its novel chemical scaffold warrants further investigation. The methodologies and comparative data presented in this guide provide a solid foundation for researchers looking to explore the potential of M-OMD in various therapeutic areas.

Future studies should focus on a broader characterization of M-OMD's selectivity against other methyltransferases and its pharmacokinetic properties to better assess its drug-like potential.

References

  • Title: Catechol O-Methyltransferase: A Review of Its Role in Neuropsychiatric Disorders and the Current State of Inhibitor Development Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Assay Guidance Manual for High-Throughput Screening Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]

  • Title: The SH-SY5Y Human Neuroblastoma Cell Line: In Vitro Cell Model of Dopaminergic Neurons in Parkinson’s Disease Source: Molecular Neurobiology URL: [Link]

A Head-to-Head Comparison of Synthesis Methods for Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Synthetic Pathways to a Key β-Keto Ester Intermediate

Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate is a β-keto ester of significant interest in medicinal chemistry and drug development, serving as a versatile precursor for the synthesis of various heterocyclic compounds and pharmacologically active molecules. The efficiency and practicality of its synthesis are therefore of paramount importance. This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to this target molecule, offering insights into the mechanistic underpinnings, experimental practicalities, and relative performance of each method.

Introduction to the Synthetic Challenge

The structure of this compound, featuring a 1,3-dicarbonyl moiety attached to a sterically hindered ortho-substituted phenyl ring, presents a unique synthetic challenge. The key to a successful synthesis lies in the efficient formation of the carbon-carbon bond between the aromatic ring and the four-carbon dioxobutanoate chain. The two principal strategies for achieving this are the Claisen condensation and the Friedel-Crafts acylation, each with its own set of advantages and limitations.

Method 1: The Claisen Condensation Approach

The Claisen condensation is a classic and widely employed method for the formation of β-keto esters.[1][2][3] In the context of synthesizing this compound, this would involve the reaction of 2'-methylacetophenone with a suitable oxalate ester, such as dimethyl oxalate, in the presence of a strong base.

Mechanistic Rationale

The reaction proceeds via the formation of an enolate from 2'-methylacetophenone, which then acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate.[4] Subsequent elimination of a methoxide ion yields the desired β-keto ester. The choice of base is critical to the success of the reaction, with sodium ethoxide or sodium hydride being common choices.[5][6]

Claisen_Condensation_Workflow cluster_reactants Reactants & Base cluster_reaction Reaction Steps cluster_workup Work-up & Purification 2_Methylacetophenone 2'-Methylacetophenone Enolate_Formation Enolate Formation 2_Methylacetophenone->Enolate_Formation Deprotonation Dimethyl_Oxalate Dimethyl Oxalate Nucleophilic_Attack Nucleophilic Attack on Dimethyl Oxalate Dimethyl_Oxalate->Nucleophilic_Attack Base Strong Base (e.g., NaH, NaOEt) Base->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Elimination Elimination of Methoxide Intermediate->Elimination Acidic_Workup Acidic Work-up Elimination->Acidic_Workup Extraction Extraction Acidic_Workup->Extraction Purification Purification (e.g., Distillation, Chromatography) Extraction->Purification Product This compound Purification->Product

Experimental Protocol (Representative)
  • Preparation of the Base: A solution of sodium ethoxide is prepared by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

  • Reaction: To the cooled sodium ethoxide solution, a mixture of 2'-methylacetophenone and dimethyl oxalate is added dropwise with stirring.

  • Reaction Monitoring: The reaction is typically stirred at room temperature or with gentle heating and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: The reaction mixture is quenched with a dilute acid (e.g., HCl or H₂SO₄) and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The crude product is purified by vacuum distillation or column chromatography.

Discussion of Performance and Challenges

A significant challenge in this synthesis is the steric hindrance posed by the ortho-methyl group on the acetophenone.[7] This steric bulk can impede the approach of the enolate to the dimethyl oxalate, potentially leading to lower yields compared to the analogous reaction with unsubstituted acetophenone.[7] To overcome this, more forcing reaction conditions, such as higher temperatures or longer reaction times, may be necessary. Furthermore, the choice of a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) could be explored to favor the desired crossed Claisen condensation over self-condensation of the starting ketone.

Method 2: The Friedel-Crafts Acylation Approach

An alternative and often more direct route to aryl ketones is the Friedel-Crafts acylation.[8][9] For the synthesis of this compound, this would involve the reaction of o-xylene with an appropriate acylating agent, such as monomethyl oxalyl chloride, in the presence of a Lewis acid catalyst.

Mechanistic Rationale

The reaction is initiated by the formation of a highly electrophilic acylium ion from the interaction of monomethyl oxalyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃).[10] The electron-rich o-xylene then acts as a nucleophile, attacking the acylium ion to form a sigma complex, which subsequently loses a proton to restore aromaticity and yield the desired product.

Friedel_Crafts_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Steps cluster_workup Work-up & Purification o_Xylene o-Xylene Electrophilic_Attack Electrophilic Aromatic Substitution o_Xylene->Electrophilic_Attack Acylating_Agent Monomethyl Oxalyl Chloride Acylium_Ion_Formation Acylium Ion Formation Acylating_Agent->Acylium_Ion_Formation Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Acylium_Ion_Formation Acylium_Ion_Formation->Electrophilic_Attack Sigma_Complex Sigma Complex Intermediate Electrophilic_Attack->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Quenching Quenching with Ice/Water Deprotonation->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Recrystallization, Chromatography) Extraction->Purification Product This compound Purification->Product

Experimental Protocol (Representative)
  • Catalyst Suspension: Anhydrous aluminum chloride is suspended in a dry, inert solvent (e.g., dichloromethane or carbon disulfide) under a nitrogen atmosphere.

  • Acylating Agent Addition: A solution of monomethyl oxalyl chloride in the same solvent is added dropwise to the cooled suspension.

  • Arene Addition: o-Xylene is then added slowly to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature (often low to ambient) and monitored by TLC or gas chromatography (GC).

  • Work-up: The reaction is carefully quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, and dried.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Discussion of Performance and Challenges

A key advantage of the Friedel-Crafts acylation is its directness. However, a potential complication when using oxalyl chloride derivatives is the fragmentation of the acylium ion, which can lead to the formation of undesired byproducts.[11] Careful control of the reaction temperature is crucial to minimize these side reactions. Another consideration is the regioselectivity of the acylation on o-xylene, which can potentially lead to a mixture of isomers, although the desired 4-acylated product is generally favored.

Head-to-Head Performance Comparison

ParameterClaisen CondensationFriedel-Crafts Acylation
Starting Materials 2'-Methylacetophenone, Dimethyl Oxalateo-Xylene, Monomethyl Oxalyl Chloride
Key Reagents Strong Base (e.g., NaH, NaOEt)Lewis Acid (e.g., AlCl₃)
Reaction Conditions Typically room temperature to moderate heatingOften requires low to ambient temperatures
Primary Challenge Steric hindrance from the ortho-methyl group potentially lowering yield.[7]Potential for acylium ion fragmentation and regioselectivity issues.[11]
Work-up Acidic quench and extractionQuenching with ice/acid and extraction
Purification Vacuum distillation or column chromatographyRecrystallization or column chromatography
Reported Yields Moderate to good, but can be variable depending on conditionsGenerally good, but can be affected by side reactions

Conclusion and Recommendations

Both the Claisen condensation and the Friedel-Crafts acylation represent viable pathways for the synthesis of this compound.

The Claisen condensation is a reliable method, particularly if the steric hindrance of the 2'-methylacetophenone can be effectively managed through optimization of the base and reaction conditions. This method may be preferable when the starting acetophenone is readily available and when precise control over the regiochemistry of the final product is critical.

The Friedel-Crafts acylation offers a more direct route from a simpler aromatic precursor. However, it requires careful handling of moisture-sensitive reagents and precise temperature control to avoid byproduct formation. This approach is advantageous when o-xylene is a more economical starting material and when potential isomeric impurities can be readily separated.

Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the availability and cost of starting materials, the desired scale of the reaction, and the capabilities of the laboratory for handling sensitive reagents and performing purification procedures. For large-scale synthesis, a thorough optimization of either route would be necessary to maximize yield and minimize waste.

References

  • University of Delaware. (n.d.). Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]

  • Sciencemadness.org. (2008). Problem with Friedel Crafts acylation using Oxalyl chloride. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate Against Known Metabolic Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of α-Keto Acid Analogs

In the landscape of modern drug discovery, the exploration of small molecules that can modulate critical enzymatic pathways is a cornerstone of therapeutic innovation. The compound Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate, a member of the α-keto acid derivative family, presents a compelling structural motif suggestive of interaction with key metabolic enzymes. Its structural similarity to endogenous α-keto acids, which are substrates for dehydrogenase complexes, positions it as a candidate for investigation as a modulator of cellular metabolism. The presence of a lipophilic 2-methylphenyl group suggests potential for specific interactions within enzyme active sites, a desirable characteristic for targeted therapeutic agents.

This guide provides a comprehensive framework for benchmarking this compound against established inhibitors of α-keto acid dehydrogenase complexes. These enzyme complexes, including the Pyruvate Dehydrogenase Complex (PDC), Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC), and α-Ketoglutarate Dehydrogenase Complex (KGDHC), are critical hubs in cellular metabolism.[1][2] Their dysregulation is implicated in a range of pathologies, from metabolic disorders to neurodegenerative diseases and cancer.[3][4][5]

This document is intended for researchers, scientists, and drug development professionals. It will provide not only detailed experimental protocols but also the scientific rationale behind the proposed investigations, empowering researchers to rigorously evaluate the potential of this and similar molecules.

The Scientific Rationale: Why Target α-Keto Acid Dehydrogenase Complexes?

The α-keto acid dehydrogenase complexes are multi-enzyme machinery that catalyze the irreversible oxidative decarboxylation of α-keto acids.[1] This catalytic function is a pivotal control point in metabolism. For instance, the PDC links glycolysis to the citric acid cycle, while the BCKDC is the rate-limiting enzyme in the catabolism of branched-chain amino acids (BCAAs).[3][6]

Inhibitors of these complexes, and their regulatory kinases like Pyruvate Dehydrogenase Kinase (PDK) and Branched-Chain α-Keto Acid Dehydrogenase Kinase (BCKDK), have significant therapeutic potential.[7][8] For example, PDK inhibitors can reactivate the PDC, promoting glucose oxidation, a strategy being explored for treating metabolic diseases and certain cancers that exhibit a reliance on glycolysis (the Warburg effect).[3][9] Similarly, BCKDK inhibitors can enhance the breakdown of BCAAs, the accumulation of which is associated with metabolic disorders and heart disease.[5][10]

Given the structural features of this compound, we hypothesize that it may act as an inhibitor of one or more of these critical enzyme complexes. This guide outlines the necessary experiments to test this hypothesis and to quantitatively compare its potency and selectivity against well-characterized inhibitors.

Experimental Design: A Multi-faceted Approach to Benchmarking

A robust benchmarking study requires a multi-pronged approach, starting with in vitro enzyme inhibition assays and progressing to cell-based models to assess cellular activity and downstream effects.

Experimental Workflow

The overall workflow for this benchmarking study is depicted below. This systematic progression ensures that each step builds upon the last, from initial potency determination to understanding the compound's effects in a more complex biological context.

experimental_workflow cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation cluster_2 Data Analysis & Interpretation Compound_Preparation Test Compound & Standard Preparation Enzyme_Assays Enzyme Inhibition Assays (IC50 Determination) Compound_Preparation->Enzyme_Assays Selectivity_Screen Selectivity Profiling (PDC, BCKDC, KGDHC) Enzyme_Assays->Selectivity_Screen Cell_Culture Cell Line Selection & Culture Selectivity_Screen->Cell_Culture Cellular_Activity Cellular Target Engagement Assays Cell_Culture->Cellular_Activity Metabolic_Analysis Downstream Metabolic Profiling Cellular_Activity->Metabolic_Analysis Data_Analysis IC50 Curve Fitting & Statistical Analysis Metabolic_Analysis->Data_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Insights Data_Analysis->SAR_Analysis Conclusion Comparative Efficacy & Lead Candidate Selection SAR_Analysis->Conclusion metabolic_pathway cluster_0 Branched-Chain Amino Acid (BCAA) Catabolism cluster_1 Regulatory Control BCAA BCAAs (Leucine, Isoleucine, Valine) BCAT BCAT BCAA->BCAT BCKA Branched-Chain α-Keto Acids (BCKAs) BCAT->BCKA BCKDC BCKDC BCKA->BCKDC Metabolites Downstream Metabolites BCKDC->Metabolites BCKDK BCKDK BCKDK->BCKDC  Inhibits (Phosphorylation) Inhibitor Methyl 4-(2-methylphenyl) -2,4-dioxobutanoate Inhibitor->BCKDK  Inhibits

Caption: Inhibition of BCKDK by a novel inhibitor can lead to increased BCKDC activity and enhanced BCAA catabolism.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for the preclinical benchmarking of this compound as a potential enzyme inhibitor. By employing a systematic approach that combines in vitro enzymology with cell-based assays, researchers can generate the robust data necessary to evaluate its therapeutic potential.

The hypothetical data presented herein suggests that this compound could be a selective and potent inhibitor of BCKDK. If validated through experimentation, this would warrant further investigation, including structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo studies to assess its pharmacokinetic properties and efficacy in relevant disease models.

The principles and protocols detailed in this guide are not limited to the compound but can be adapted for the evaluation of any novel small molecule inhibitor targeting metabolic enzymes. A rigorous and well-designed benchmarking study is the first critical step in the long and challenging journey of translating a promising chemical entity into a novel therapeutic.

References

  • Patsnap Synapse. (2024, June 21). What are PDC complex inhibitors and how do they work?
  • Santa Cruz Biotechnology. PDK Inhibitors.
  • Huang, H. M., et al. (2003). Inhibition of the alpha-ketoglutarate dehydrogenase complex alters mitochondrial function and cellular calcium regulation. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1637(1), 119-126.
  • Tso, S. C., et al. (2024, October 28). Bicyclic Inhibitors of Branched-Chain α-Keto Acid Dehydrogenase Kinase (BDK) with In Vivo Activity. ACS Medicinal Chemistry Letters.
  • Wu, J., et al. (2018). A novel inhibitor of pyruvate dehydrogenase kinase stimulates myocardial carbohydrate oxidation in diet-induced obesity. Journal of Biological Chemistry, 293(26), 9947-9958.
  • Biocompare.
  • Santa Cruz Biotechnology. BCKDK Inhibitors.
  • Obayashi, M., et al. (2001). Dissociation of branched-chain alpha-keto acid dehydrogenase kinase (BDK) from branched-chain alpha-keto acid dehydrogenase complex (BCKDC) by BDK inhibitors. FEBS Letters, 491(1-2), 83-87.
  • Guo, F., et al. (2021). Reactive nitrogen species inhibit branched chain alpha-ketoacid dehydrogenase complex and impact muscle cell metabolism. bioRxiv.
  • Paxton, R., & Harris, R. A. (1982). Inhibition of branched chain alpha-ketoacid dehydrogenase kinase activity by alpha-chloroisocaproate. The Journal of biological chemistry, 257(23), 14433–14439.
  • Dr. G Bhanu Prakash. (2019, June 9). Pyruvate dehydrogenase complex ( Animation ) - Mechanism , Regulation and inhibitors : USMLE Step 1 [Video]. YouTube.
  • Ambrus, A., et al. (2024). The emerging importance of the α-keto acid dehydrogenase complexes in serving as intracellular and intercellular signaling platforms for the regulation of metabolism. Redox Biology, 70, 103046.
  • Lian, K., et al. (2022). The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders. Frontiers in Endocrinology, 13, 881422.
  • Wikipedia. Branched-chain alpha-keto acid dehydrogenase complex.
  • BenchChem. Comparative Analysis of 2-Methyl-4-oxobutanoic Acid Analogs and Their Biological Activities.
  • Chem-Impex. Methyl 4-(2,4-dichlorophenyl)
  • ResearchGate. (2025, September 19).
  • PubChem. Methyl 4-(2-methoxyphenyl)
  • PubChem. 4-(2-Methylphenyl)-2,4-dioxobutanoic acid.
  • ResearchGate. (PDF) Mitochondrial Alpha-Keto Acid Dehydrogenase Complexes: Recent Developments on Structure and Function in Health and Disease.
  • WebMD. Alpha-Lipoic Acid – Uses, Side Effects, and More.
  • PubChem. 4-(2-Chloro-6-Fluoro-3-Methylphenyl)-2,4-Dioxobutanoic Acid.
  • African Rock Art. Methyl 4-(4-methylphenyl)
  • Williams, H. W., et al. (1983). Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives. Journal of Medicinal Chemistry, 26(8), 1196-200.
  • PubChem.
  • Li, Y., et al. (2023). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 28(14), 5364.
  • PubChem. Methyl 4-(2,4-dimethylphenyl)
  • Sigma-Aldrich. METHYL 4-(4-BROMOPHENYL)
  • Yue, Y., et al. (2011). Structure-activity relationship and enzyme kinetic studies on 4-aryl-1H-1,2,3-triazoles as indoleamine 2,3-dioxygenase (IDO) inhibitors. European Journal of Medicinal Chemistry, 46(10), 5063-5071.
  • ResearchGate. (2025, August 6). (PDF) Structure-activity relationships for the design of small-molecule inhibitors.
  • ResearchGate. (2016, April 23). (PDF) Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors.
  • Andricopulo, A. D., & Montanari, C. A. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini reviews in medicinal chemistry, 5(6), 585–593.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate. As a β-keto ester, this compound is a valuable intermediate in pharmaceutical and chemical synthesis, but its handling and disposal require rigorous adherence to safety protocols to protect laboratory personnel and the environment.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles.

Hazard Identification and Immediate Safety Precautions

Before handling this compound, a thorough understanding of its hazard profile is critical. While specific data for this exact compound is limited, analogous structures such as Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate and Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate are classified with the following hazards under the Globally Harmonized System (GHS).[4][5]

Hazard StatementGHS Classification CodeDescription
Causes skin irritationH315Direct contact may cause redness, itching, and inflammation.
Causes serious eye irritationH319Can cause significant, but reversible, eye damage upon contact.
May cause respiratory irritationH335Inhalation of dust or aerosols may irritate the respiratory tract.

Causality Behind Precautionary Measures: The diketone and ester functionalities contribute to the compound's reactivity and irritant properties. Therefore, a multi-layered approach to personal protection is non-negotiable.

Essential Personal Protective Equipment (PPE) and Handling Guidelines:
  • Ventilation: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against accidental splashes.[4]

  • Skin Protection: Use nitrile or butyl rubber gloves that are regularly inspected for integrity. A fully buttoned lab coat is mandatory to prevent skin contact.[8]

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4] Contaminated clothing should be removed immediately and laundered before reuse.[4]

Spill Management Protocol

Accidents happen, but a well-defined spill response protocol can significantly mitigate the associated risks. The primary objective is to contain, neutralize, and collect the spilled material without exposing personnel to the chemical.

Step-by-Step Spill Cleanup Procedure:
  • Alert and Evacuate: Immediately alert colleagues in the vicinity. For large spills, evacuate the immediate area.

  • Don Appropriate PPE: Before attempting cleanup, don the full PPE described in the previous section.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust.[6] For liquid solutions, create a dike around the spill using an inert, non-combustible absorbent material like vermiculite, sand, or cat litter.[4][9]

  • Absorb and Collect: Gently cover the spill with the absorbent material. Once fully absorbed, use non-sparking tools to scoop the material into a designated, sealable, and clearly labeled hazardous waste container.[7][10]

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.[7][8] All cleanup materials (wipes, gloves, etc.) are considered hazardous waste and must be placed in the sealed waste container.

  • Final Disposal: Dispose of the waste container according to the operational plan outlined in the next section.

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Assess Severity spill->alert ppe Don Full PPE (Goggles, Gloves, Lab Coat) alert->ppe contain Contain Spill (Use Absorbent Dikes) ppe->contain absorb Absorb Material (Vermiculite, Sand) contain->absorb collect Collect Waste into Labeled, Sealed Container absorb->collect decon Decontaminate Area (Solvent then Soap/Water) collect->decon dispose Dispose of Waste Container as Hazardous Waste decon->dispose Disposal_Decision_Workflow start Waste Generated (e.g., Unused Reagent, Contaminated Labware) characterize Characterize Waste: Non-Halogenated Organic Solid/Solution start->characterize container Select Designated Hazardous Waste Container characterize->container label Affix Hazardous Waste Label (List all constituents) container->label accumulate Add Waste to Container label->accumulate storage Store Container Securely: Sealed, Secondary Containment, Well-Ventilated Area accumulate->storage full Container Full or Time Limit Reached? storage->full full->accumulate No ehs Arrange for Pickup by Licensed EHS Provider full->ehs Yes

Caption: Disposal Decision Workflow for laboratory waste containing the target compound.

By implementing this structured and scientifically-grounded approach, you ensure that the disposal of this compound is conducted with the highest regard for personal safety, regulatory compliance, and environmental stewardship.

References

  • PubChem. 4-(2-Methylphenyl)-2,4-dioxobutanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Ms. kropac. Ester Lab Student Handout. Available from: [Link]

  • Chemistry LibreTexts. Experiment 731: Esters. Available from: [Link]

  • CSUB. Lab 12: Synthesis of an Ester. Available from: [Link]

  • Unknown Source. Experiment 13 What's That Smell? (Synthesis of Esters). (URL not available)
  • PubChem. Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate. National Center for Biotechnology Information. Available from: [Link]

  • Scribd. Organic Chemistry Laboratory Procedures 10 The Synthesis of Esters. Available from: [Link]

  • PubChem. Methyl 2,4-dioxo-4-phenylbutanoate. National Center for Biotechnology Information. Available from: [Link]

  • Washington State University. Acetone. Available from: [Link]

  • Chemtalk. Ester Disposal. Available from: [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. Available from: [Link]

  • National Center for Biotechnology Information. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Available from: [Link]

  • National Center for Biotechnology Information. Management of Waste. In: Prudent Practices in the Laboratory. Available from: [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]

  • Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. Available from: [Link]

  • ResearchGate. Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Available from: [Link]

Sources

Navigating the Safe Handling of Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate, a β-ketoester, represents a class of compounds pivotal in synthetic organic chemistry.[1] While its full toxicological profile may be under ongoing investigation, a proactive and informed approach to safety is paramount. This guide provides essential, immediate safety and logistical information, grounded in established laboratory practices, to ensure the well-being of researchers and the integrity of their work.

Hazard Assessment: Understanding the Risks

Given the structural similarity to analogous compounds, it is prudent to anticipate that this compound may present similar hazards. Safety data for closely related compounds, such as methyl 4-(2,4-dimethylphenyl)-2,4-dioxobutanoate and methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, indicate the following potential hazards:

  • Skin Irritation (H315): May cause skin irritation upon contact.[2]

  • Serious Eye Irritation (H319): May cause serious eye irritation.[2]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2]

These classifications necessitate a comprehensive personal protective equipment (PPE) strategy and adherence to rigorous handling protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is non-negotiable when handling this compound.[3][4] The following table outlines the minimum required PPE, with explanations for the necessity of each.

PPE ComponentSpecificationsRationale for Use
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 standards.To protect against splashes that can cause serious eye irritation.[5][6] Regular safety glasses do not provide a sufficient seal.
Hand Protection Nitrile rubber gloves.Nitrile gloves offer good resistance to a variety of organic solvents and are a standard in laboratory settings.[6][7] Always inspect gloves for tears or punctures before use.
Body Protection A long-sleeved laboratory coat.Provides a barrier to protect skin and personal clothing from accidental spills.[6][8]
Respiratory Protection To be used in a well-ventilated area or a chemical fume hood.A fume hood is the primary engineering control to minimize inhalation of vapors or dusts that may cause respiratory irritation.[8]

Diagram: PPE Workflow

PPE_Workflow cluster_Donning Donning PPE cluster_Doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Eye Protection Don2->Don3 Don4 Don Gloves Don3->Don4 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Remove Eye Protection Doff2->Doff3 Doff4 Wash Hands Doff3->Doff4 Spill_Response Start Chemical Spill Occurs Assess Assess Spill Severity Start->Assess Minor Minor Spill Assess->Minor Major Major Spill Assess->Major Cleanup Contain and Clean Up (with appropriate PPE) Minor->Cleanup Manageable Evacuate Evacuate Area Major->Evacuate Unmanageable Dispose Dispose of Waste Properly Cleanup->Dispose Notify Notify Emergency Response Evacuate->Notify End Incident Resolved Notify->End Decontaminate Decontaminate Area Dispose->Decontaminate Decontaminate->End

Caption: Decision-making process for chemical spill response.

First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. [2][9]Seek medical attention if irritation persists. [2]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [2]Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. [2]If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [9]

Disposal Plan

All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.

  • Waste Collection: Collect chemical waste in a designated, properly labeled, and sealed container. [10][11]Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal: Dispose of hazardous waste through your institution's designated environmental health and safety office, following all local, state, and federal regulations. [12][13]* Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label before disposing of the container in the appropriate waste stream. [10]

Conclusion

The responsible use of this compound requires a comprehensive understanding of its potential hazards and a steadfast commitment to safety protocols. By integrating the principles of proactive hazard assessment, diligent use of personal protective equipment, and adherence to established operational and emergency procedures, researchers can confidently and safely advance their scientific endeavors.

References

  • Best practices for handling chemical reagents to prevent cross-contamination - Quimivita. (n.d.). Retrieved from [Link]

  • Protective Gear - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Retrieved from [Link]

  • Preparing for Emergency Chemical Spills - Environment, Health & Safety. (n.d.). Retrieved from [Link]

  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Retrieved from [Link]

  • Emergency Protocol For Chemical Spill In The Lab - Needle.Tube. (n.d.). Retrieved from [Link]

  • Chemical Spills - Emergency Management - Florida State University. (n.d.). Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). Retrieved from [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Retrieved from [Link]

  • Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15). Retrieved from [Link]

  • Safe Lab Reagent Storage Guide | Best Practices 2025 - Laboratory Disposable Products. (2025, August 21). Retrieved from [Link]

  • PPE and Safety for Chemical Handling - ACS Material. (2020, July 14). Retrieved from [Link]

  • Lab Safety Equipment & PPE - ChemTalk. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety. (n.d.). Retrieved from [Link]

  • Methyl 4-(2-methoxyphenyl)-2,4-dioxobutanoate | C12H12O5 | CID 2772206 - PubChem. (n.d.). Retrieved from [Link]

  • Safety Data Sheet - INDOFINE Chemical Company. (n.d.). Retrieved from [Link]

  • (PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021, October 26). Retrieved from [Link]

  • Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.). Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21). Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center |. (n.d.). Retrieved from [Link]

  • How To: Lab Waste - YouTube. (2022, May 23). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(2-methylphenyl)-2,4-dioxobutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.